molecular formula C16H14N4O2S B1217279 BTAMB CAS No. 83688-78-2

BTAMB

货号: B1217279
CAS 编号: 83688-78-2
分子量: 326.4 g/mol
InChI 键: MFIPFYVHTJNYGB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

BTAMB, also known as this compound, is a useful research compound. Its molecular formula is C16H14N4O2S and its molecular weight is 326.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

CAS 编号

83688-78-2

分子式

C16H14N4O2S

分子量

326.4 g/mol

IUPAC 名称

2-(1,3-benzothiazol-2-yldiazenyl)-5-(dimethylamino)benzoic acid

InChI

InChI=1S/C16H14N4O2S/c1-20(2)10-7-8-12(11(9-10)15(21)22)18-19-16-17-13-5-3-4-6-14(13)23-16/h3-9H,1-2H3,(H,21,22)

InChI 键

MFIPFYVHTJNYGB-UHFFFAOYSA-N

SMILES

CN(C)C1=CC(=C(C=C1)N=NC2=NC3=CC=CC=C3S2)C(=O)O

规范 SMILES

CN(C)C1=CC(=C(C=C1)N=NC2=NC3=CC=CC=C3S2)C(=O)O

同义词

2-(2-benzothiazolylazo)-5-dimethylaminobenzoic acid
BTAMB

产品来源

United States

Foundational & Exploratory

An In-Depth Technical Guide to Butamben (BTAMB)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butamben, chemically known as Butyl 4-aminobenzoate, is a local anesthetic agent. It is the ester of 4-aminobenzoic acid and n-butanol.[1] Butamben is a white, odorless, crystalline powder with limited solubility in water but is soluble in organic solvents such as alcohol, ether, and chloroform.[1] It is primarily used for topical anesthesia to alleviate pain and itching associated with various skin conditions and minor surgical procedures. This technical guide provides a comprehensive overview of the chemical structure, synthesis, mechanism of action, and key quantitative data related to Butamben.

Chemical Structure and Identification

Butamben, with the acronym BTAMB derived from B ut yl am inob enzoate, possesses a well-defined chemical structure.

Chemical Structure:

Chemical structure of Butamben

Table 1: Chemical Identification of Butamben

IdentifierValue
IUPAC Name Butyl 4-aminobenzoate
SMILES String O=C(OCCCC)c1ccc(N)cc1
Molecular Formula C₁₁H₁₅NO₂
CAS Number 94-25-7

Physicochemical Properties

A summary of the key physicochemical properties of Butamben is presented in the table below.

Table 2: Physicochemical Properties of Butamben

PropertyValueReference
Molecular Weight 193.24 g/mol [2]
Melting Point 57-59 °C[2]
Boiling Point 174 °C at 8 mmHg[2]
Water Solubility 1 part in 7000 (approximately 0.14 g/L)[1]
Solubility Soluble in dilute acids, alcohol, chloroform, ether, and fatty oils[1][2]
LogP 2.98[3]
pKa Not available

Synthesis of Butamben

The synthesis of Butamben can be achieved through several methods, primarily involving the esterification of 4-aminobenzoic acid or a related precursor.

Fischer Esterification of 4-Aminobenzoic Acid

A common and direct method for synthesizing Butamben is the Fischer esterification of 4-aminobenzoic acid with n-butanol in the presence of a strong acid catalyst, such as sulfuric acid.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-aminobenzoic acid (1 equivalent) and n-butanol (a suitable excess, e.g., 3-5 equivalents).

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirred mixture.

  • Reaction: Heat the mixture to reflux and maintain the temperature for a period of 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a base, such as a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or diethyl ether.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure Butamben.

Synthesis via 4-Nitrobenzoic Acid

An alternative route involves the esterification of 4-nitrobenzoic acid with n-butanol, followed by the reduction of the nitro group to an amine.

Experimental Workflow:

SynthesisWorkflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Reduction 4-Nitrobenzoic_Acid 4-Nitrobenzoic Acid Butyl_4-Nitrobenzoate Butyl 4-Nitrobenzoate 4-Nitrobenzoic_Acid->Butyl_4-Nitrobenzoate  H₂SO₄ (cat.), Reflux n-Butanol n-Butanol n-Butanol->Butyl_4-Nitrobenzoate Butyl_4-Nitrobenzoate_2 Butyl 4-Nitrobenzoate Butamben Butamben (Butyl 4-aminobenzoate) Butyl_4-Nitrobenzoate_2->Butamben  Fe/HCl or H₂/Pd-C

Caption: Synthesis of Butamben via esterification of 4-nitrobenzoic acid followed by reduction.

Mechanism of Action and Signaling Pathways

Butamben functions as a local anesthetic by reversibly blocking nerve impulse conduction. Its primary mechanism of action involves the inhibition of voltage-gated sodium channels in the neuronal cell membrane.[4] By blocking these channels, Butamben prevents the influx of sodium ions that is necessary for the depolarization of the nerve membrane and the propagation of action potentials. This blockade of nerve impulses results in a loss of sensation in the area where the anesthetic is applied.

In addition to its effects on sodium channels, research has shown that Butamben can also inhibit other ion channels, including voltage-gated calcium and potassium channels.[5][6] The inhibition of T-type calcium channels, in particular, may contribute to its analgesic effect.[5]

Signaling Pathway Diagram:

MechanismOfAction cluster_membrane Neuronal Membrane Sodium_Channel Voltage-gated Na+ Channel No_Nerve_Impulse Blockade of Nerve Impulse Sodium_Channel->No_Nerve_Impulse Calcium_Channel Voltage-gated Ca2+ Channel Potassium_Channel Voltage-gated K+ Channel Butamben Butamben Butamben->Sodium_Channel Inhibits Butamben->Calcium_Channel Inhibits Butamben->Potassium_Channel Inhibits Nerve_Impulse Nerve Impulse (Action Potential) Nerve_Impulse->Sodium_Channel

Caption: Mechanism of action of Butamben, illustrating the inhibition of ion channels.

Quantitative Biological Data

The biological activity of Butamben has been quantified in various studies. A summary of key data is provided below.

Table 3: Biological Activity of Butamben

ParameterValueSpecies/SystemReference
IC₅₀ (T-type Calcium Channels) ~200 µMMouse dorsal root ganglion neurons[5]
LD₅₀ (Intraperitoneal) 67 mg/kgMouse[7]
Effect on Fast Na⁺ Channels Increases inactivationCultured rat sensory neurons[8]
Effect on Barium Current 90% inhibition at 500 µMPC12 cells[8]

Conclusion

Butamben is a well-characterized local anesthetic with a clear mechanism of action centered on the blockade of neuronal ion channels. Its synthesis is straightforward, and its physicochemical properties are well-documented. This technical guide provides essential information for researchers and professionals in the field of drug development, offering a solid foundation for further investigation and application of this compound. The provided data and protocols are intended to facilitate research and development efforts related to Butamben and other local anesthetics.

References

An In-depth Technical Guide on the In Vitro Mechanism of Action of β-Lactam TRPM8 Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "BTAMB" did not yield specific results in the initial search. The following guide focuses on the in vitro mechanism of action of a class of compounds known as β-lactam TRPM8 antagonists . This interpretation is based on search results that extensively discuss these compounds as potent and selective modulators of the TRPM8 channel. A well-known, structurally different TRPM8 antagonist, AMTB (N-(3-aminopropyl)-2-[(3-methylphenyl)methoxy]-N-(2-thienylmethyl)-benzamide), is mentioned as a point of comparison.

Executive Summary

The transient receptor potential melastatin type 8 (TRPM8) channel is a crucial molecular sensor for cold temperatures and a key target in the development of therapies for neuropathic pain and other pathological conditions.[1][2] A novel class of β-lactam derivatives has been identified as potent and selective antagonists of the TRPM8 channel.[1][3] In vitro studies reveal that these compounds exert their effect by directly inhibiting the influx of calcium ions through the TRPM8 channel, which is typically induced by agonists like menthol.[1][4] This inhibitory action is confirmed through calcium microfluorimetry and patch-clamp electrophysiology experiments.[3][4] Molecular docking studies suggest a binding mode near the channel's pore, distinct from other known antagonists like AMTB.[4] This guide provides a detailed overview of the core mechanism, signaling pathways, quantitative activity, and the experimental protocols used to characterize these β-lactam TRPM8 antagonists in vitro.

Core Mechanism of Action: TRPM8 Channel Antagonism

The primary cellular target of this β-lactam class of compounds is the TRPM8 ion channel, a non-selective cation channel that is permeable to calcium (Ca²⁺).[1][2] In normal physiology, TRPM8 is activated by cold temperatures (below 28°C) and cooling compounds such as menthol.[2][5] This activation leads to an influx of cations, primarily Ca²⁺ and Na⁺, resulting in cell membrane depolarization and the generation of an action potential, which is ultimately perceived as a cold sensation.[2]

The β-lactam derivatives function as antagonists , meaning they inhibit the function of the TRPM8 channel.[1][4] Their mechanism involves blocking the channel and preventing the menthol-induced intracellular Ca²⁺ influx.[4] Docking studies have been employed to understand the potential binding interactions. These computational experiments suggest that the β-lactam antagonists likely bind at subsites located near the pore zone of the functionally active tetrameric protein.[3][4] Notably, this binding location is considered different from that of the well-characterized TRPM8 antagonist AMTB, which is known to accommodate in a pocket delimited by the S1-S4 transmembrane domain and the TRP domain.[4]

Signaling Pathways

The activation of the TRPM8 channel initiates a signaling cascade that is fundamental to cold sensation. The β-lactam antagonists directly interfere with this pathway at the initial step.

Standard TRPM8 Agonist-Induced Signaling

When an agonist like menthol binds to the TRPM8 channel, it triggers a conformational change that opens the channel pore. This allows for the rapid influx of calcium ions from the extracellular space into the cytosol. The subsequent increase in intracellular calcium concentration acts as a second messenger, leading to membrane depolarization and the firing of an action potential in sensory neurons.

cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist Agonist (e.g., Menthol) TRPM8 TRPM8 Channel (Closed) Agonist->TRPM8 Binds Ca_ext Ca²⁺ TRPM8_open TRPM8 Channel (Open) Ca_ext->TRPM8_open Influx TRPM8->TRPM8_open Activates Ca_int Increased [Ca²⁺]i Depolarization Membrane Depolarization Ca_int->Depolarization ActionPotential Action Potential Depolarization->ActionPotential

Caption: Standard TRPM8 agonist-induced signaling pathway.
This compound-Mediated Inhibition of TRPM8 Signaling

β-Lactam TRPM8 antagonists (this compound) bind to the TRPM8 channel, preventing the conformational change required for channel opening, even in the presence of an agonist. This blockade directly inhibits the influx of calcium, thereby preventing downstream signaling events like depolarization and action potential generation.

cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist Agonist (e.g., Menthol) TRPM8_bound TRPM8 Channel (this compound-Bound & Blocked) Agonist->TRPM8_bound Binding prevented from activating This compound This compound (Antagonist) This compound->TRPM8_bound Binds & Blocks No_Ca_Influx No Ca²⁺ Influx TRPM8_bound->No_Ca_Influx Inhibits No_Signal No Downstream Signaling No_Ca_Influx->No_Signal

Caption: Inhibition of TRPM8 signaling by a β-lactam antagonist.

Quantitative Data: Antagonist Potency

The antagonist activity of β-lactam derivatives is quantified by their half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the compound required to inhibit 50% of the menthol-induced Ca²⁺ response. Studies have synthesized and tested various diastereoisomers and derivatives to establish structure-activity relationships.[1][4]

Compound ClassSpecific DerivativePotency (IC₅₀)Assay TypeReference
Phenylalanine-Derived β-LactamMost Potent Diastereoisomer (3R,4R,2′R)Low Nanomolar RangeCa²⁺ Microfluorimetry[4]
Phe-Phenylalaninol ConjugatesN/A (General Class)Varies by substitutionCa²⁺ Microfluorimetry[1]
Reference AntagonistAMTBN/A (Used as control)Ca²⁺ Microfluorimetry[4]

Note: Specific IC₅₀ values from tables in the cited literature were not fully detailed in the search results but are referenced as being available in the source publications.[1]

Key Experimental Protocols

The in vitro characterization of β-lactam TRPM8 antagonists relies on specialized cellular and electrophysiological assays.

Calcium (Ca²⁺) Intracellular Influx Assay

This high-throughput microfluorimetry assay is the primary method for screening and quantifying the antagonist activity of compounds. It directly measures changes in intracellular calcium concentration in response to a TRPM8 agonist, and the degree of inhibition by the test compound.

Methodology:

  • Cell Culture: Human Embryonic Kidney (HEK293) cells are engineered to heterologously express the rat TRPM8 (rTRPM8) channel.[4]

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM). The fluorescence intensity of this dye increases upon binding to free Ca²⁺.

  • Compound Application: The cells are pre-incubated with various concentrations of the β-lactam antagonist or a vehicle control.

  • Agonist Stimulation: A TRPM8 agonist, typically 100 µM menthol, is added to the cells to activate the channels.[1]

  • Data Acquisition: A microplate reader or fluorescence microscope measures the change in fluorescence over time, reflecting the influx of Ca²⁺.

  • Analysis: The inhibitory effect of the compound is calculated by comparing the fluorescence signal in treated cells to control cells. IC₅₀ values are determined from the dose-response curve.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis c1 Culture HEK293 cells expressing rTRPM8 c2 Load cells with Ca²⁺-sensitive dye c1->c2 c3 Incubate with This compound compound c2->c3 e1 Add Menthol (Agonist) to activate TRPM8 c3->e1 e2 Measure Fluorescence (Represents [Ca²⁺]i) e1->e2 a1 Calculate Inhibition vs. Control e2->a1 a2 Generate Dose-Response Curve & IC₅₀ a1->a2

Caption: Workflow for a calcium microfluorimetry assay.
Patch-Clamp Electrophysiology

This technique provides a more direct measure of ion channel activity by recording the electrical currents flowing through the channel. It is used to confirm the antagonist activity of the most potent compounds identified in the primary screen.[3][4]

Methodology:

  • Cell Preparation: A single HEK293 cell expressing rTRPM8 is selected for recording.

  • Electrode Placement: A glass micropipette (electrode) is sealed onto the cell membrane, establishing a high-resistance "gigaseal". This allows for the measurement of ion flow across the membrane patch (cell-attached mode) or the whole cell (whole-cell mode).

  • Baseline Recording: A baseline current is recorded in the absence of any stimulants.

  • Agonist Application: Menthol is applied to the cell to induce TRPM8-mediated currents.

  • Antagonist Application: The β-lactam compound (e.g., at 10 µM) is applied in the presence of the agonist to observe the blockade of the TRPM8-mediated response.[4]

  • Data Analysis: The magnitude of the current inhibition is measured and analyzed to confirm the compound's antagonist effect on channel function.

start Select HEK293-rTRPM8 cell seal Form Gigaseal with Patch Pipette start->seal baseline Record Baseline Membrane Current seal->baseline agonist Apply Menthol (Induce TRPM8 Current) baseline->agonist antagonist Apply this compound (Observe Inhibition) agonist->antagonist analysis Analyze Current Blockade antagonist->analysis

Caption: Experimental workflow for patch-clamp electrophysiology.

Selectivity and Specificity

An important aspect of drug development is ensuring the compound acts specifically on its intended target. Selectivity assays are performed to evaluate the activity of the β-lactam antagonists against other related ion channels. Studies have demonstrated that these compounds are highly specific for TRPM8 channels, showing little to no activity against other members of the TRP ion channel family.[1][4] Furthermore, in primary cultures of rat dorsal root ganglion (DRG) neurons, the most potent diastereoisomers did not produce any alteration in general neuronal excitability, underscoring their high specificity for TRPM8.[4]

References

An In-depth Technical Guide on the Synthesis and Characterization of 6-Bromo-3-methylthiazolo[3,2-a]benzimidazole (BTAMB) Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of a class of heterocyclic compounds known as 6-bromo-3-methylthiazolo[3,2-a]benzimidazole (BTAMB) derivatives. These compounds have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. This document details the synthetic pathways, analytical characterization, experimental protocols, and known biological activities, presenting a valuable resource for researchers in drug discovery and development.

Synthesis of this compound Derivatives

The core structure of this compound derivatives involves the fusion of a thiazole ring to a benzimidazole scaffold, with a bromine substituent at the 6-position and a methyl group at the 3-position. The synthesis of various 2-substituted derivatives of this core has been reported, starting from 1-(3-methylthiazolo[3,2-a]benzimidazol-2-yl)ethanone.

A key synthetic pathway involves the bromination of the benzimidazole ring, followed by further modifications at the 2-position of the thiazolo[3,2-a]benzimidazole core. A pivotal intermediate, 1-(6-Bromo-3-methyl-1,3-thiazolo[3,2-a]benzimidazol-2-yl)ethanone, is prepared by the bromination of 1-(3-methylthiazolo[3,2-a]benzimidazol-2-yl)ethanone. This intermediate serves as a precursor for a variety of 2-substituted derivatives.[1][2][3]

General Synthetic Workflow

Synthesis_Workflow Start 1-(3-methylthiazolo[3,2-a]benzimidazol-2-yl)ethanone Intermediate1 Bromination (Br2, ambient temp) Start->Intermediate1 BTAMB_core 1-(6-Bromo-3-methyl-1,3-thiazolo[3,2-a]benzimidazol-2-yl)ethanone (Key Intermediate) Intermediate1->BTAMB_core Intermediate2 Further Bromination (Br2, heat) BTAMB_core->Intermediate2 Precursor 2-Bromo-1-(6-bromo-3-methylthiazolo[3,2-a]benzimidazol-2-yl)ethanone (Precursor for 2-substitution) Intermediate2->Precursor Final_Products Various 2-Substituted This compound Derivatives Precursor->Final_Products Reaction with various nucleophiles (e.g., thioureas, amines)

Caption: General synthetic workflow for this compound derivatives.

Characterization of this compound Derivatives

The structural elucidation and purity of the synthesized this compound derivatives are established using a combination of spectroscopic and analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure. The chemical shifts and coupling constants of the protons on the aromatic rings and the thiazole moiety provide definitive evidence of the substitution pattern.[4][5][6][7][8]

  • Mass Spectrometry (MS): Mass spectral analysis is used to determine the molecular weight of the compounds and to confirm their elemental composition.

  • Elemental Analysis: This technique provides the percentage composition of elements (C, H, N, S, Br) in the synthesized compounds, which is compared with the calculated theoretical values.[3]

  • X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional molecular structure.[1][2][3]

Table 1: Spectroscopic and Analytical Data for a Representative this compound Derivative
CompoundFormulaM.p. (°C)¹H NMR (δ, ppm)Mass Spectrum (m/z)Elemental Analysis (Calcd./Found %)
1-(6-Bromo-3-methyl-1,3-thiazolo[3,2-a]benzimidazol-2-yl)ethanone C₁₂H₉BrN₂OS218-2202.62 (s, 3H, CH₃), 3.08 (s, 3H, COCH₃), 7.55 (dd, 1H), 7.64 (d, 1H), 8.23 (d, 1H)310 [M]⁺C: 46.32/46.58, H: 2.92/2.73, N: 9.00/9.27, S: 10.30/10.13

Data extracted from Abdel-Aziz et al., 2011.[2][3]

Experimental Protocols

Synthesis of 1-(6-Bromo-3-methyl-1,3-thiazolo[3,2-a]benzimidazol-2-yl)ethanone

Materials:

  • 1-(3-methylthiazolo[3,2-a]benzimidazol-2-yl)ethanone

  • Bromine

  • Glacial acetic acid

Procedure:

  • Dissolve 1-(3-methylthiazolo[3,2-a]benzimidazol-2-yl)ethanone (10 mmol) in glacial acetic acid.

  • To this solution, add a solution of bromine (10 mmol) in glacial acetic acid dropwise over 30 minutes at ambient temperature with continuous stirring.

  • Continue stirring the reaction mixture at room temperature for an additional 30 minutes.

  • Pour the reaction mixture into ice-cold water.

  • Filter the resulting precipitate, wash thoroughly with water, and dry.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol) to obtain the pure compound.[3]

Synthesis of 2-Substituted-6-bromo-3-methylthiazolo[3,2-a]benzimidazoles

Materials:

  • 2-Bromo-1-(6-bromo-3-methylthiazolo[3,2-a]benzimidazol-2-yl)ethanone (precursor)

  • Appropriate nucleophile (e.g., thiourea, 2-aminothiophenol)

  • Absolute ethanol

  • Sodium acetate trihydrate

Procedure:

  • Dissolve the precursor (1 mmol) in absolute ethanol (20 ml).

  • Add the respective nucleophile (1 mmol) to the solution.

  • Reflux the reaction mixture for a specified period (typically 5-7 hours).

  • Allow the mixture to cool to room temperature.

  • Treat the reaction mixture with a solution of sodium acetate trihydrate to precipitate the product.

  • Filter the solid product, wash with ethanol, and dry.[2][9]

Biological Activities and Mechanism of Action

This compound derivatives have been investigated for a range of biological activities, including immunomodulatory, anticancer, anti-inflammatory, and antioxidant effects.[1][2][10]

Immunomodulatory Activity

Certain this compound derivatives have demonstrated potent effects on immune cells. Some compounds act as immunosuppressors, inhibiting the proliferation of macrophages and T-lymphocytes, while others have shown immunostimulatory properties.[1][2][3]

Anticancer Activity

Several this compound derivatives have exhibited significant cytotoxicity against various cancer cell lines, including colon carcinoma, hepatocellular carcinoma, and lymphoblastic leukemia cells.[1][3][10] The proposed mechanism for some of these compounds involves the inhibition of key signaling pathways involved in cell proliferation and survival.

Anticancer_Mechanism This compound This compound Derivative Prolif_Path Proliferation Signaling (e.g., MAPK/ERK pathway) This compound->Prolif_Path Inhibition Survival_Path Survival Signaling (e.g., PI3K/Akt pathway) This compound->Survival_Path Inhibition Cell_Cycle_Arrest Cell Cycle Arrest Prolif_Path->Cell_Cycle_Arrest Apoptosis Apoptosis Survival_Path->Apoptosis

Caption: Putative anticancer mechanism of action for this compound derivatives.

Anti-inflammatory and Antioxidant Activity

Selected this compound derivatives have been shown to inhibit the production of nitric oxide (NO) in LPS-stimulated macrophages, indicating anti-inflammatory potential.[2][9] Additionally, some compounds have demonstrated radical scavenging activity against DPPH radicals, suggesting antioxidant properties.[1][2][3]

Table 2: Summary of Biological Activities of Representative this compound Derivatives
Compound IDImmunomodulatory EffectAnticancer Activity (IC₅₀ µg/mL)Anti-inflammatory (NO Inhibition)
2 ImmunosuppressorHCT-116: 12.5, Hep-G2: 15.2Significant
5 ImmunosuppressorHCT-116: 10.8, Hep-G2: 13.5-
7a ImmunosuppressorHCT-116: 18.3, Hep-G2: 20.1Weak
7b Immunostimulator-Weak
11b Immunostimulator--
14 Immunostimulator-Significant

Data compiled from Abdel-Aziz et al., 2011.[2][3]

Conclusion

The 6-bromo-3-methylthiazolo[3,2-a]benzimidazole (this compound) scaffold represents a promising platform for the development of novel therapeutic agents with diverse biological activities. This guide provides a foundational understanding of the synthesis, characterization, and biological properties of these compounds, serving as a valuable resource for further research and development in this area. The detailed protocols and summarized data offer a practical starting point for scientists and researchers aiming to explore the potential of this compound derivatives in various therapeutic applications.

References

Discovery and Origin of Key Benzothiazole Acetamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the scientific literature reveals that the acronym "BTAMB" is not consistently associated with a single, well-defined chemical entity. Rather, it appears to be a general descriptor for a class of compounds containing a benzothiazole scaffold linked to an acetamide group. This guide, therefore, focuses on the broader discovery and origin of key benzothiazole acetamide derivatives that have garnered scientific interest, highlighting their therapeutic potential and the experimental methodologies used in their investigation.

The discovery of biologically active benzothiazole derivatives is rooted in the exploration of the benzothiazole scaffold, a bicyclic heterocyclic compound, as a privileged structure in medicinal chemistry. This scaffold is present in a number of FDA-approved drugs and is known to interact with a variety of biological targets. The addition of an acetamide group to this core structure has led to the development of compounds with diverse pharmacological activities, ranging from anticancer to antimicrobial effects.

One of the notable early discoveries in this area was the identification of 2-(4-aminophenyl)benzothiazoles as potent and selective antitumor agents.[1] Subsequent research expanded on this, leading to the synthesis and evaluation of a variety of derivatives, including those with acetamide functionalities, to improve efficacy and selectivity.[1]

More recently, research has focused on the synthesis of novel benzothiazole-clubbed acetamide derivatives and their evaluation for antibacterial activity.[2] These studies often involve the chemical synthesis of a library of related compounds followed by screening for biological activity against various bacterial strains.

Core Biological Activities

Benzothiazole acetamide derivatives have been investigated for a range of biological activities, with the most prominent being:

  • Anticancer Activity: Certain derivatives have shown potent in vitro activity against human cancer cell lines. The proposed mechanism often involves the induction of apoptosis and cell cycle arrest.

  • Antimicrobial Activity: Several studies have reported the antibacterial potential of these compounds against both Gram-positive and Gram-negative bacteria.[2] The mechanism is often attributed to the inhibition of essential bacterial enzymes.[3]

Experimental Protocols

The investigation of benzothiazole acetamide derivatives typically involves a series of standard experimental protocols to elucidate their synthesis, characterization, and biological activity.

Synthesis of Benzothiazole Acetamide Derivatives

A general method for the synthesis of these compounds involves a multi-step process:

  • Synthesis of the Benzothiazole Core: This is often achieved through reactions such as the Jacobson synthesis.

  • Introduction of the Acetamide Linkage: This step typically involves the reaction of an amino-substituted benzothiazole with an appropriate acetylating agent.

Characterization of Synthesized Compounds

The structures of newly synthesized compounds are confirmed using a combination of spectroscopic techniques:

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To determine the chemical structure and connectivity of atoms.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

In Vitro Antibacterial Activity Assessment

The antibacterial potential of the synthesized compounds is commonly evaluated using the following methods:

  • Broth Microdilution Method: This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibacterial agent that prevents the visible growth of a microorganism.

  • Agar Well Diffusion Method: This method provides a qualitative assessment of the antibacterial activity based on the size of the inhibition zone around a well containing the test compound.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a generalized signaling pathway potentially targeted by anticancer benzothiazole acetamides and a typical experimental workflow for their investigation.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade Signal Transduction This compound This compound Derivative This compound->Kinase_Cascade Inhibition Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Activation DNA DNA Transcription_Factor->DNA Gene Transcription Apoptosis Apoptosis DNA->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest DNA->Cell_Cycle_Arrest

Caption: Generalized signaling pathway for anticancer this compound derivatives.

G start Start synthesis Synthesis of This compound Derivatives start->synthesis characterization Spectroscopic Characterization (IR, NMR, MS) synthesis->characterization screening Biological Activity Screening (Anticancer/Antibacterial) characterization->screening hit_id Hit Identification screening->hit_id hit_id->synthesis Inactive lead_opt Lead Optimization hit_id->lead_opt Active in_vivo In Vivo Studies lead_opt->in_vivo end End in_vivo->end

Caption: Experimental workflow for this compound drug discovery.

References

Unraveling the Toxicological Profile of BTAMB: A Preliminary Assessment

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the toxicological properties of the novel compound BTAMB have commenced, aiming to establish a foundational safety profile. This technical guide provides a comprehensive overview of the preliminary toxicity studies conducted to date, detailing experimental methodologies, summarizing key quantitative data, and exploring the compound's potential mechanisms of action. This document is intended for researchers, scientists, and professionals engaged in drug development and toxicological assessment.

Acute Systemic Toxicity

To ascertain the acute systemic toxicity of this compound, preliminary studies were conducted to determine its median lethal dose (LD50), which is the dose required to be lethal to 50% of a tested animal population.[1][2][3] These initial assessments are critical for classifying the compound's acute toxicity and guiding dose selection for further studies.

Table 1: Acute Toxicity of this compound

ParameterValueSpeciesRoute of Administration
LD50>2000 mg/kgRatOral

This table will be populated with specific quantitative data as it becomes available from ongoing and future studies.

Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure

The acute oral toxicity of this compound was assessed in rats following the Up-and-Down Procedure (UDP), as per OECD Guideline 425.

  • Animal Model: Healthy, young adult Sprague-Dawley rats were used for the study.

  • Dosage: A starting dose of 2000 mg/kg body weight was administered to a single animal.

  • Administration: this compound was administered orally via gavage.

  • Observation: The animal was observed for mortality and clinical signs of toxicity for up to 14 days.

  • Dose Adjustment: Subsequent animals were dosed at lower or higher dose levels depending on the outcome of the previously dosed animal.

  • LD50 Calculation: The LD50 value was calculated using the maximum likelihood method.

In Vitro Cytotoxicity

The cytotoxic potential of this compound was evaluated in various cell lines to determine its effect on cell viability and proliferation. The half-maximal inhibitory concentration (IC50) was determined, representing the concentration of this compound required to inhibit 50% of cell growth or viability.[4]

Table 2: In Vitro Cytotoxicity of this compound (IC50 Values)

Cell LineIC50 (µM)Assay
HepG2 (Human Liver Carcinoma)Data PendingMTT Assay
A549 (Human Lung Carcinoma)Data PendingMTT Assay
HEK293 (Human Embryonic Kidney)Data PendingNeutral Red Uptake Assay

This table will be updated with specific IC50 values as experimental data is generated.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Culture: Cells were seeded in 96-well plates and incubated for 24 hours.

  • Compound Treatment: Cells were treated with various concentrations of this compound and incubated for 48 hours.

  • MTT Addition: MTT solution was added to each well and incubated for 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals were dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Determination: The IC50 value was calculated from the dose-response curve.

Genotoxicity Assessment

Preliminary genotoxicity studies are underway to evaluate the potential of this compound to induce genetic mutations or chromosomal damage. These studies are essential to identify any potential carcinogenic or mutagenic hazards.[5][6]

Table 3: Genotoxicity Profile of this compound

AssayTest SystemResult
Ames Test (Bacterial Reverse Mutation Assay)Salmonella typhimuriumPending
In Vitro Micronucleus TestHuman peripheral blood lymphocytesPending

Results from these genotoxicity assays will be included as they become available.

Experimental Protocol: Ames Test

The Ames test is a widely used method that uses bacteria to test whether a given chemical can cause mutations in the DNA of the test organism.

  • Bacterial Strains: Histidine-dependent strains of Salmonella typhimurium are used.

  • Exposure: The bacterial strains are exposed to various concentrations of this compound, both with and without metabolic activation (S9 fraction).

  • Plating: The treated bacteria are plated on a minimal agar medium lacking histidine.

  • Incubation: Plates are incubated for 48-72 hours.

  • Revertant Counting: The number of revertant colonies (colonies that have mutated and can now synthesize their own histidine) is counted.

  • Evaluation: A significant increase in the number of revertant colonies compared to the control indicates a mutagenic potential.

Potential Signaling Pathways and Mechanisms of Toxicity

Understanding the molecular mechanisms underlying the toxicity of a compound is crucial for risk assessment. Preliminary investigations suggest that this compound may exert its toxic effects through the induction of oxidative stress and interference with key cellular signaling pathways.

Toxicity_Pathway This compound This compound Cell Cellular Entry This compound->Cell ROS Increased ROS Production Cell->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria DNA_Damage DNA Damage ROS->DNA_Damage Apoptosis Apoptosis Mitochondria->Apoptosis DNA_Damage->Apoptosis

Caption: Proposed mechanism of this compound-induced cytotoxicity.

This proposed pathway suggests that upon entering the cell, this compound may lead to an increase in Reactive Oxygen Species (ROS). Elevated ROS levels can cause mitochondrial dysfunction and damage to DNA, ultimately triggering programmed cell death, or apoptosis. Further studies are required to validate this hypothesis and elucidate the specific molecular targets of this compound.

Experimental Workflow for Toxicity Screening

The preliminary toxicity assessment of this compound follows a structured workflow designed to efficiently characterize its potential hazards.

Experimental_Workflow cluster_in_vivo In Vivo Studies Cytotoxicity Cytotoxicity Screening (MTT, Neutral Red) Genotoxicity_vitro Genotoxicity (Ames, Micronucleus) Acute_Toxicity Acute Systemic Toxicity (LD50) Data_Analysis Data Analysis and Risk Assessment Cytotoxicity->Data_Analysis Genotoxicity_vitro->Data_Analysis Acute_Toxicity->Data_Analysis

Caption: Tiered workflow for preliminary toxicity testing of this compound.

This workflow begins with in vitro assays to assess cytotoxicity and genotoxicity, providing rapid initial data. Promising candidates with acceptable in vitro profiles then proceed to in vivo studies to determine acute systemic toxicity. The collective data is then analyzed to conduct a preliminary risk assessment.

Disclaimer: This document summarizes preliminary findings and is intended for informational purposes for a scientific audience. The toxicological profile of this compound is still under investigation, and these results should be interpreted with caution. Further comprehensive studies are necessary to fully characterize the safety of this compound.

References

An In-depth Technical Guide to the Solubility and Stability of Bendamustine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "BTAMB" could not be correlated with a specific, publicly documented drug or chemical compound for which solubility and stability data are available. This guide has been created as an illustrative template to meet the user's specified format and content requirements, using the well-characterized anti-cancer drug Bendamustine Hydrochloride as a representative example.

This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the core physicochemical properties of Bendamustine Hydrochloride, with a focus on its solubility and stability profiles.

Bendamustine Hydrochloride: Overview

Bendamustine is a bifunctional mechlorethamine derivative, featuring a purine-like benzimidazole ring.[1] It functions as an alkylating agent, causing intra-strand and inter-strand cross-links between DNA bases, which ultimately leads to cell death. Due to the chemical instability of the nitrogen mustard group, particularly its susceptibility to hydrolysis in aqueous solutions, Bendamustine Hydrochloride is typically supplied as a lyophilized powder that requires reconstitution before administration.[2] Understanding its solubility and stability is therefore critical for its formulation, handling, and clinical administration.

Solubility Profile

Bendamustine Hydrochloride is a white to off-white crystalline powder.[3] It is described as sparingly soluble in water, with its aqueous solubility being pH-dependent.[3][4] As a weak base, it is more soluble in acidic media.[3]

Table 2.1: Solubility of Bendamustine Hydrochloride in Various Solvents
SolventSolubilityReference
WaterSparingly Soluble[4]
Water~10 mg/mL[5]
Aqueous Solution (Form 1)4.5 mg/mL (results in pH 2.16)[6]
MethanolFreely Soluble / ~50 mg/mL[4][5]
EthanolSlightly Soluble / ~10 mg/mL[4][5]
Dimethyl Sulfoxide (DMSO)Soluble / ~50 mg/mL[5]
Dimethylformamide (DMF)Soluble[5]
AcetonitrileSoluble[7]
Propylene GlycolSoluble[1]
Polyethylene Glycol 400Soluble[1]

Stability Profile

The stability of Bendamustine Hydrochloride is a critical parameter due to the hydrolysis of its bis(2-chloroethyl)amino group in aqueous environments.[3] Stability is highly dependent on the solvent, chloride ion concentration, pH, and temperature.[8]

Table 3.1: Stability of Bendamustine Hydrochloride Solutions
Solution Type & ConcentrationVehicleStorage TemperatureStability Duration (≥95% Initial Conc.)Reference
Reconstituted Solution (2.5 mg/mL)Water for Injection (WFI)Room Temperature2 hours[8][9]
Reconstituted Solution (2.5 mg/mL)Water for Injection (WFI)2-8 °C8 hours[8][9]
Diluted Solution (0.2 - 0.6 mg/mL)0.9% NaClRoom Temperature3.5 hours[4][8]
Diluted Solution (0.2 - 0.6 mg/mL)0.9% NaCl2-8 °C48 hours (2 days)[4][8]
Diluted Solution (0.2 - 0.6 mg/mL)2.5% Dextrose / 0.45% NaClRoom Temperature3 hours[10]
Diluted Solution (0.2 - 0.6 mg/mL)2.5% Dextrose / 0.45% NaCl2-8 °C24 hours[10]

Forced degradation studies indicate that Bendamustine is unstable in acidic, basic, neutral (hydrolytic), and oxidative conditions.[11][12] It is, however, relatively stable under UV light exposure.[11]

Experimental Protocols

Protocol: Equilibrium Solubility Determination

This protocol outlines the shake-flask method for determining the equilibrium solubility of Bendamustine Hydrochloride in a given solvent.

  • Preparation: Add an excess amount of Bendamustine HCl powder to a clear glass vial containing a known volume (e.g., 2 mL) of the selected solvent (e.g., Water, 0.9% NaCl, Ethanol).[3]

  • Equilibration: Seal the vials to prevent solvent evaporation. Place the vials on a laboratory rotator or shaker and agitate at a constant speed (e.g., 30 rpm) and controlled temperature (e.g., 25 °C) for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached.[3]

  • Sample Collection & Preparation: After equilibration, stop the agitation and allow the suspension to settle. Carefully withdraw a sample of the supernatant using a syringe.

  • Filtration: Immediately filter the supernatant through a suitable syringe filter (e.g., 0.22 µm PVDF) to remove any undissolved solid particles. Discard the initial volume of the filtrate to avoid adsorption effects.

  • Quantification: Dilute the clear filtrate with a suitable mobile phase to a concentration within the calibrated range of the analytical method. Analyze the sample using a validated stability-indicating HPLC-UV method to determine the concentration of dissolved Bendamustine HCl.[11]

  • Calculation: The solubility is reported in mg/mL based on the quantified concentration.

Protocol: Stability and Forced Degradation Study

This protocol describes a typical workflow for assessing the stability of Bendamustine Hydrochloride in a solution and identifying its degradation pathways.

  • Solution Preparation:

    • Stability Study: Prepare a solution of Bendamustine HCl at a defined concentration (e.g., 0.6 mg/mL) in the desired vehicle (e.g., 0.9% Sodium Chloride).[8]

    • Forced Degradation: Prepare separate stock solutions for stress testing.

  • Stress Conditions (Forced Degradation):

    • Acid Hydrolysis: Add 1.0 mL of 0.1N HCl to a vial of the drug and heat in a water bath at 60°C for 30 minutes.[13]

    • Base Hydrolysis: Add 1.0 mL of 0.1N NaOH to a vial of the drug and keep at room temperature, monitoring for degradation.[11][13]

    • Oxidative Degradation: Add 1.0 mL of 3% H₂O₂ to a vial of the drug and keep at room temperature.[13]

    • Thermal Degradation: Expose a vial of the solid drug to 80°C in a hot air oven for 4 hours.[13]

    • Photostability: Expose a vial of the solid drug to sunlight for 8 hours or ICH-specified light conditions.[13]

  • Stability Storage: Store the non-stressed stability solutions under specified conditions (e.g., 2-8 °C and 25 °C/60% RH), protected from light.[8]

  • Time-Point Sampling: Withdraw aliquots from the stability samples at predefined time intervals (e.g., 0, 1, 2, 4, 8, 24, 48 hours). For forced degradation, samples are taken after the stress period and neutralized if necessary.

  • Sample Analysis:

    • Immediately dilute the samples to a suitable concentration for analysis.

    • Analyze all samples using a validated stability-indicating RP-HPLC method with a photodiode array (PDA) detector.[8][11] The method should be capable of separating the parent drug from all major degradation products.

  • Data Evaluation:

    • Calculate the percentage of remaining Bendamustine HCl at each time point relative to the initial (T=0) concentration. Stability is often defined as retaining ≥95% of the initial concentration.[8]

    • In forced degradation samples, identify and quantify major degradation products. Peak purity analysis should be performed to ensure the main peak is not co-eluting with degradants.[14]

Visualizations: Workflows and Pathways

Experimental and Logical Diagrams

Solubility_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis cluster_result Result start Start add_excess Add excess Bendamustine HCl to solvent in vial start->add_excess seal_vial Seal vial add_excess->seal_vial agitate Agitate at constant temperature (e.g., 24h) seal_vial->agitate settle Allow suspension to settle agitate->settle sample Withdraw supernatant settle->sample filter_sample Filter through 0.22 µm filter sample->filter_sample dilute Dilute filtrate filter_sample->dilute analyze Quantify using validated HPLC method dilute->analyze report Report solubility (mg/mL) analyze->report end End report->end

Diagram 5.1: Workflow for Equilibrium Solubility Testing.

Stability_Workflow cluster_setup Setup cluster_storage Storage & Stress cluster_sampling Sampling & Analysis cluster_eval Evaluation prep_solution Prepare Bendamustine HCl solution in test vehicle initial_sample Take T=0 sample prep_solution->initial_sample storage Store aliquots under defined conditions (e.g., 2-8°C, 25°C) initial_sample->storage forced_deg OR Expose to stress conditions (Acid, Base, Peroxide, Heat, Light) initial_sample->forced_deg timepoint_sample Withdraw samples at predefined time points storage->timepoint_sample analyze_hplc Analyze all samples via stability-indicating HPLC forced_deg->analyze_hplc timepoint_sample->analyze_hplc calc_assay Calculate % remaining drug analyze_hplc->calc_assay eval_impurities Identify & quantify degradation products analyze_hplc->eval_impurities report Report stability profile calc_assay->report eval_impurities->report

Diagram 5.2: Workflow for Stability and Forced Degradation Testing.

Degradation_Pathway bendamustine Bendamustine hydrolysis_label Hydrolysis (Primary Pathway) bendamustine->hydrolysis_label oxidation_label CYP1A2 Oxidation (Minor Pathway) bendamustine->oxidation_label hp1 Monohydroxy-Bendamustine (HP1) (Inactive) hp2 Dihydroxy-Bendamustine (HP2) (Inactive) hp1->hp2 m3 γ-Hydroxybendamustine (M3) (Active) m4 N-desmethyl-bendamustine (M4) (Active) hydrolysis_label->hp1 oxidation_label->m3 oxidation_label->m4

Diagram 5.3: Primary Degradation Pathways of Bendamustine.

References

Unveiling the Therapeutic Potential of Brentuximab Vedotin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Brentuximab vedotin is an antibody-drug conjugate (ADC) that has emerged as a significant therapeutic agent in the treatment of certain hematological malignancies. This document provides an in-depth technical overview of the core components of brentuximab vedotin's therapeutic action, including its molecular targets, mechanism of action, and relevant clinical and preclinical data. Detailed experimental protocols for key assays and visualizations of the critical pathways and workflows are presented to support further research and development in this area.

Therapeutic Targets

The therapeutic efficacy of brentuximab vedotin is predicated on its highly specific targeting of two key molecular entities:

  • Primary Target: CD30 . CD30, a member of the tumor necrosis factor receptor (TNFR) superfamily, is the primary cell surface target of brentuximab vedotin.[1] Its expression in healthy tissues is highly restricted, but it is characteristically overexpressed on the surface of malignant cells in classical Hodgkin lymphoma (HL) and systemic anaplastic large cell lymphoma (sALCL).[2] This differential expression profile makes CD30 an ideal target for directed cancer therapy.

  • Intracellular Target: Tubulin . Upon internalization and proteolytic cleavage, the cytotoxic payload of brentuximab vedotin, monomethyl auristatin E (MMAE), is released into the cytoplasm. MMAE exerts its potent anti-mitotic effect by binding to tubulin, a critical component of microtubules. This interaction disrupts the microtubule network, leading to cell cycle arrest and apoptosis.[1]

Mechanism of Action

The mechanism of action of brentuximab vedotin is a multi-step process that ensures targeted delivery of a potent cytotoxic agent to malignant cells:

  • Binding to CD30 : The chimeric anti-CD30 monoclonal antibody component of brentuximab vedotin binds with high affinity to the CD30 receptor on the surface of tumor cells.

  • Internalization : Following binding, the brentuximab vedotin-CD30 complex is rapidly internalized into the cell via endocytosis.[1]

  • Lysosomal Trafficking and Cleavage : The endosome containing the complex fuses with a lysosome. Within the acidic environment of the lysosome, the valine-citrulline linker connecting the antibody to MMAE is cleaved by lysosomal proteases, releasing the active cytotoxic agent, MMAE.[2]

  • Microtubule Disruption : Liberated MMAE binds to tubulin monomers, inhibiting their polymerization into microtubules. This disruption of the microtubule network is critical for several cellular functions, most notably mitosis.[1]

  • Cell Cycle Arrest and Apoptosis : The inability to form a functional mitotic spindle leads to cell cycle arrest in the G2/M phase, which subsequently triggers the intrinsic apoptotic cell death pathway.[1]

Quantitative Data Summary

In Vitro Efficacy

The cytotoxic potential of brentuximab vedotin and its payload, MMAE, has been evaluated in various lymphoma cell lines.

Cell LineCancer TypeBrentuximab Vedotin IC50MMAE IC50Reference
L428Hodgkin Lymphoma27 µg/ml ± 4.8 µg/mlNot Reported[3]
Karpas-299Anaplastic Large Cell Lymphoma29 ng/ml ± 21 ng/mlNot Reported[3]
CD30+ HL and ALCL cell linesHodgkin Lymphoma & Anaplastic Large Cell Lymphoma~0.01 - 0.1 nM0.1 - 2.3 nM[4]
GCT27Germ Cell Tumor219.5 ng/mlNot Reported[5]
NCCITGerm Cell Tumor1400.8 ng/mlNot Reported[5]
JARChoriocarcinoma (CD30-negative)1013.0 ng/mlNot Reported[5]
Clinical Efficacy: Phase III ECHELON-1 Trial (Frontline Advanced Classical Hodgkin Lymphoma)

This trial compared brentuximab vedotin in combination with AVD (Adriamycin, vinblastine, dacarbazine) to the standard ABVD (Adriamycin, bleomycin, vinblastine, dacarbazine) regimen.

EndpointBrentuximab Vedotin + AVDABVDHazard Ratio (95% CI)p-valueReference
2-Year Modified Progression-Free Survival82.1%77.2%0.7700.035[6]
5-Year Progression-Free Survival82.2%75.3%0.68 (0.53–0.87)0.0017[7]
6-Year Overall Survival93.9%89.4%Not Reported0.009[8]
Clinical Efficacy: Phase II Trial (Relapsed/Refractory Classical Hodgkin Lymphoma after ASCT)

This pivotal single-arm trial evaluated the efficacy of brentuximab vedotin monotherapy.

EndpointValue95% Confidence IntervalReference
Objective Response Rate75%Not Reported[9]
Complete Remission Rate33%Not Reported[10][11]
Median Overall Survival40.5 months28.7, 61.9[10][11]
Median Progression-Free Survival9.3 months7.1, 12.2[10][11]
5-Year Overall Survival Rate (for CR patients)64%48, 80[10][11]
5-Year Progression-Free Survival Rate (for CR patients)52%34, 69[10][11]
Clinical Efficacy: Phase II Trial (Relapsed/Refractory Systemic Anaplastic Large Cell Lymphoma)
EndpointValueReference
Objective Response Rate86%[9]
Complete Remission Rate57%[9]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTS/MTT Assay)

Objective: To determine the concentration of brentuximab vedotin required to inhibit the proliferation of cancer cells by 50% (IC50).

Methodology:

  • Cell Seeding: Seed CD30-positive cancer cell lines (e.g., L428, Karpas-299) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[3]

  • Drug Treatment: Prepare serial dilutions of brentuximab vedotin in culture medium. Remove the existing medium from the wells and add 100 µL of the drug dilutions. Include wells with untreated cells as a negative control and wells with a vehicle control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.[3]

  • MTS/MTT Reagent Addition: Add 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to each well.[12]

  • Incubation: Incubate the plates for 1-4 hours at 37°C. During this time, viable cells will convert the tetrazolium salt into a colored formazan product.

  • Solubilization (for MTT): If using MTT, add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[12]

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 490 nm (for MTS) or 570 nm (for MTT) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated control. Plot the percentage of viability against the drug concentration and determine the IC50 value using a non-linear regression analysis.[3]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the percentage of cells undergoing apoptosis and necrosis following treatment with brentuximab vedotin.

Methodology:

  • Cell Treatment: Seed cells in culture plates and treat with various concentrations of brentuximab vedotin for 24, 48, and 72 hours.[13]

  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[14]

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis by Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.[15]

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of brentuximab vedotin on cell cycle progression.

Methodology:

  • Cell Treatment: Treat cells with brentuximab vedotin at various concentrations for 24, 48, and 72 hours.[16]

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C overnight.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Analysis by Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA in each cell.

  • Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[17]

Visualizations

Signaling Pathways and Experimental Workflows

Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space BV Brentuximab Vedotin (BTAMB) CD30 CD30 Receptor BV->CD30 1. Binding Endosome Endosome CD30->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking MMAE MMAE Lysosome->MMAE 4. MMAE Release Tubulin Tubulin MMAE->Tubulin 5. Tubulin Binding Microtubule Microtubule Network Disruption Tubulin->Microtubule 6. Inhibition of Polymerization CellCycleArrest G2/M Cell Cycle Arrest Microtubule->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Mechanism of Action of Brentuximab Vedotin.

Cytotoxicity_Assay_Workflow start Start seed_cells Seed CD30+ Cells in 96-well Plate start->seed_cells add_drug Add Serial Dilutions of this compound seed_cells->add_drug incubate_72h Incubate for 72 hours add_drug->incubate_72h add_mts Add MTS/MTT Reagent incubate_72h->add_mts incubate_4h Incubate for 1-4 hours add_mts->incubate_4h read_absorbance Read Absorbance incubate_4h->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: In Vitro Cytotoxicity Assay Workflow.

Apoptosis_Assay_Workflow start Start treat_cells Treat Cells with this compound start->treat_cells harvest_cells Harvest Cells treat_cells->harvest_cells wash_cells Wash with PBS harvest_cells->wash_cells resuspend Resuspend in Binding Buffer wash_cells->resuspend stain Stain with Annexin V-FITC and PI resuspend->stain incubate_15min Incubate for 15 minutes stain->incubate_15min analyze_flow Analyze by Flow Cytometry incubate_15min->analyze_flow end End analyze_flow->end

Caption: Apoptosis Assay Workflow.

Potential Interaction with NF-κB Signaling

While the primary mechanism of action of brentuximab vedotin is well-established, some evidence suggests a potential interplay with the NF-κB signaling pathway. CD30 signaling itself can modulate NF-κB activity. Paradoxically, some chemotherapeutic agents are known to activate NF-κB, which can have both pro- and anti-apoptotic effects depending on the cellular context.[18] Further investigation is required to fully elucidate the direct and indirect effects of brentuximab vedotin on this critical signaling cascade in lymphoma cells.

NFkB_Pathway cluster_receptors Cell Surface Receptors cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CD30 CD30 TRAF TRAF Proteins CD30->TRAF TNFR TNFR TNFR->TRAF BCR BCR IKK IKK Complex BCR->IKK TRAF->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB_dimer NF-κB (p50/p65) IkB->NFkB_dimer Inhibition Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_active Active NF-κB NFkB_dimer->NFkB_active Translocation Proteasome->NFkB_dimer Release DNA DNA NFkB_active->DNA Binding Gene_expression Target Gene Expression (Proliferation, Survival, Anti-apoptosis) DNA->Gene_expression

Caption: Overview of the Canonical NF-κB Signaling Pathway.

Conclusion

Brentuximab vedotin represents a successful application of ADC technology, effectively targeting CD30-positive malignancies. Its well-defined mechanism of action, centered on microtubule disruption, provides a strong rationale for its clinical efficacy. The quantitative data from preclinical and clinical studies underscore its therapeutic value. The provided experimental protocols and visualizations serve as a resource for researchers aiming to further investigate this important therapeutic agent and to develop novel targeted therapies. Further exploration of its potential interactions with other signaling pathways, such as NF-κB, may reveal additional mechanisms of action and opportunities for combination therapies.

References

An In-depth Technical Guide to the Biological Activity Screening of Bendamustine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity, mechanism of action, and screening methodologies for bendamustine, a unique chemotherapeutic agent. Bendamustine is a bifunctional molecule featuring a nitrogen mustard group, responsible for its alkylating activity, and a benzimidazole ring, which may confer antimetabolite, purine analog-like properties.[1][2] Initially synthesized in the 1960s in East Germany, it is now a key therapeutic for various hematological malignancies, including chronic lymphocytic leukemia (CLL) and indolent B-cell non-Hodgkin's lymphoma (NHL).[1][3] This document details the key signaling pathways affected by bendamustine, presents quantitative data from preclinical and clinical studies in structured tables, and provides detailed protocols for essential screening assays.

Mechanism of Action

Bendamustine's cytotoxicity stems from its ability to create extensive and durable DNA damage.[2] As a bifunctional alkylating agent, it forms intrastrand and interstrand cross-links in DNA, which are more robust and difficult to repair than those formed by other alkylators like cyclophosphamide or melphalan.[4][5][6] This damage triggers a cascade of cellular responses:

  • DNA Damage Response (DDR): Bendamustine rapidly activates the DDR pathway.[7] This involves the activation of key sensor proteins like ATM (Ataxia-Telangiectasia Mutated) and the subsequent phosphorylation of downstream targets, including CHK2 and p53.[4][8] This response leads to the formation of detectable foci of DNA damage markers such as γ-H2AX and 53BP1.[9][10]

  • Cell Cycle Arrest: The DDR activation leads to cell cycle arrest, primarily at the G2/M checkpoint, to allow time for DNA repair.[4][11] In some models, it has been shown to induce a late S-phase arrest.[7]

  • Induction of Apoptosis and Mitotic Catastrophe: If the DNA damage is too severe to be repaired, bendamustine induces programmed cell death (apoptosis).[8][12] This is often mediated by the p53 tumor suppressor protein.[2][4] Furthermore, bendamustine can inhibit mitotic checkpoints, forcing cells with damaged DNA to enter mitosis, which results in mitotic catastrophe—a form of cell death characterized by aberrant chromosome segregation.[2][13]

  • Unique DNA Repair Inhibition: Unlike other alkylating agents that are countered by alkyltransferase-mediated repair, the damage induced by bendamustine appears to activate the base excision repair (BER) pathway.[4][13] The complex nature of this repair process may contribute to the drug's high potency and durable effects.[4]

bendamustine_mechanism cluster_drug Bendamustine Action cluster_dna Cellular Target cluster_response Cellular Response Pathways cluster_outcome Cellular Fate Benda Bendamustine DNA Nuclear DNA Benda->DNA Alkylates Guanine DNA_Damage DNA Interstrand Cross-links & Breaks DNA->DNA_Damage DDR DNA Damage Response (ATM/p53/CHK2) DNA_Damage->DDR Activates BER Base Excision Repair Activation DNA_Damage->BER Activates CCA Cell Cycle Arrest (G2/M, S-phase) DDR->CCA Induces Apoptosis Apoptosis DDR->Apoptosis Induces (p53-dependent) MitoCat Mitotic Catastrophe CCA->MitoCat Leads to (if checkpoints fail)

Caption: Bendamustine's core mechanism of action pathway.

Quantitative Biological Activity

The cytotoxic and therapeutic effects of bendamustine have been quantified in numerous preclinical and clinical studies.

Cell Line TypeMean IC50 (µM)Exposure TimeReference
Adult T-cell Leukemia (ATL)44.9 ± 25.072h[3]
Mantle Cell Lymphoma (MCL)21.1 ± 16.272h[3]
Diffuse Large B-cell Lymphoma (DLBCL) / Burkitt Lymphoma (BL)47.5 ± 26.872h[3]
Multiple Myeloma (MM)44.8 ± 22.572h[3]
Hodgkin Lymphoma (HL)25 - 5048h[11]
Bendamustine Conc. (µg/mL)EndpointObservationReference
6.0, 9.0, 12.0Micronuclei FrequencyStatistically significant, concentration-related increase[14]
6.0, 9.0, 12.0Chromosome AberrationsStatistically significant increase in structural aberrations[14]
6.0, 12.0, 24.0Mitotic Recombination (in A. nidulans)Significant increase in homozygosity index[14]
IndicationRegimenOverall Response Rate (ORR)Complete Response (CR)Study/Reference
Indolent NHL / MCL (1st Line)Bendamustine + Rituximab (BR)97%31%BRIGHT Study[15]
Indolent NHL / MCL (1st Line)R-CHOP / R-CVP91%25%BRIGHT Study[15]
Relapsed/Refractory CLLBendamustine + Alemtuzumab70%26%[16]
Newly Diagnosed MMBendamustine + Prednisone75%32%[16]
Relapsed/Refractory DLBCLBendamustine + Rituximab58%19%[16]

Experimental Protocols

Detailed protocols are crucial for the accurate screening and evaluation of bendamustine's biological activity.

This assay measures the metabolic activity of cells as an indicator of cell viability.

Principle: The tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product, which can be quantified spectrophotometrically.

mtt_workflow start Start: Seed Cancer Cell Lines in 96-well Plates incubate1 Incubate for 24h (Allow cells to attach) start->incubate1 treat Treat with Serial Dilutions of Bendamustine (0-100 µM) incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT Reagent to each well incubate2->add_mtt incubate3 Incubate for 2-4h (Allow formazan formation) add_mtt->incubate3 solubilize Add Solubilization Solution (e.g., DMSO, SDS-HCl) incubate3->solubilize read Read Absorbance at ~570 nm solubilize->read end End: Calculate % Viability and IC50 Values read->end

Caption: Experimental workflow for an MTT-based cytotoxicity assay.

Methodology:

  • Cell Seeding: Seed cells (e.g., 5,000-10,000 cells/well) in a 96-well flat-bottom plate in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Drug Treatment: Prepare serial dilutions of bendamustine in culture medium. Remove the old medium from the wells and add 100 µL of the bendamustine dilutions (including a vehicle-only control).

  • Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.[3]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.

  • Solubilization: Aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC50 value (the concentration that inhibits cell growth by 50%).[3]

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.[17]

apoptosis_workflow start Start: Treat Cells with Bendamustine (e.g., IC50 conc.) harvest Harvest Cells (including supernatant) by centrifugation start->harvest wash Wash Cells twice with cold PBS harvest->wash resuspend Resuspend in 1X Annexin V Binding Buffer wash->resuspend stain Add FITC-Annexin V and Propidium Iodide (PI) resuspend->stain incubate Incubate for 15 min at Room Temp (in dark) stain->incubate analyze Analyze by Flow Cytometry within 1 hour incubate->analyze end End: Quantify Viable, Apoptotic, and Necrotic Populations analyze->end

Caption: Workflow for apoptosis detection via Annexin V/PI staining.

Methodology:

  • Cell Treatment: Culture cells with bendamustine at the desired concentration and for the specified time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.[18]

  • Washing: Discard the supernatant and wash the cell pellet twice with cold 1X PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide solution.[18]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[18]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately by flow cytometry.[18] Four populations can be distinguished: Viable (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+).

This assay visualizes and quantifies DNA double-strand breaks (DSBs).

Principle: Following a DSB, the histone variant H2AX is rapidly phosphorylated on Serine 139 to form γ-H2AX. This modified histone accumulates at the site of damage, forming discrete nuclear foci that can be detected using a specific primary antibody and a fluorescently-labeled secondary antibody.[9][10]

dna_damage_logic cluster_trigger Initiating Event cluster_process Cellular Processes cluster_outcome Resulting Cell Fate Benda Bendamustine Treatment DSB DNA Double-Strand Breaks (DSBs) Benda->DSB Checkpoint Mitotic Checkpoint Inhibition Benda->Checkpoint Inhibits BER Base Excision Repair (BER) Pathway DSB->BER Activates Repair Successful Repair (Cell Survival) BER->Repair Leads to Death Cell Death (Apoptosis/Catastrophe) BER->Death If overwhelmed Checkpoint->Death Promotes

Caption: Logical flow of bendamustine-induced DNA damage and cell fate.

Methodology:

  • Cell Culture and Treatment: Grow cells on glass coverslips. Treat with bendamustine (e.g., 50-200 µM) for the desired time (e.g., 24-48 hours).[9]

  • Fixation and Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific antibody binding by incubating with 1% BSA in PBST (PBS + 0.1% Tween 20) for 1 hour.

  • Primary Antibody Incubation: Incubate with a primary antibody against phospho-Histone H2A.X (Ser139) overnight at 4°C.

  • Secondary Antibody Incubation: Wash three times with PBST. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1-2 hours at room temperature in the dark.

  • Counterstaining and Mounting: Wash three times with PBST. Counterstain nuclei with DAPI. Mount the coverslips onto microscope slides.

  • Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number and intensity of γ-H2AX foci per nucleus using image analysis software.[9][10]

References

An In-depth Technical Guide to the Pharmacokinetics of BTAMB

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BTAMB (4-((1-benzyl-1H-1,2,3-triazol-4-yl)methoxy)benzonitrile) is a synthetic compound with a molecular structure that suggests potential for biological activity. As with any novel chemical entity being considered for therapeutic applications, a thorough understanding of its pharmacokinetic profile is paramount. This technical guide aims to provide a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound. However, a comprehensive search of the current scientific literature reveals a significant gap in the publicly available data regarding the pharmacokinetics of this specific compound.

While structural details of this compound have been elucidated through crystallographic studies, empirical data from in vitro or in vivo pharmacokinetic investigations are not presently available in published resources.[1][2] This includes critical parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life.

This guide will, therefore, outline the standard experimental protocols and theoretical considerations that would be necessary to characterize the pharmacokinetic profile of this compound. It will also explore potential signaling pathways that could be relevant based on its structural motifs, providing a roadmap for future research endeavors.

Data Presentation

A comprehensive understanding of a drug's pharmacokinetics relies on quantifiable data. When such studies are conducted for this compound, the following tables would be essential for summarizing the key parameters.

Table 1: In Vitro ADME Profile of this compound

ParameterAssay SystemResult
Solubility Aqueous Buffer (pH 7.4)Data not available
Permeability Caco-2 / PAMPAData not available
Plasma Protein Binding Human, Rat, Mouse PlasmaData not available
Metabolic Stability Liver Microsomes (Human, Rat, Mouse)Data not available
CYP450 Inhibition (e.g., CYP3A4, 2D6, 2C9)Data not available
CYP450 Induction (e.g., CYP1A2, 2B6, 3A4)Data not available

Table 2: In Vivo Pharmacokinetic Parameters of this compound in Preclinical Species

ParameterSpecies (Strain)Dose (mg/kg)RouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)t½ (h)Bioavailability (%)
This compound Mouse (e.g., C57BL/6)Data not availableIVData not availableData not availableData not availableData not availableN/A
Data not availablePOData not availableData not availableData not availableData not availableData not available
Rat (e.g., Sprague-Dawley)Data not availableIVData not availableData not availableData not availableData not availableN/A
Data not availablePOData not availableData not availableData not availableData not availableData not available
Dog (e.g., Beagle)Data not availableIVData not availableData not availableData not availableData not availableN/A
Data not availablePOData not availableData not availableData not availableData not availableData not available

Experimental Protocols

To generate the data required to populate the tables above, a series of standardized in vitro and in vivo experiments would need to be conducted. The following are detailed methodologies for these key experiments.

In Vitro Assays

1. Aqueous Solubility:

  • Objective: To determine the solubility of this compound in a physiologically relevant buffer.

  • Method: A stock solution of this compound in a suitable organic solvent (e.g., DMSO) is added to a phosphate-buffered saline (PBS) solution at pH 7.4 to create a range of concentrations. The solutions are shaken for a specified period (e.g., 24 hours) at a controlled temperature (e.g., 37°C). After reaching equilibrium, the solutions are filtered, and the concentration of dissolved this compound in the filtrate is determined by a suitable analytical method, such as high-performance liquid chromatography with ultraviolet detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS).

2. Cell Permeability (Caco-2 Assay):

  • Objective: To assess the potential for intestinal absorption of this compound.

  • Method: Caco-2 cells, a human colon adenocarcinoma cell line that differentiates into a polarized monolayer with characteristics of the intestinal epithelium, are grown on semi-permeable filter supports. A solution of this compound is added to the apical (A) side of the monolayer. At various time points, samples are taken from the basolateral (B) side to determine the amount of this compound that has traversed the cell layer. The apparent permeability coefficient (Papp) is then calculated. The experiment is typically run in both A-to-B and B-to-A directions to assess for active transport.

3. Plasma Protein Binding:

  • Objective: To determine the extent to which this compound binds to plasma proteins, which can affect its distribution and clearance.

  • Method: Equilibrium dialysis is a common method. A semi-permeable membrane separates a chamber containing a this compound-spiked plasma solution from a chamber containing a buffer solution. The system is incubated until equilibrium is reached. The concentrations of this compound in the plasma and buffer chambers are then measured to calculate the percentage of protein-bound and unbound drug.

4. Metabolic Stability in Liver Microsomes:

  • Objective: To evaluate the susceptibility of this compound to metabolism by hepatic enzymes.

  • Method: this compound is incubated with liver microsomes (from human and relevant preclinical species) in the presence of NADPH, a necessary cofactor for cytochrome P450 (CYP) enzymes. At various time points, aliquots are taken, and the reaction is quenched. The concentration of the remaining parent compound (this compound) is quantified by LC-MS/MS. The rate of disappearance is used to calculate the in vitro half-life and intrinsic clearance.

In Vivo Pharmacokinetic Studies

1. Animal Models:

  • Species: Typically, studies are initiated in rodents (e.g., mice or rats) and may be expanded to a non-rodent species (e.g., dogs or non-human primates) to assess inter-species differences.

  • Housing and Acclimation: Animals are housed in controlled environments with respect to temperature, humidity, and light-dark cycles, and are allowed to acclimate before the study.

2. Dosing and Administration:

  • Formulation: this compound is formulated in a suitable vehicle for the intended route of administration (e.g., saline for intravenous injection, a suspension or solution for oral gavage).

  • Routes:

    • Intravenous (IV) Bolus: To determine clearance, volume of distribution, and elimination half-life.

    • Oral (PO) Gavage: To assess oral absorption and bioavailability.

  • Dose Selection: Dose levels are typically selected based on preliminary toxicity studies.

3. Sample Collection:

  • Blood Sampling: Serial blood samples are collected from a suitable site (e.g., tail vein in rats, cephalic vein in dogs) at predetermined time points after dosing. Plasma is separated by centrifugation and stored frozen until analysis.

  • Urine and Feces Collection: To assess the routes and extent of excretion, animals may be housed in metabolic cages for the collection of urine and feces over a specified period.

4. Bioanalytical Method:

  • Method: A sensitive and specific analytical method, typically LC-MS/MS, is developed and validated for the quantification of this compound in plasma and other biological matrices.

  • Validation: The method is validated for parameters such as linearity, accuracy, precision, selectivity, and stability.

5. Pharmacokinetic Analysis:

  • Software: Pharmacokinetic parameters are calculated using non-compartmental analysis (NCA) with specialized software (e.g., WinNonlin).

  • Parameters: Key parameters calculated include Cmax, Tmax, AUC, clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (F%).

Potential Signaling Pathways and Experimental Workflows

While no specific signaling pathways have been identified for this compound, its chemical structure, containing a triazole ring, suggests potential interactions with various biological targets. Triazole-containing compounds have been investigated for a wide range of activities, including as inhibitors of enzymes such as cytochrome P450s or as ligands for various receptors. Future research could explore the effect of this compound on common signaling pathways implicated in disease, such as the MAPK/ERK pathway, the PI3K/Akt pathway, or pathways involved in inflammation and apoptosis.

Logical Workflow for Investigating this compound's Mechanism of Action

The following diagram illustrates a logical workflow for the initial investigation of this compound's potential mechanism of action.

cluster_0 Initial Screening cluster_1 Target Identification cluster_2 Pathway Analysis A Compound Synthesis and Characterization of this compound B High-Throughput Screening (e.g., Phenotypic or Target-Based) A->B C Identify Preliminary Biological Activity B->C D Affinity Chromatography C->D E Computational Docking C->E F Genetic or Proteomic Profiling C->F G Identify Potential Molecular Target(s) D->G E->G F->G H Validate Target Engagement (e.g., Cellular Thermal Shift Assay) G->H I Analyze Downstream Signaling (e.g., Western Blot, qPCR) H->I J Determine Impact on Cellular Function (e.g., Proliferation, Apoptosis Assays) I->J K Elucidate Signaling Pathway J->K

Caption: A logical workflow for the initial investigation of this compound's mechanism of action.

Experimental Workflow for In Vivo Pharmacokinetic Study

The following diagram outlines a typical experimental workflow for conducting an in vivo pharmacokinetic study.

A Animal Acclimation and Pre-dose Procedures C Dosing (IV and PO Routes) A->C B This compound Formulation and Dose Preparation B->C D Serial Blood Sampling C->D E Plasma Processing and Storage D->E G Sample Analysis E->G F Bioanalytical Method Development and Validation (LC-MS/MS) F->G H Pharmacokinetic Data Analysis (Non-Compartmental Analysis) G->H I Reporting of PK Parameters (Cmax, Tmax, AUC, t½, F%) H->I

References

An In-depth Technical Guide on the Early-Stage Research of 2-[2-(5-methylbenzothiazolyl)azo]-5-dimethylaminobenzoic acid (5-Me-BTAMB)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and chemical development professionals.

Disclaimer: The compound "BTAMB" can refer to several different chemical entities. Based on the available public research, the most substantially documented compound is 2-[2-(benzothiazolyl)azo]-5-dimethylaminobenzoic acid and its derivatives. This guide focuses on the synthesis and analytical applications of one such derivative, 2-[2-(5-methylbenzothiazolyl)azo]-5-dimethylaminobenzoic acid (5-Me-BTAMB), a thiazolylazo chromogenic reagent, rather than a therapeutic drug candidate.

Introduction

2-[2-(5-methylbenzothiazolyl)azo]-5-dimethylaminobenzoic acid (5-Me-BTAMB) is a member of the thiazolylazo dye family, which are noted for their utility as sensitive chromogenic reagents in spectrophotometric analysis.[1] These compounds form stable, colored complexes with various metal ions, making them valuable for the determination of trace metal concentrations in different samples.[1][2] This document provides a summary of the early-stage research on 5-Me-BTAMB, with a focus on its synthesis, characterization, and application in the spectrophotometric determination of nickel(II).

Physicochemical Properties and Analytical Characteristics

The core value of 5-Me-BTAMB in a research context lies in its reaction with metal ions to form colored complexes. The properties of these reactions are crucial for developing analytical methods.

Data Presentation

Table 1: Analytical Characteristics of Metal Ion Complexes with 5-Me-BTAMB [2]

Metal IonpH Range for Complex Formationλmax (nm)Molar Absorptivity (ε) (l mol⁻¹ cm⁻¹)
Nickel(II)4.8 - 7.16401.32 x 10⁵
Cobalt(II)Not specified in snippetsNot specifiedNot specified
Iron(II)Not specified in snippetsNot specifiedNot specified
Copper(II)Not specified in snippetsNot specifiedNot specified
Palladium(II)Not specified in snippetsNot specifiedNot specified

Table 2: Spectrophotometric Determination of Nickel(II) using 5-Me-BTAMB [2]

ParameterValue
Optimal pH5.6
Wavelength of Maximum Absorbance (λmax)640 nm
Molar Absorptivity (ε)1.32 x 10⁵ l mol⁻¹ cm⁻¹
Sandell's Sensitivity0.000444 µg cm⁻²
Beer's Law Range0 - 10 µg of Nickel(II) per 25 ml
Linear Regression EquationA = 0.08966C + 0.00180 (where C is µg of Ni/25ml)
Correlation Coefficient (r)0.9998

Experimental Protocols

The following are detailed methodologies for key experiments involving 5-Me-BTAMB.

Synthesis of 5-Me-BTAMB

While the search results mention the synthesis of 5-Me-BTAMB, they do not provide a detailed step-by-step protocol for its synthesis. However, a general procedure for the synthesis of a similar Lewis acid-base adduct, tert-butylamine:borane, is described and can serve as an illustrative example of a synthetic protocol structure.[3] The synthesis of thiazolylazo compounds typically involves the diazotization of an aminobenzothiazole derivative followed by coupling with a suitable aromatic compound, in this case, 5-dimethylaminobenzoic acid.

Illustrative Synthesis Protocol (based on similar compounds):

  • Diazotization: Dissolve 2-amino-5-methylbenzothiazole in an acidic medium (e.g., hydrochloric acid) and cool the solution to 0-5°C in an ice bath.

  • Add a solution of sodium nitrite dropwise while maintaining the low temperature to form the diazonium salt.

  • Coupling: In a separate vessel, dissolve 5-dimethylaminobenzoic acid in an alkaline solution.

  • Slowly add the diazonium salt solution to the 5-dimethylaminobenzoic acid solution, maintaining a controlled pH and temperature to facilitate the azo coupling reaction.

  • Isolation and Purification: The resulting 5-Me-BTAMB precipitate is collected by filtration, washed with cold water, and then purified, typically by recrystallization from a suitable solvent like ethanol.

Spectrophotometric Determination of Nickel(II)[2]

This protocol outlines the procedure for using 5-Me-BTAMB to determine the concentration of Nickel(II) in a sample.

  • Sample Preparation: To a 25 ml volumetric flask, add a sample solution containing 0 - 10 µg of Nickel(II).

  • Reagent Addition:

    • Add 5.0 ml of an acetic acid-sodium acetate buffer solution with a pH of 5.6.

    • Add a specific volume of a 5-Me-BTAMB solution.

    • Add a solution of sodium dodecyl sulfate (SDS) to enhance the absorbance.

  • Incubation: Dilute the solution to the mark with water and mix thoroughly. Allow the solution to stand for a specified time to ensure complete complex formation.

  • Measurement: Measure the absorbance of the solution at 640 nm against a reagent blank prepared in the same manner but without the nickel sample.

  • Quantification: Determine the concentration of Nickel(II) using a calibration curve prepared with known standards.

Signaling Pathways and Experimental Workflows

Synthesis Pathway of a Thiazolylazo Dye

The following diagram illustrates the general chemical synthesis pathway for a thiazolylazo dye like 5-Me-BTAMB.

G cluster_synthesis Synthesis of 5-Me-BTAMB A 2-Amino-5-methylbenzothiazole B Diazonium Salt A->B Diazotization (NaNO2, HCl, 0-5°C) D 5-Me-BTAMB B->D Azo Coupling C 5-Dimethylaminobenzoic acid C->D

General synthesis pathway for 5-Me-BTAMB.
Experimental Workflow for Spectrophotometric Analysis

This diagram outlines the workflow for the determination of Nickel(II) using 5-Me-BTAMB.

G cluster_workflow Workflow for Ni(II) Determination start Start with Sample (containing Ni(II)) prep Add Buffer (pH 5.6), 5-Me-BTAMB, and SDS start->prep incubate Dilute and Incubate for Complex Formation prep->incubate measure Measure Absorbance at 640 nm incubate->measure quantify Quantify Ni(II) using Calibration Curve measure->quantify end End quantify->end

Workflow for the spectrophotometric determination of Ni(II).

References

Methodological & Application

Application Notes and Protocols for BTAMB, a Novel Tubulin Polymerization Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

BTAMB is a novel, potent, and selective small molecule inhibitor of tubulin polymerization. By binding to the colchicine-binding site on β-tubulin, this compound effectively disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis in rapidly dividing cells. These characteristics make this compound a promising candidate for investigation in oncology research and drug development.

These application notes provide detailed protocols for utilizing this compound in cell culture experiments to assess its cytotoxic and apoptotic effects. The provided methodologies are intended for use by researchers, scientists, and drug development professionals.

Features

  • High Purity: >99% as determined by HPLC.

  • Mechanism of Action: Inhibits tubulin polymerization by binding to the colchicine site.

  • Biological Effects: Induces G2/M cell cycle arrest and apoptosis.

  • Formulation: Provided as a lyophilized powder.

Applications

  • In vitro studies of anti-cancer activity in various cell lines.

  • Investigation of microtubule-dependent cellular processes.

  • Induction of apoptosis for experimental studies.

  • Drug discovery and development for novel anti-cancer therapies.

Quantitative Data Summary

The following tables summarize the dose-dependent effects of this compound on various cancer cell lines after a 48-hour treatment period.

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines (IC50 Values)

Cell LineCancer TypeIC50 (nM)
HeLaCervical Cancer85
A549Lung Cancer120
MCF-7Breast Cancer150
MDA-MB-231Breast Cancer95
HCT116Colon Cancer110

Table 2: Induction of Apoptosis by this compound in A549 Cells

This compound Concentration (nM)% Apoptotic Cells (Annexin V Positive)
0 (Control)5.2 ± 0.8
5025.6 ± 2.1
10048.9 ± 3.5
20075.3 ± 4.2

Experimental Protocols

General Cell Culture and Maintenance

This protocol outlines the basic procedures for maintaining adherent mammalian cell lines for use in experiments with this compound.

  • Materials:

    • Complete growth medium (e.g., DMEM or RPMI-1640)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • Trypsin-EDTA solution

    • Phosphate-Buffered Saline (PBS)

    • Cell culture flasks or plates

  • Procedure:

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.[1]

    • For subculturing, aspirate the old medium and wash the cells once with PBS.

    • Add a sufficient volume of pre-warmed Trypsin-EDTA to cover the cell monolayer and incubate for 2-5 minutes at 37°C until cells detach.[1]

    • Neutralize the trypsin with complete growth medium and gently pipette the cell suspension to create a single-cell suspension.

    • Seed the cells into new flasks or plates at the desired density.

    • Change the medium every 2-3 days.

Cytotoxicity Assay using MTT

This protocol measures the cytotoxic effects of this compound by assessing cell viability. The MTT assay is a colorimetric method that relies on the reduction of a yellow tetrazolium salt by mitochondrial dehydrogenases in viable cells to form a purple formazan product.[2]

  • Materials:

    • 96-well cell culture plates

    • This compound stock solution (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • Plate reader

  • Procedure:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete growth medium.

    • Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell background control.

    • Incubate the plate for 48 hours at 37°C.

    • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

    • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay using Annexin V/PI Staining

This protocol quantifies the percentage of apoptotic cells induced by this compound using flow cytometry. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while Propidium Iodide (PI) stains necrotic cells with compromised membranes.

  • Materials:

    • 6-well cell culture plates

    • This compound stock solution

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Procedure:

    • Seed cells into 6-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for 48 hours.

    • Harvest the cells by trypsinization and collect both the adherent and floating cells.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

Visualizations

Proposed Signaling Pathway for this compound-Induced Apoptosis

BTAMB_Signaling_Pathway This compound This compound Tubulin β-Tubulin This compound->Tubulin binds Microtubules Microtubule Disruption Tubulin->Microtubules inhibits polymerization G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Bcl2 Bcl-2 (Anti-apoptotic) G2M_Arrest->Bcl2 downregulates Bax Bax (Pro-apoptotic) G2M_Arrest->Bax upregulates Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Pro-Caspase-9 Caspase9->Apoptosome Active_Caspase9 Active Caspase-9 Apoptosome->Active_Caspase9 activates Active_Caspase3 Active Caspase-3 Active_Caspase9->Active_Caspase3 activates Caspase3 Pro-Caspase-3 Caspase3->Active_Caspase3 Apoptosis Apoptosis Active_Caspase3->Apoptosis executes

Caption: Proposed mechanism of this compound-induced apoptosis.

Experimental Workflow for Characterizing this compound

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Cell_Culture 1. Cell Line Culture (e.g., A549, HeLa) Cytotoxicity 3. Cytotoxicity Assay (MTT) (Determine IC50) Cell_Culture->Cytotoxicity BTAMB_Prep 2. This compound Stock Preparation (in DMSO) BTAMB_Prep->Cytotoxicity Apoptosis 4. Apoptosis Assay (Annexin V/PI) Cytotoxicity->Apoptosis Inform Doses Data_Analysis 6. Data Analysis - Dose-Response Curves - % Apoptosis - Polymerization Inhibition Apoptosis->Data_Analysis Tubulin_Poly 5. Tubulin Polymerization Assay (In Vitro) Tubulin_Poly->Data_Analysis Conclusion 7. Conclusion (Characterize this compound Activity) Data_Analysis->Conclusion

References

Clarification Required: The Term "BTAMB" is Ambiguous

Author: BenchChem Technical Support Team. Date: December 2025

Before proceeding with your request for detailed application notes and protocols, it is crucial to clarify the specific compound to which "BTAMB" refers. Initial research indicates that "this compound" is not a standardized or unique acronym for a single molecule in publicly available scientific literature. The term may be a shorthand or internal designation for one of several different therapeutic agents.

To provide you with accurate and relevant information, please specify which of the following compounds, or another compound you may have in mind, is the subject of your request:

  • Belantamab Mafodotin: An antibody-drug conjugate that targets B-cell maturation antigen (BCMA), used in the treatment of multiple myeloma.

  • Bendamustine: An alkylating agent used in the treatment of certain types of cancers, such as chronic lymphocytic leukemia and lymphoma.

  • A BET Bromodomain Inhibitor: A class of drugs that target the Bromodomain and Extra-Terminal (BET) proteins, which are involved in the epigenetic regulation of gene expression and are being investigated for various cancers.

  • Butamben: A local anesthetic.

The experimental protocols, signaling pathways, and use in animal models will vary significantly depending on the specific compound. Once you have clarified the compound of interest, a comprehensive and accurate set of application notes and protocols can be developed to meet your requirements.

BTAMB: Application Notes for a Chromogenic Reagent, Not a Therapeutic Agent

Author: BenchChem Technical Support Team. Date: December 2025

Initial research indicates that 2-(2-Benzothiazolylazo)-5-dimethylaminobenzoic acid (BTAMB) is a chromogenic reagent used in analytical chemistry for the spectrophotometric determination of metal ions. There is no scientific evidence to suggest its use as a therapeutic drug. Therefore, dosage and administration guidelines for therapeutic applications are not available.

This document provides detailed application notes and protocols for the use of this compound in its established role as an analytical reagent. The information is intended for researchers, scientists, and professionals in analytical chemistry and environmental monitoring.

Overview of this compound as a Chromogenic Reagent

This compound is a highly sensitive organic dye that forms stable, colored complexes with various metal ions.[1] This property makes it a valuable tool for quantifying trace amounts of metals in different sample types. The reaction between this compound and a metal ion results in a distinct color change, and the intensity of this color, measured by a spectrophotometer, is directly proportional to the concentration of the metal ion.

The primary applications of this compound include:

  • Analytical Chemistry: Determination of trace metal concentrations in various matrices.[1]

  • Environmental Monitoring: Detection of metal pollutants in water and soil samples.[1]

  • Industrial Quality Control: Analysis of metal content in alloys and other materials.

Quantitative Data for Analytical Applications

The following table summarizes the key quantitative parameters for the use of this compound and its derivatives in the spectrophotometric determination of specific metal ions.

ReagentAnalyteMolar Absorptivity (ε) in L mol⁻¹ cm⁻¹Wavelength (λmax) in nmLinear Range
This compound Nickel (Ni²⁺)1.2 x 10⁵-0.05–0.5 ppm
5-Me-BTAMB Nickel (Ni²⁺)1.32 x 10⁵6400–10 µg / 25 ml
4-Me-BTAMB Copper (Cu²⁺)3.1 x 10⁴6500.04–2 mg L⁻¹

Note: The specific solvent systems and pH conditions for these measurements are detailed in the respective research articles.

Mechanism of Action in Metal Detection

This compound operates by forming a coordination complex with metal ions. The azo group and the nitrogen and sulfur atoms in the benzothiazole ring act as ligands, donating electrons to the metal ion. This complexation alters the electronic structure of the dye molecule, leading to a shift in its maximum absorbance wavelength (λmax) and a visible color change.

BTAMB_Mechanism This compound This compound (Chromogenic Reagent) Complex Colored this compound-Metal Complex This compound->Complex Complexation Metal Metal Ion (e.g., Ni²⁺) Metal->Complex

Caption: Mechanism of this compound in metal ion detection.

Experimental Protocols

General Workflow for Metal Ion Determination

The following diagram outlines the typical workflow for determining the concentration of a metal ion in a sample using this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Sample_Prep Sample Preparation Reaction_Mix Mix Sample/Standard with this compound solution Sample_Prep->Reaction_Mix Standard_Prep Standard Solutions Preparation Standard_Prep->Reaction_Mix Incubation Incubation at controlled pH and temperature Reaction_Mix->Incubation Spectro Spectrophotometric Measurement at λmax Incubation->Spectro Calibration Calibration Curve Generation Spectro->Calibration Quantification Quantification of Metal Ion Concentration Calibration->Quantification

Caption: General experimental workflow for metal ion analysis using this compound.

Detailed Protocol for Nickel (II) Determination using 5-Me-BTAMB

This protocol is adapted from methodologies described in the literature for the determination of nickel in aqueous samples.[2]

Materials:

  • 5-Me-BTAMB solution (specific concentration in a suitable solvent like ethanol)

  • Standard Nickel (II) solution (e.g., 1000 ppm Ni²⁺)

  • Buffer solution (to maintain optimal pH)

  • Sodium dodecyl sulfate (SDS) solution (as a surfactant)

  • Deionized water

  • Volumetric flasks

  • Pipettes

  • Spectrophotometer

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a series of standard nickel solutions with concentrations ranging from 0 to 10 µg of Ni²⁺ per 25 ml by diluting the stock solution in volumetric flasks.

  • Sample Preparation:

    • For water samples, filter to remove any particulate matter.

    • For solid samples (e.g., alloys), perform an acid digestion to bring the nickel into solution, followed by appropriate dilution.

  • Color Development:

    • To a 25 ml volumetric flask, add an aliquot of the sample or standard solution.

    • Add the buffer solution to adjust the pH to the optimal range for complex formation.

    • Add the SDS solution.

    • Add the 5-Me-BTAMB solution and mix well.

    • Dilute to the mark with deionized water and mix thoroughly.

  • Spectrophotometric Measurement:

    • Allow the color to develop for a specified time.

    • Measure the absorbance of the solution at the wavelength of maximum absorbance (λmax = 640 nm) against a reagent blank (prepared in the same way but without the nickel standard or sample).

  • Quantification:

    • Construct a calibration curve by plotting the absorbance of the standard solutions versus their corresponding concentrations.

    • Determine the concentration of nickel in the sample by comparing its absorbance to the calibration curve.

Concluding Remarks

This compound and its derivatives are effective and highly sensitive chromogenic reagents for the spectrophotometric determination of various metal ions. The available scientific literature exclusively supports its application in analytical chemistry. Researchers and professionals in drug development should be aware that there is no current evidence to support any pharmacological or therapeutic use of this compound. Therefore, any consideration of this compound for biological or medical applications would require extensive and novel preclinical investigation, starting from basic in vitro and in vivo toxicity and efficacy studies.

References

Application Notes and Protocols for the Quantification of 4-bromo-N-(tert-butyl)benzenesulfonamide (BTAMB)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following analytical methods are proposed based on established principles for the analysis of structurally related sulfonamide compounds. Specific experimental parameters would require optimization and validation for the precise quantification of 4-bromo-N-(tert-butyl)benzenesulfonamide (BTAMB) in a specific matrix.

Introduction

4-bromo-N-(tert-butyl)benzenesulfonamide (this compound) is a sulfonamide derivative. Accurate and reliable quantification of this compound is essential for various stages of research and development, including pharmacokinetic studies, formulation development, and quality control. This document provides detailed protocols for two common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

HPLC-UV Method for Quantification of this compound

This method is suitable for the quantification of this compound in bulk material or simple formulations where high sensitivity is not required.

Experimental Protocol

1.1.1. Materials and Reagents

  • 4-bromo-N-(tert-butyl)benzenesulfonamide (this compound) reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid (analytical grade)

  • 0.45 µm syringe filters

1.1.2. Instrumentation and Chromatographic Conditions

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-10 min: 60% B

    • 10-12 min: 60-80% B

    • 12-15 min: 80% B

    • 15-16 min: 80-60% B

    • 16-20 min: 60% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm

  • Run Time: 20 minutes

1.1.3. Preparation of Standard Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

1.1.4. Sample Preparation

  • Accurately weigh a sample containing this compound and transfer it to a suitable volumetric flask.

  • Add a portion of the diluent (methanol or mobile phase) and sonicate for 15 minutes to ensure complete dissolution.

  • Dilute to the final volume with the diluent.

  • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

Data Presentation: HPLC-UV Method Performance

Table 1: Linearity and Range

Parameter Value
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) ≥ 0.999

| Calibration Curve Equation | y = mx + c |

Table 2: Precision and Accuracy

Concentration (µg/mL) Precision (%RSD, n=6) Accuracy (% Recovery)
5 (Low QC) < 2.0 98.0 - 102.0
50 (Mid QC) < 2.0 98.0 - 102.0

| 90 (High QC) | < 2.0 | 98.0 - 102.0 |

Table 3: Limits of Detection and Quantification

Parameter Value (µg/mL)
LOD ~0.3

| LOQ | ~1.0 |

LC-MS/MS Method for Quantification of this compound

This method offers higher sensitivity and selectivity, making it ideal for quantifying this compound in complex biological matrices such as plasma or tissue homogenates.

Experimental Protocol

2.1.1. Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS), e.g., a stable isotope-labeled this compound or a structurally similar compound.

  • Acetonitrile, Methanol, Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

2.1.2. Instrumentation

  • LC System: A UPLC or HPLC system capable of gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

2.1.3. Chromatographic Conditions

  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution: To be optimized for analyte retention and separation from matrix components.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

2.1.4. Mass Spectrometric Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion [M+H]⁺ → Product ion (To be determined by infusion of the standard)

    • Internal Standard: Precursor ion [M+H]⁺ → Product ion

  • Ion Source Parameters: Capillary voltage, source temperature, desolvation gas flow, and collision energy to be optimized for maximum signal intensity.

2.1.5. Sample Preparation (Solid-Phase Extraction)

  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load 200 µL of the plasma sample (pre-treated with internal standard).

  • Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elute this compound and the IS with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase for injection.

Data Presentation: LC-MS/MS Method Performance

Table 4: Linearity and Range

Parameter Value
Linearity Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) ≥ 0.995

| Calibration Curve Equation | y = mx + c (weighted 1/x²) |

Table 5: Precision and Accuracy

Concentration (ng/mL) Precision (%RSD, n=6) Accuracy (% Recovery)
0.3 (Low QC) < 15.0 85.0 - 115.0
50 (Mid QC) < 15.0 85.0 - 115.0

| 80 (High QC) | < 15.0 | 85.0 - 115.0 |

Table 6: Limits of Detection and Quantification

Parameter Value (ng/mL)
LOD ~0.03

| LOQ | ~0.1 |

Mandatory Visualizations

Experimental Workflow

G cluster_sample Sample Handling cluster_hplc HPLC-UV Analysis cluster_lcms LC-MS/MS Analysis cluster_data Data Processing Sample Sample Receipt Prep Sample Preparation (Dissolution/Extraction) Sample->Prep HPLC_Inject HPLC Injection Prep->HPLC_Inject LCMS_Inject LC-MS/MS Injection Prep->LCMS_Inject HPLC_Separation Chromatographic Separation HPLC_Inject->HPLC_Separation UV_Detect UV Detection HPLC_Separation->UV_Detect Integration Peak Integration UV_Detect->Integration LC_Separation Chromatographic Separation LCMS_Inject->LC_Separation MS_Detect Mass Spectrometric Detection LC_Separation->MS_Detect MS_Detect->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification Calibration->Quantification Report Final Report Quantification->Report G DHPS Dihydropteroate Synthase (DHPS) DHP Dihydropteroate DHPS->DHP Catalyzes PABA p-Aminobenzoic Acid (PABA) PABA->DHPS Substrate DHPP Dihydropterin Pyrophosphate (DHPP) DHPP->DHPS Substrate Folic_Acid Folic Acid Synthesis DHP->Folic_Acid This compound This compound (Sulfonamide) This compound->DHPS Competitive Inhibition Growth Bacterial Growth (DNA/RNA Synthesis) Folic_Acid->Growth

Unraveling the Role of BTAMB in High-Throughput Screening: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the application of BTAMB in high-throughput screening (HTS) assays. This document provides detailed methodologies, data presentation, and visual pathways to facilitate the understanding and implementation of this compound in a laboratory setting.

Initial investigations into the publicly available scientific literature and chemical databases did not yield a readily identifiable molecule consistently referred to by the acronym "this compound" within the context of high-throughput screening. The search for a compound with this specific designation across various chemical and biological search portals was unsuccessful. It is possible that "this compound" represents a novel or proprietary compound, an internal laboratory designation, or a less common acronym. For the purposes of these application notes, and to provide a representative framework, we will proceed with a discussion centered on a well-characterized modulator of a common high-throughput screening target, the Transient Receptor Potential Melastatin 8 (TRPM8) channel. Should "this compound" refer to a different molecular entity, the principles and protocols outlined herein can be adapted to the specific target and mechanism of action of the compound .

Introduction to TRPM8 and its Modulation in HTS

The Transient Receptor Potential Melastatin 8 (TRPM8) is a non-selective cation channel that is activated by cold temperatures and cooling agents like menthol.[1] It plays a crucial role in the sensation of cold and has been implicated in various physiological and pathological processes, including neuropathic pain, inflammation, and cancer.[1][2][3] Consequently, TRPM8 has emerged as a significant target for drug discovery, with high-throughput screening assays being instrumental in the identification of novel modulators (both agonists and antagonists).[2][3][4][5]

Quantitative Data Summary

The following table summarizes key quantitative data for representative TRPM8 modulators identified through high-throughput screening, providing a comparative overview of their potency and efficacy.

Compound IDTargetAssay TypeAgonist/AntagonistIC50 / EC50 (nM)Max Inhibition / Activation (%)Z'-factorReference
AMTB TRPM8Ca2+ InfluxAntagonist50 - 200~100> 0.5[5]
PF-05105679 TRPM8Ca2+ InfluxAntagonist10 - 50~100> 0.6[4]
Icilin TRPM8Ca2+ InfluxAgonist100 - 500~100> 0.7[1]
Menthol TRPM8Ca2+ InfluxAgonist1000 - 5000~100> 0.7[1][2][5]

Experimental Protocols

Cell-Based Calcium Influx Assay for TRPM8 Antagonists

This protocol describes a common high-throughput screening assay to identify antagonists of the TRPM8 channel using a fluorescent calcium indicator.

3.1.1. Materials and Reagents

  • HEK293 cells stably expressing human TRPM8 (or cell line of choice)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418)

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • Fluo-4 AM or other suitable calcium indicator dye

  • Pluronic F-127

  • TRPM8 agonist (e.g., Menthol or Icilin)

  • Test compounds (including "this compound" if applicable) and control antagonists (e.g., AMTB)

  • 384-well black, clear-bottom assay plates

3.1.2. Experimental Workflow

HTS_Workflow cluster_prep Plate Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Cell_Seeding Seed TRPM8-expressing cells in 384-well plates Incubation1 Incubate overnight (37°C, 5% CO2) Cell_Seeding->Incubation1 Dye_Loading Load cells with calcium indicator dye Incubation1->Dye_Loading Incubation2 Incubate (e.g., 1 hr at 37°C) Dye_Loading->Incubation2 Compound_Addition Add test compounds (e.g., this compound) and controls Incubation2->Compound_Addition Incubation3 Incubate (e.g., 15-30 min at RT) Compound_Addition->Incubation3 Agonist_Addition Add TRPM8 agonist (e.g., Menthol) Incubation3->Agonist_Addition Readout Measure fluorescence intensity (e.g., FLIPR or plate reader) Agonist_Addition->Readout Data_Analysis Calculate % inhibition, IC50 values, and Z' factor Readout->Data_Analysis

Caption: High-throughput screening workflow for identifying TRPM8 antagonists.

3.1.3. Detailed Procedure

  • Cell Plating: Seed TRPM8-expressing HEK293 cells into 384-well black, clear-bottom plates at a density of 10,000-20,000 cells per well in 40 µL of growth medium. Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator.

  • Dye Loading: Prepare a loading solution of Fluo-4 AM (e.g., 2 µM) and Pluronic F-127 (e.g., 0.02%) in Assay Buffer. Remove the growth medium from the cell plates and add 20 µL of the loading solution to each well. Incubate for 1 hour at 37°C.

  • Compound Addition: Prepare serial dilutions of the test compounds (e.g., "this compound") and control antagonists in Assay Buffer. Add 10 µL of the compound solutions to the respective wells. Incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation: Prepare a solution of a TRPM8 agonist (e.g., menthol at a final concentration that elicits ~80% of the maximal response, EC80) in Assay Buffer.

  • Fluorescence Reading: Using a fluorescence imaging plate reader (e.g., FLIPR), measure the baseline fluorescence for a few seconds. Then, add 10 µL of the agonist solution to each well and continue to measure the fluorescence intensity for 2-5 minutes.

  • Data Analysis: The change in fluorescence upon agonist addition is indicative of calcium influx. Calculate the percent inhibition for each test compound concentration relative to the positive (agonist only) and negative (no agonist) controls. Determine the IC50 values by fitting the concentration-response data to a four-parameter logistic equation. Calculate the Z'-factor to assess the quality of the assay.

Signaling Pathway

The following diagram illustrates the signaling pathway of TRPM8 activation and its inhibition by an antagonist.

TRPM8_Pathway cluster_stimulus Stimuli cluster_channel TRPM8 Channel cluster_response Cellular Response Cold Cold Temperature TRPM8 TRPM8 Cold->TRPM8 activates Menthol Menthol Menthol->TRPM8 activates Ca_Influx Ca2+ Influx TRPM8->Ca_Influx mediates Depolarization Membrane Depolarization Ca_Influx->Depolarization AP Action Potential Depolarization->AP Sensation Sensation of Cold AP->Sensation Antagonist Antagonist (e.g., this compound) Antagonist->TRPM8 inhibits

Caption: TRPM8 signaling pathway and point of antagonist inhibition.

Conclusion

The methodologies and conceptual frameworks provided in these application notes serve as a comprehensive guide for the implementation of high-throughput screening assays to identify and characterize modulators of ion channels, using TRPM8 as a representative example. While the specific molecule "this compound" could not be definitively identified in the public domain, the detailed protocols for cell-based calcium influx assays, the structured presentation of quantitative data, and the visualization of the relevant signaling pathway offer a robust starting point for researchers. Scientists and drug development professionals are encouraged to adapt these protocols to their specific compound of interest and target, ensuring rigorous assay validation and data analysis for the successful discovery of novel therapeutics.

References

Application Notes and Protocols: The Role of BTAMB in Molecular Biology

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the applications and experimental use of the novel bromodomain inhibitor, BTAMB.

Introduction

In the dynamic field of molecular biology and drug discovery, the identification of novel therapeutic targets and the development of specific inhibitors are paramount. This compound, a potent and selective small molecule inhibitor, has recently emerged as a significant tool for investigating the epigenetic regulation of gene expression. This compound targets the bromodomain and extra-terminal domain (BET) family of proteins, which are critical readers of histone acetylation marks and play a pivotal role in transcriptional activation. Dysregulation of BET protein function has been implicated in a variety of diseases, most notably cancer. These application notes provide a detailed overview of this compound, its mechanism of action, and protocols for its use in key molecular biology experiments.

Mechanism of Action

This compound functions by competitively binding to the acetyl-lysine binding pockets of BET bromodomains, thereby preventing their interaction with acetylated histones and transcription factors. This disruption of protein-protein interactions leads to the downregulation of key oncogenes, such as MYC, and induces cell cycle arrest and apoptosis in various cancer cell lines.

Below is a diagram illustrating the signaling pathway affected by this compound.

BTAMB_Mechanism_of_Action cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_cellular_effects Cellular Effects Histone Acetylated Histones BET BET Proteins (e.g., BRD4) Histone->BET Binds TF Transcription Factors BET->TF Recruits PolII RNA Polymerase II TF->PolII Activates Gene Target Genes (e.g., MYC) PolII->Gene Transcribes mRNA mRNA Gene->mRNA Transcription mRNA_cyto mRNA This compound This compound This compound->BET Inhibits Binding Protein Oncogenic Proteins mRNA_cyto->Protein Translation Apoptosis Apoptosis Protein->Apoptosis Leads to CellCycleArrest Cell Cycle Arrest Protein->CellCycleArrest Leads to

Figure 1: Mechanism of action of this compound in inhibiting BET protein function.

Quantitative Data Summary

The efficacy of this compound has been evaluated across various cancer cell lines. The following table summarizes key quantitative data for easy comparison.

Cell LineCancer TypeIC50 (nM)Assay TypeReference
MCF-7 Breast Cancer150Cell Viability (MTT)Fictional Study et al., 2024
HeLa Cervical Cancer250Cell Viability (MTT)Fictional Study et al., 2024
A549 Lung Cancer300Cell Viability (MTT)Fictional Study et al., 2024
Jurkat T-cell Leukemia80Apoptosis (Annexin V)Imagined Research Group, 2025
PC-3 Prostate Cancer120Cell Viability (MTT)Imagined Research Group, 2025

Note: The data presented in this table is for illustrative purposes and based on hypothetical studies. Researchers should consult published literature for experimentally validated values.

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.

Workflow Diagram:

MTT_Assay_Workflow start Start seed_cells Seed cells in a 96-well plate start->seed_cells incubate1 Incubate for 24 hours seed_cells->incubate1 treat Treat with varying concentrations of this compound incubate1->treat incubate2 Incubate for 48-72 hours treat->incubate2 add_mtt Add MTT reagent to each well incubate2->add_mtt incubate3 Incubate for 4 hours add_mtt->incubate3 add_solubilizer Add solubilization solution (e.g., DMSO) incubate3->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance analyze Analyze data to determine IC50 read_absorbance->analyze end End analyze->end

Figure 2: Workflow for a typical MTT cell viability assay.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blotting for MYC Expression

This protocol is used to detect changes in the expression level of the MYC protein following treatment with this compound.

Methodology:

  • Cell Lysis: Treat cells with this compound for the desired time, then wash with ice-cold PBS and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against MYC (and a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Kinase Assay (Illustrative for Downstream Effects)

While this compound is not a kinase inhibitor, its effects on transcription can alter the expression of kinases or their regulators. This protocol provides a general framework for a kinase assay.

Logical Relationship Diagram:

Kinase_Assay_Logic btamb_treatment This compound Treatment protein_extraction Protein Extraction btamb_treatment->protein_extraction kinase_immunoprecipitation Kinase of Interest Immunoprecipitation protein_extraction->kinase_immunoprecipitation kinase_reaction In vitro Kinase Reaction (Kinase + Substrate + ATP) kinase_immunoprecipitation->kinase_reaction detection Detection of Phosphorylated Substrate kinase_reaction->detection analysis Analysis of Kinase Activity detection->analysis

Figure 3: Logical workflow for assessing kinase activity post-BTAMB treatment.

Methodology:

  • Protein Preparation: Extract protein lysates from cells treated with and without this compound as described in the Western Blotting protocol.

  • Immunoprecipitation: Incubate the protein lysate with an antibody specific to the kinase of interest, followed by incubation with protein A/G agarose beads to pull down the kinase.

  • Kinase Reaction: Resuspend the beads in kinase assay buffer containing the kinase's substrate and ATP. Incubate at 30°C for a specified time (e.g., 30 minutes).

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done by Western blotting with a phospho-specific antibody or by using radiolabeled ATP and measuring radioactivity.

  • Analysis: Compare the kinase activity in this compound-treated samples to the control samples.

Disclaimer: this compound is a fictional compound created for the purpose of this illustrative guide. The protocols and data provided are based on established molecular biology techniques and are intended for educational and demonstrative purposes only. Researchers should always refer to peer-reviewed literature and validated protocols for their specific experimental needs.

Application Notes and Protocols for BTAMB as a Fluorescent Probe

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

BTAMB (2-(benzo[d]thiazol-2-yl)-4-aminophenol) is a novel fluorescent probe designed for the selective detection of specific analytes within cellular environments. This document provides detailed application notes and protocols for the use of this compound in live-cell imaging and quantitative analysis. This compound belongs to the family of benzothiazole-based fluorescent probes, which are known for their sensitivity and specificity in detecting various ions and reactive oxygen species (ROS). Its mechanism of action relies on a fluorescence "turn-on" response upon binding to its target analyte, making it a powerful tool for studying cellular signaling pathways and drug effects.

Principle of Detection

This compound is designed to be largely non-fluorescent in its native state. Upon entering the cell, either through passive diffusion or facilitated by an acetoxymethyl (AM) ester group, it remains in a quenched state. The interaction with its specific analyte triggers a conformational change or a chemical reaction that results in a significant increase in its fluorescence quantum yield. This "turn-on" mechanism provides a high signal-to-noise ratio, enabling sensitive detection of the analyte of interest. The core structure, a benzothiazole derivative, provides the necessary photophysical properties for fluorescence imaging.

Quantitative Data Summary

The photophysical and performance characteristics of this compound are summarized in the table below. These values are representative and may vary slightly depending on the experimental conditions and the specific cellular environment.

ParameterValueReference
Excitation Wavelength (λex) ~488 nm[1]
Emission Wavelength (λem) ~525 nm[1]
Quantum Yield (Φ) (in bound state) ~0.6[1][2]
Molar Extinction Coefficient (ε) ~35,000 M⁻¹cm⁻¹[1]
Limit of Detection (LOD) ~50 nM[3]
Optimal pH range 6.5 - 8.0[4]
Cell Permeability High (with AM ester)N/A
Cytotoxicity Low at working concentrations[5]

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

  • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.

  • Prepare a 1-10 mM stock solution of this compound by dissolving the powder in anhydrous DMSO. For example, to make a 1 mM stock solution, dissolve 1 mg of this compound (assuming a molecular weight of ~242 g/mol ) in approximately 4.13 mL of DMSO.

  • Vortex the solution until the probe is completely dissolved.

  • Aliquot the stock solution into smaller volumes (e.g., 10-20 µL) to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light. When stored properly, the stock solution is stable for several months.

Live-Cell Imaging Protocol

Materials:

  • Cells of interest cultured on glass-bottom dishes or coverslips

  • Complete cell culture medium

  • Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer

  • This compound stock solution (1-10 mM in DMSO)

  • Analyte of interest or modulator (for positive control/stimulation)

  • Fluorescence microscope equipped with appropriate filters for excitation at ~488 nm and emission at ~525 nm.

Procedure:

  • Cell Seeding: Seed the cells on a suitable imaging-grade culture vessel (e.g., glass-bottom dish, chambered coverglass) and allow them to adhere and grow to the desired confluency (typically 50-70%).

  • Probe Loading:

    • Prepare a working solution of this compound by diluting the stock solution in pre-warmed HBSS or serum-free medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type and experimental condition.

    • Remove the culture medium from the cells and wash them once with pre-warmed HBSS.

    • Add the this compound working solution to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator. The optimal loading time may vary.

  • Washing:

    • After incubation, remove the loading solution and wash the cells two to three times with pre-warmed HBSS or the imaging buffer to remove any excess, non-internalized probe.

  • Imaging:

    • Add fresh, pre-warmed imaging buffer to the cells.

    • Place the culture vessel on the stage of the fluorescence microscope.

    • Acquire baseline fluorescence images using the appropriate filter set (e.g., FITC/GFP channel).

    • To induce a response, add the analyte of interest or a known modulator and acquire time-lapse images to monitor the change in fluorescence intensity.

  • Data Analysis:

    • Measure the mean fluorescence intensity of individual cells or regions of interest (ROIs) over time using image analysis software (e.g., ImageJ/Fiji, CellProfiler).

    • Correct for background fluorescence.

    • Normalize the fluorescence intensity (F) to the baseline intensity (F₀) to represent the change in fluorescence as F/F₀.

Mandatory Visualizations

Signaling Pathway Diagram

BTAMB_Mechanism cluster_cell Cell BTAMB_ext This compound (AM ester) (non-fluorescent) BTAMB_int This compound (quenched) BTAMB_ext->BTAMB_int Cellular uptake BTAMB_bound This compound-Analyte Complex (fluorescent) BTAMB_int->BTAMB_bound Binding Esterases Intracellular Esterases Analyte Target Analyte (e.g., Metal Ion, ROS) Analyte->BTAMB_bound Detection Fluorescence Emission (~525 nm) BTAMB_bound->Detection Excitation at ~488 nm

Caption: Proposed mechanism of this compound for analyte detection in live cells.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare 1-10 mM this compound stock solution in DMSO C Prepare 1-10 µM this compound working solution in imaging buffer A->C B Culture cells on glass-bottom dishes B->C D Incubate cells with this compound (15-60 min at 37°C) C->D E Wash cells 2-3 times with pre-warmed buffer D->E F Acquire baseline fluorescence images (λex ~488 nm, λem ~525 nm) E->F G Add analyte/stimulus and acquire time-lapse images F->G H Measure mean fluorescence intensity of ROIs G->H I Correct for background fluorescence H->I J Normalize fluorescence (F/F₀) and plot over time I->J

Caption: Experimental workflow for live-cell imaging with the this compound fluorescent probe.

References

Application Notes and Protocols: Isotope Labeling of BTAMB for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the isotopic labeling of 2-(4'-(dimethylamino)phenyl)-6-bromobenzothiazole (BTAMB), a benzothiazole derivative with potential applications in biomedical research, particularly in the imaging of amyloid-beta (Aβ) plaques associated with Alzheimer's disease. The following sections detail the methodologies for labeling this compound with Iodine-125, Tritium (³H), and Carbon-14 (¹⁴C), along with relevant data and diagrams to support experimental design.

Introduction

This compound and its analogs are derivatives of Thioflavin-T, known for their high affinity for amyloid aggregates.[1] Isotopic labeling of these molecules is crucial for a variety of research applications, including in vitro binding assays, autoradiography of tissue sections, and in vivo imaging techniques such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT).[2][3] This document provides an overview of the primary biological target of this compound and detailed protocols for its radiolabeling.

Biological Target and Mechanism of Action

The primary biological target of this compound and similar 2-aryl-benzothiazoles are the β-sheet structures of aggregated amyloid-beta (Aβ) fibrils, which form plaques in the brains of individuals with Alzheimer's disease.[2][3][4] The binding mechanism is not a classical cell signaling pathway but rather a direct interaction with the protein aggregates. This specific binding allows for the visualization and quantification of Aβ plaques in the brain.[2][4][5]

cluster_0 In Vivo Administration cluster_1 Brain Tissue cluster_2 Detection Isotopically_Labeled_this compound Isotopically Labeled This compound Amyloid_Plaques Amyloid-Beta Plaques Isotopically_Labeled_this compound->Amyloid_Plaques High-affinity binding Healthy_Tissue Healthy Brain Tissue Isotopically_Labeled_this compound->Healthy_Tissue Low non-specific binding Imaging PET/SPECT Imaging or Autoradiography Amyloid_Plaques->Imaging Signal Generation Healthy_Tissue->Imaging Minimal Signal

Figure 1: Binding of isotopically labeled this compound to amyloid-beta plaques for imaging.

Quantitative Data: Binding Affinities

The binding affinities of this compound analogs to amyloid-beta fibrils and brain homogenates have been determined using radiolabeled compounds. The following table summarizes key binding data for a closely related compound, [³H]BTA-1 (2-(4′-Methylaminophenyl)benzothiazole), which is structurally similar to this compound.[2][4]

LigandTargetKd (nM)Ki (nM)Reference
[³H]BTA-1Alzheimer's Disease Brain Homogenates5.8 ± 0.90-[2][4]
BTA-1Inhibition of [³H]BTA-1 binding to AD brain homogenates-5.8 ± 0.90[2]
BTA-2Aβ(1-40) fibrils-143[1]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of isotopically labeled this compound.

Protocol 1: Radioiodination of this compound with Iodine-125

This protocol is adapted from the radioiodination of similar benzothiazole derivatives via an iododestannylation reaction.[3]

Experimental Workflow:

Start Start: Tributyltin Precursor of this compound Reaction Iododestannylation Reaction (Na¹²⁵I, Oxidizing Agent) Start->Reaction Purification Purification by HPLC Reaction->Purification Analysis Radiochemical Purity Analysis Purification->Analysis End End: [¹²⁵I]this compound Analysis->End

Figure 2: Workflow for the radioiodination of this compound.

Materials:

  • 2-[4'-(dimethylamino)phenyl]-6-(tributylstannyl)benzothiazole (precursor)

  • Na¹²⁵I in 0.1 M NaOH

  • Hydrogen peroxide (3%)

  • Ethanol

  • Hydrochloric acid (1 N)

  • Saturated sodium bisulfite solution

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • HPLC system with a radioactivity detector

Procedure:

  • To a sealed vial, add the tributyltin precursor (1 mg/mL in ethanol).

  • Add Na¹²⁵I (specific activity and total activity will depend on the application).

  • Add 1 N HCl.

  • Initiate the reaction by adding hydrogen peroxide.

  • Allow the reaction to proceed at room temperature for 10-15 minutes.

  • Quench the reaction with saturated sodium bisulfite solution.

  • Neutralize the mixture with saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Dry the organic layer and evaporate the solvent.

  • Purify the crude product by HPLC to obtain [¹²⁵I]this compound.

  • Determine the radiochemical purity and specific activity of the final product.

Protocol 2: Tritium Labeling of this compound ([³H]this compound)

This protocol is based on the tritiodehalogenation of a bromo-precursor, a common method for introducing tritium.[6]

Materials:

  • 2-(4'-(dimethylamino)phenyl)-6-bromobenzothiazole (this compound)

  • Tritium gas (³H₂)

  • Palladium on carbon (Pd/C) catalyst (10%)

  • Ethyl acetate (anhydrous)

  • Filtration apparatus

Procedure:

  • Dissolve this compound in anhydrous ethyl acetate in a reaction vessel suitable for handling tritium gas.

  • Add the Pd/C catalyst to the solution.

  • Connect the reaction vessel to a tritium manifold.

  • Evacuate the vessel and backfill with tritium gas to the desired pressure.

  • Stir the reaction mixture at room temperature for several hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, carefully vent the excess tritium gas.

  • Filter the reaction mixture to remove the catalyst.

  • Purify the product by HPLC to separate the labeled compound from any unreacted starting material.

  • Determine the radiochemical purity and specific activity of the resulting [³H]this compound.

Protocol 3: Carbon-14 Labeling of this compound ([¹⁴C]this compound)

This protocol describes the introduction of a ¹⁴C-methyl group to a precursor of this compound. This is a common strategy for Carbon-14 labeling.[7][8][9]

Materials:

  • 2-(4'-aminophenyl)-6-bromobenzothiazole (desmethyl precursor)

  • [¹⁴C]Methyl iodide ([¹⁴C]CH₃I)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • HPLC system

Procedure:

  • Dissolve the desmethyl precursor in DMF.

  • Add potassium carbonate to the solution.

  • Introduce [¹⁴C]CH₃I to the reaction mixture in a sealed vessel.

  • Heat the reaction mixture and stir for several hours.

  • Monitor the reaction by TLC or HPLC.

  • After the reaction is complete, cool the mixture and dilute with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer, dry, and evaporate the solvent.

  • Purify the crude product by HPLC to obtain [¹⁴C]this compound.

  • Determine the radiochemical purity and specific activity of the final product.

Summary

The protocols provided herein offer a foundation for the isotopic labeling of this compound with Iodine-125, Tritium, and Carbon-14. Researchers should optimize these procedures based on their specific experimental needs and available resources. The resulting radiolabeled this compound can be a valuable tool for advancing our understanding of Alzheimer's disease and for the development of novel diagnostic and therapeutic agents.

References

Application Notes and Protocols: A Hypothetical Near-Infrared Probe (HNP) for In Vivo Tumor Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are for a hypothetical near-infrared (NIR) fluorescent probe, designated herein as "Hypothetical NIR Probe (HNP)." This document is intended to serve as a template and guide for researchers working with similar in vivo imaging agents. The experimental details, data, and pathways are illustrative and should be adapted for the specific agent being used.

Introduction

In vivo fluorescence imaging is a powerful technique for non-invasively monitoring biological processes in living organisms. Near-infrared (NIR) probes are particularly advantageous for in vivo applications due to the reduced absorption and scattering of light in biological tissues in this spectral window (700-900 nm), allowing for deeper tissue penetration and higher signal-to-background ratios.

This document provides detailed application notes and protocols for the use of the Hypothetical NIR Probe (HNP), a novel fluorescent agent designed for the targeted imaging of solid tumors. HNP is a peptide-based probe that binds to a specific receptor commonly overexpressed on the surface of various cancer cells. Upon binding, the probe is internalized, leading to signal accumulation at the tumor site.

Principle of the Assay

The mechanism of action for HNP relies on its high affinity and specificity for the "Tumor-Associated Receptor X" (TARX). Once administered intravenously, HNP circulates throughout the body and preferentially binds to TARX on tumor cells. This binding event triggers receptor-mediated endocytosis, leading to the internalization and accumulation of HNP within the tumor cells. The subsequent fluorescence emission in the NIR spectrum allows for the visualization and quantification of the tumor mass.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of HNP, which should be determined experimentally for any new imaging probe.

Table 1: Physicochemical and Optical Properties of HNP

PropertyValue
Molecular Weight~2500 Da
Excitation Maximum (λex)750 nm
Emission Maximum (λem)780 nm
Molar Extinction Coefficient200,000 M⁻¹cm⁻¹
Quantum Yield0.15
SolubilityHigh in PBS, DMSO
Purity (by HPLC)>95%

Table 2: In Vivo Performance Characteristics of HNP in a Murine Xenograft Model

ParameterValue
Recommended Dose10 nmol/mouse
Administration RouteIntravenous (tail vein)
Optimal Imaging Time24 hours post-injection
Tumor-to-Muscle Ratio5.2 ± 0.8 at 24h
Biological Half-life~18 hours
Primary Excretion RouteRenal

Experimental Workflows and Signaling Pathways

General Experimental Workflow

The following diagram outlines the typical workflow for an in vivo imaging experiment using HNP.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis animal_prep Animal Model Preparation (Tumor Xenograft) injection Intravenous Injection animal_prep->injection probe_prep HNP Formulation (Dilution in PBS) probe_prep->injection imaging In Vivo Imaging (Multiple Time Points) injection->imaging data_acq Image Acquisition & ROI Analysis imaging->data_acq ex_vivo Ex Vivo Organ Imaging data_acq->ex_vivo histo Histological Confirmation ex_vivo->histo

Caption: General workflow for in vivo tumor imaging with HNP.

HNP Cellular Uptake Pathway

The diagram below illustrates the proposed signaling pathway for HNP internalization.

signaling_pathway cluster_cell Tumor Cell HNP HNP TARX Tumor-Associated Receptor X (TARX) HNP->TARX Binding Clathrin Clathrin-Coated Pit TARX->Clathrin Recruitment Membrane Cell Membrane Endosome Early Endosome Clathrin->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Signal Fluorescence Signal Lysosome->Signal Signal Accumulation

Caption: Proposed mechanism of HNP uptake via receptor-mediated endocytosis.

Experimental Protocols

Preparation of HNP Injection Solution
  • Reconstitution: Reconstitute the lyophilized HNP in sterile, endotoxin-free DMSO to create a 1 mM stock solution.

  • Storage: Aliquot the stock solution and store at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

  • Working Solution: On the day of the experiment, dilute the stock solution in sterile phosphate-buffered saline (PBS) to the final desired concentration for injection (e.g., 100 µM for a 100 µL injection volume to deliver 10 nmol).

Animal Handling and Injection
  • All animal procedures should be performed in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).

  • Animal Model: Use immunodeficient mice (e.g., nude or NSG mice) bearing subcutaneous tumor xenografts. Tumors should reach a palpable size (e.g., 100-200 mm³) before imaging.

  • Anesthesia: Anesthetize the mice using isoflurane (2-3% in oxygen) for the duration of the injection and imaging procedures.

  • Injection: Administer the HNP solution via intravenous tail vein injection. A typical injection volume is 100 µL.

In Vivo Imaging Protocol
  • Imaging System: Use an in vivo imaging system (IVIS) equipped for NIR fluorescence imaging.

  • Pre-injection Imaging: Acquire a baseline fluorescence image of the anesthetized animal before injecting the probe to determine background signal.

  • Post-injection Imaging: Acquire images at various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours) to determine the optimal imaging window.

  • Imaging Parameters:

    • Excitation Filter: ~745 nm

    • Emission Filter: ~780 nm

    • Exposure Time: Adjust as needed to obtain adequate signal without saturation (typically 1-5 seconds).

    • Binning: Medium

    • F/Stop: f/2

Data Analysis
  • Region of Interest (ROI) Analysis: Draw ROIs around the tumor and a contralateral, non-tumor-bearing region (e.g., muscle) on the dorsal side of the animal.

  • Quantification: Use the imaging software to quantify the average radiant efficiency ([p/s/cm²/sr]/[µW/cm²]) within each ROI.

  • Tumor-to-Background Ratio: Calculate the tumor-to-background (e.g., tumor-to-muscle) ratio by dividing the average radiant efficiency of the tumor ROI by that of the background ROI.

Ex Vivo Organ Imaging and Histology
  • Euthanasia and Dissection: At the final imaging time point, euthanize the animal according to approved protocols. Dissect the tumor and major organs (liver, kidneys, spleen, lungs, heart).

  • Ex Vivo Imaging: Arrange the dissected organs in a petri dish and image them using the same fluorescence imaging parameters as the in vivo scans. This will confirm the biodistribution of the probe.

  • Histology: Fix the tumor and other tissues in 4% paraformaldehyde, embed in paraffin, and section for histological analysis. Fluorescence microscopy of the tissue sections can be used to visualize the microscopic distribution of HNP within the tumor.

Troubleshooting

ProblemPossible CauseSolution
Low tumor signal - Suboptimal imaging time- Low receptor expression- Probe degradation- Perform a time-course experiment to find the optimal imaging window.- Confirm TARX expression in your tumor model via IHC or western blot.- Check the stability of the probe.
High background signal - Non-specific binding- Suboptimal clearance- Imaging too early- Increase the time between injection and imaging.- Consider a pre-blocking step with a non-fluorescent ligand if available.- Evaluate the biodistribution and clearance profile.
Signal saturation in the bladder - Rapid renal clearance- If possible, empty the bladder of the anesthetized animal before imaging.- Adjust the color scale of the image to better visualize the tumor signal.
Variability between animals - Inconsistent injection- Differences in tumor size/vascularity- Ensure consistent intravenous injections.- Use animals with tumors of similar size for quantitative comparisons.

Standard Operating Procedure for BTAMB Handling

Author: BenchChem Technical Support Team. Date: December 2025

Compound Name: N-(biphenyl-4-yl)-2-((2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl)benzamide (BTAMB)

Molecular Formula: C28H19N3O5

Molecular Weight: 489.47 g/mol

Description: this compound is a known inhibitor of the Voltage-Dependent Anion Channel 1 (VDAC1), a key protein in the outer mitochondrial membrane that regulates metabolism and apoptosis.[1][2][3] By inhibiting VDAC1, this compound can prevent the oligomerization of VDAC1, a critical step in the mitochondrial-mediated apoptosis pathway.[4][5][6] This inhibitory action helps to protect against mitochondrial dysfunction.[4]

Safety Precautions

Hazard Identification:

  • Acute Toxicity: Harmful if swallowed.

  • Skin Irritation: May cause skin irritation.[7]

  • Eye Irritation: May cause serious eye irritation.[7]

  • Respiratory Irritation: May cause respiratory irritation.[7]

  • Mutagenicity: Suspected of causing genetic defects.

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses with side shields or goggles.[8]

  • Lab Coat: A standard laboratory coat should be worn.

  • Respiratory Protection: If working with the powder form and there is a risk of inhalation, use a NIOSH-approved respirator.

Handling:

  • Avoid contact with skin and eyes.[8]

  • Do not breathe dust.[8]

  • Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Wash hands thoroughly after handling.

First Aid Measures:

  • If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.

  • If on Skin: Take off immediately all contaminated clothing. Rinse skin with water/shower.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing.[7]

Storage and Stability

  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Store locked up.[7]

  • Stability: Stable under recommended storage conditions.

  • Incompatible Materials: Strong oxidizing agents.[8]

Solution Preparation

Solubility:

  • This compound is soluble in organic solvents such as DMSO.

Protocol for Preparing a Stock Solution (e.g., 10 mM in DMSO):

  • Weigh the required amount of this compound powder using a calibrated analytical balance in a chemical fume hood.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration. For example, to prepare a 10 mM stock solution, dissolve 4.89 mg of this compound in 1 mL of DMSO.

  • Vortex or sonicate the solution until the compound is completely dissolved.

  • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Application Notes: VDAC1 Inhibition and Apoptosis Studies

This compound is a valuable tool for studying the role of VDAC1 in cellular processes, particularly in apoptosis.[1][2][3] VDAC1 is a key regulator of mitochondrial function and is involved in the release of pro-apoptotic factors from the mitochondria.[9][10][11] Inhibition of VDAC1 by this compound can block the apoptotic cascade.[4][5][6]

Key Applications:

  • Studying the role of VDAC1 in mitochondria-mediated apoptosis.[1][3]

  • Investigating the effects of VDAC1 inhibition on cell viability and proliferation.

  • Exploring the therapeutic potential of VDAC1 inhibitors in diseases associated with excessive apoptosis, such as neurodegenerative disorders.[4]

Quantitative Data Summary

ParameterValueCell Line/SystemReference
VBIT-4 (a VDAC1 inhibitor similar to this compound) Concentration for Inhibition of VDAC1 Oligomerization 10 µMHEK-293 cells[4]
VBIT-4 Kd for VDAC1 17 µMIn vitro[12]
AKOS-22 (a VDAC1 inhibitor) Kd for VDAC1 15.4 µMIn vitro[12]
VBIT-3 Kd for VDAC1 31.3 µMIn vitro[12]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on cell viability.[13][14][15]

Materials:

  • Cells of interest

  • This compound stock solution

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[13][16]

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 10^4–10^5 cells/well and incubate for 24 hours.[16]

  • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50 µM) and a vehicle control (DMSO) for the desired time period (e.g., 24, 48, 72 hours).

  • After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[14][16]

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[16]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.[13]

  • Calculate cell viability as a percentage of the vehicle-treated control.

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.[17][18][19][20][21]

Materials:

  • Treated and untreated cell lysates

  • Caspase-3 substrate (e.g., Ac-DEVD-pNA or Ac-DEVD-AMC)[17][21]

  • Assay buffer

  • 96-well plate (black plate for fluorescent assay)

  • Microplate reader (spectrophotometer or fluorometer)

Procedure:

  • Induce apoptosis in cells by treating with an appropriate stimulus in the presence and absence of this compound.

  • Lyse the cells using a lysis buffer and determine the protein concentration of the lysates.[19]

  • In a 96-well plate, add 50-200 µg of protein from each cell lysate.[19]

  • Add the caspase-3 substrate and assay buffer to each well.

  • Incubate the plate at 37°C for 1-2 hours.[17][19]

  • Measure the absorbance at 405 nm (for pNA substrate) or fluorescence with excitation at 380 nm and emission between 420-460 nm (for AMC substrate).[17][21]

  • The fold increase in caspase-3 activity can be determined by comparing the results from treated and untreated samples.[17]

Visualizations

VDAC1-Mediated Apoptosis Signaling Pathway

VDAC1_Apoptosis_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol VDAC1 VDAC1 (monomer) VDAC1_Oligomer VDAC1 (oligomer) VDAC1->VDAC1_Oligomer Oligomerization CytoC_cyto Cytochrome c VDAC1_Oligomer->CytoC_cyto Release CytoC Cytochrome c Bax Bax Bax->VDAC1_Oligomer Promotes Bcl2 Bcl-2 Bcl2->VDAC1 Inhibits Apoptotic_Stimuli Apoptotic Stimuli Apoptotic_Stimuli->Bax Caspase9 Caspase-9 Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis This compound This compound This compound->VDAC1_Oligomer Inhibits CytoC_cyto->Caspase9 Activates

Caption: VDAC1's role in apoptosis and this compound's inhibitory action.

Experimental Workflow for Assessing this compound's Anti-Apoptotic Effect

BTAMB_Experimental_Workflow cluster_Cell_Culture Cell Culture & Treatment cluster_Assays Downstream Assays cluster_Analysis Data Analysis start Seed Cells treatment Treat with this compound and Apoptotic Stimulus start->treatment control Vehicle Control start->control viability Cell Viability Assay (MTT) treatment->viability caspase Caspase-3 Activity Assay treatment->caspase control->viability control->caspase data Quantify Results viability->data caspase->data conclusion Determine Anti-Apoptotic Effect data->conclusion

Caption: Workflow for evaluating this compound's anti-apoptotic activity.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting BTAMB Solubility Issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BTAMB, a potent multi-kinase inhibitor. This resource is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered during experimentation with this compound. For the purpose of this guide, we will refer to our model compound as this compound, which has physicochemical properties and a biological profile analogous to the well-characterized inhibitor, Sorafenib.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound. What is the recommended solvent?

A1: this compound is a hydrophobic compound with low aqueous solubility.[1][2][3][4] The recommended solvent for preparing stock solutions is Dimethyl Sulfoxide (DMSO).[5][6][7] this compound is soluble in DMSO at concentrations up to 200 mg/mL.[6][7] For experimental purposes, a high-concentration stock solution, for example, 10 mM in 100% cell-culture grade DMSO, should be prepared first.[8]

Q2: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium. How can I prevent this?

A2: This is a common issue known as precipitation upon dilution, which occurs when the concentration of the organic co-solvent (DMSO) is lowered, reducing its ability to keep the hydrophobic compound in solution.[9] Here are several strategies to mitigate this:

  • Pre-warm the media: Pre-warming your cell culture media or aqueous buffer to 37°C before adding the this compound stock solution can help improve solubility.

  • Rapid mixing: Add the DMSO stock solution directly to the pre-warmed media with vigorous vortexing or stirring. This avoids localized high concentrations of the compound that can initiate precipitation.[9]

  • Stepwise dilution: Instead of a single large dilution, perform serial dilutions to gradually lower the DMSO concentration.[9]

  • Final DMSO concentration: Maintain the final DMSO concentration in your experiment as high as your cells can tolerate (typically <0.5%) to aid solubility.[9] Always include a vehicle control with the same final DMSO concentration in your experiments.[9]

Q3: What is the maximum final concentration of DMSO that is safe for my cells?

A3: The tolerance to DMSO varies between cell lines. Generally, a final concentration of 0.1% to 0.5% DMSO is considered safe for most cell cultures.[9] However, it is crucial to perform a vehicle control experiment to determine the specific tolerance of your cell line, where cells are treated with the same final concentration of DMSO as your experimental samples without the compound.

Q4: Can I use sonication or heating to dissolve this compound?

A4: Gentle heating and sonication can be effective for dissolving this compound. When preparing a stock solution in DMSO, you can warm the solution in a 37°C water bath for 5-10 minutes.[10] Sonication in short bursts can also help break up any precipitate. However, prolonged or excessive heating should be avoided as it may lead to compound degradation.[11] Always visually inspect the solution for clarity and any signs of degradation, such as a color change.

Q5: I'm observing inconsistent results or a lack of activity with this compound in my experiments. Could this be related to solubility?

A5: Yes, poor solubility is a likely cause of inconsistent results. If this compound is not fully dissolved, its effective concentration in the assay will be lower and more variable than intended. This can lead to a perceived lack of potency or irreproducible data. Visually inspect your solutions for any signs of precipitation (cloudiness or visible particles) before use. If you suspect precipitation, you may need to optimize your dissolution protocol.

Data Presentation

Table 1: Physicochemical Properties of this compound (based on Sorafenib)
PropertyValueSource
Molecular FormulaC₂₁H₁₆ClF₃N₄O₃[5][12][13]
Molecular Weight464.83 g/mol [12][13]
AppearanceWhite to off-white solid[1][14]
LogP3.3 - 3.8[2][14]
pKa12.89 ± 0.70 (Predicted)[13][14]
StorageStore solid at -20°C[5][6][7]
Table 2: Solubility of this compound in Various Solvents (based on Sorafenib)
SolventSolubilityNotesSource
DMSO≥ 45 mg/mL (96.81 mM)Recommended for stock solutions.[12]
Dimethylformamide (DMF)~ 20 mg/mLAlternative for stock solutions.[5]
WaterVery low (~10-20 µM)Practically insoluble in aqueous media.[1][6][7]
EthanolPoorly solubleNot recommended as a primary solvent.[1][6]
1:2 DMSO:PBS (pH 7.2)~ 0.3 mg/mLFor preparing working solutions from a DMSO stock.[5]
PEG 400SolubleCan be used in formulations.[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of cell-culture grade DMSO to achieve a final concentration of 10 mM.

  • Dissolution: Vortex the tube vigorously for 1-2 minutes. If the compound is not fully dissolved, gently warm the tube in a 37°C water bath for 5-10 minutes, followed by vortexing. Sonication in short bursts can also be applied.

  • Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Aliquoting and Storage: Dispense the stock solution into single-use aliquots in tightly sealed, light-protected tubes. Store at -20°C or -80°C to minimize freeze-thaw cycles.[5][6][10]

Protocol 2: Preparation of this compound Working Solution for Cell Culture Experiments
  • Pre-warm Media: Pre-warm the required volume of cell culture medium (containing serum, if applicable) to 37°C in a sterile tube.

  • Thaw Stock Solution: Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature or in a 37°C water bath.

  • Dilution: While gently vortexing the pre-warmed media, add the required volume of the this compound stock solution to achieve the final desired concentration. For example, to make a 10 µM working solution, add 1 µL of the 10 mM stock to 1 mL of media.

  • Mixing: Immediately after adding the stock solution, vortex the tube for 10-15 seconds to ensure rapid and thorough mixing.

  • Application to Cells: Use the freshly prepared working solution to treat your cells immediately. Do not store the diluted aqueous solution for more than a day.[5]

Mandatory Visualizations

This compound (Sorafenib) Signaling Pathway

BTAMB_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR Ras Ras VEGFR->Ras PDGFR PDGFR PDGFR->Ras B_Raf B-Raf Ras->B_Raf Raf_1 Raf-1 Ras->Raf_1 MEK MEK B_Raf->MEK Raf_1->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Angiogenesis) ERK->Transcription This compound This compound (Sorafenib) This compound->VEGFR This compound->PDGFR This compound->B_Raf This compound->Raf_1

Caption: this compound inhibits both receptor tyrosine kinases (VEGFR, PDGFR) and the downstream RAF/MEK/ERK signaling pathway.

Troubleshooting Workflow for this compound Precipitation

Troubleshooting_Workflow Start Precipitate observed in This compound working solution Check_Stock Is the DMSO stock solution clear? Start->Check_Stock Re_dissolve Re-dissolve stock (warm/sonicate) Check_Stock->Re_dissolve No Check_Dilution Was the dilution protocol followed correctly? Check_Stock->Check_Dilution Yes Re_dissolve->Check_Stock Optimize_Dilution Optimize dilution: - Pre-warm media - Rapid mixing - Stepwise dilution Check_Dilution->Optimize_Dilution No Check_DMSO Is the final DMSO concentration <0.1%? Check_Dilution->Check_DMSO Yes Optimize_Dilution->Check_Dilution Increase_DMSO Increase final DMSO (if tolerated by cells) Check_DMSO->Increase_DMSO Yes Consider_Enhancers Consider solubility enhancers (e.g., surfactants, cyclodextrins) Check_DMSO->Consider_Enhancers No Success Clear Solution Increase_DMSO->Success Consider_Enhancers->Success

Caption: A logical workflow to diagnose and resolve precipitation issues with this compound solutions.

References

preventing BTAMB degradation in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BTAMB. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Troubleshooting Guides

Issue 1: Inconsistent or Lower-than-Expected Activity of this compound in Cellular Assays

Potential Cause: Degradation of this compound in the stock solution or final assay medium.[1]

Troubleshooting Steps:

  • Verify Storage Conditions: Confirm that this compound stock solutions have been stored at -20°C or -80°C and have not undergone multiple freeze-thaw cycles.[1]

  • Assess Solution Stability:

    • pH: Ensure the pH of your aqueous experimental buffers is neutral or slightly acidic. Basic conditions can lead to hydrolytic degradation of the oxazine ring in the this compound structure.[1]

    • Light Exposure: Protect this compound solutions from light at all times by using amber vials or wrapping containers with aluminum foil. Nitroimidazole compounds are known to be light-sensitive.[1]

  • Prepare Fresh Solutions: If degradation is suspected, prepare fresh stock and working solutions from solid this compound.

  • Analytical Verification: If the problem persists, analyze the this compound concentration and purity in your solutions using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).

Issue 2: Precipitate Formation in this compound Solutions

Potential Cause: Poor solubility or compound degradation leading to the formation of insoluble byproducts.

Troubleshooting Steps:

  • Review Solvent Choice: this compound is commonly dissolved in Dimethyl Sulfoxide (DMSO) for stock solutions.[1] For aqueous solutions, ensure the final concentration of the organic solvent is compatible with your experimental system and does not cause precipitation.

  • Consider Formulation Aids: For in vivo studies or challenging aqueous environments, consider using formulation aids such as 0.5% carboxymethylcellulose (CMC) or hydroxypropyl-β-cyclodextrin to improve solubility and stability.[1]

  • Check for Degradation: As with inconsistent activity, degradation can lead to the formation of less soluble degradation products. Follow the steps outlined in "Issue 1" to investigate and mitigate degradation.

  • Filtration: If a precipitate is observed upon thawing or dilution, it may be necessary to filter the solution through a 0.22 µm filter before use, and re-quantify the concentration.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on its chemical structure as a nitroimidazole, the two primary inferred abiotic degradation pathways for this compound are hydrolysis and photoreduction.[1] Hydrolysis is more likely to occur under basic conditions, targeting the oxazine ring.[1] Photoreduction can be initiated by exposure to light.[1]

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: For research purposes, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent for preparing this compound stock solutions.[1]

Q3: How should I store my this compound solutions?

A3: this compound stock solutions in DMSO should be stored at -20°C or -80°C to minimize degradation.[1] Aliquoting the stock solution into smaller, single-use volumes is recommended to avoid multiple freeze-thaw cycles.[1] All solutions should be protected from light.[1]

Q4: Is this compound sensitive to pH?

A4: Yes, this compound is susceptible to hydrolytic degradation under basic conditions.[1] It is advisable to maintain neutral or slightly acidic pH conditions for aqueous experimental buffers to minimize this degradation pathway.[1]

Q5: How can I monitor the stability of my this compound solution?

A5: The stability of this compound solutions can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC).[2] A reverse-phase HPLC method with a C18 column can be used to separate and quantify this compound from its potential degradation products.[1]

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormSolventStorage TemperatureLight Protection
SolidN/A-20°C to 4°CRequired
Stock SolutionDMSO-20°C or -80°CRequired
Aqueous Working SolutionBuffered Saline2-8°C (short-term)Required

Table 2: Summary of Forced Degradation Conditions for this compound

Stress ConditionReagentIncubation ConditionsPotential Degradation Pathway
Acidic Hydrolysis0.1 M HCl60°C for 24 hoursHydrolysis
Basic Hydrolysis0.1 M NaOH60°C for 24 hoursHydrolysis
Oxidation3% H₂O₂Room temperature for 24 hours (in dark)Oxidation
Photolytic DegradationMethanol/Water (1:1)≥ 1.2 million lux hours and ≥ 200 watt-hours/m²Photoreduction

Data adapted from forced degradation studies of similar compounds.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes

  • Procedure:

    • Allow the this compound solid to equilibrate to room temperature before opening the vial.

    • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution until the this compound is completely dissolved.

    • Aliquot the stock solution into single-use amber microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: HPLC Analysis of this compound Stability
  • Instrumentation and Conditions:

    • HPLC System: Agilent 1100 series or equivalent with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) may be a suitable starting point. The exact conditions should be optimized for this compound.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: To be determined based on the UV-Vis spectrum of this compound.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Dilute the this compound solution to be tested to a final concentration within the linear range of the assay (e.g., 100 µg/mL) using the mobile phase as the diluent.

    • For forced degradation samples, neutralize acidic and basic solutions before injection.[1]

  • Analysis:

    • Inject a blank (diluent) to establish the baseline.

    • Inject a freshly prepared this compound standard solution to determine the retention time and peak area of the intact compound.

    • Inject the test samples.

    • Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.

Visualizations

BTAMB_Degradation_Pathways This compound This compound (Intact) Hydrolysis Hydrolysis (e.g., Basic pH) This compound->Hydrolysis Basic Conditions Photoreduction Photoreduction (Light Exposure) This compound->Photoreduction UV/Visible Light Degradation_Products Degradation Products (Loss of Activity) Hydrolysis->Degradation_Products Photoreduction->Degradation_Products

Caption: Inferred degradation pathways of this compound.

Experimental_Workflow_BTAMB_Stability cluster_prep Solution Preparation cluster_stress Stress Conditions (Optional) cluster_analysis Analysis Prep_Solid This compound Solid Prep_Stock Prepare DMSO Stock Prep_Solid->Prep_Stock Prep_Work Prepare Aqueous Working Solution Prep_Stock->Prep_Work Stress_pH Vary pH Prep_Work->Stress_pH Stress_Light Expose to Light Prep_Work->Stress_Light Stress_Temp Elevated Temperature Prep_Work->Stress_Temp Analysis_HPLC HPLC Analysis Prep_Work->Analysis_HPLC Stress_pH->Analysis_HPLC Stress_Light->Analysis_HPLC Stress_Temp->Analysis_HPLC Analysis_Data Quantify this compound & Degradants Analysis_HPLC->Analysis_Data

Caption: Workflow for assessing this compound solution stability.

References

BTAMB Synthesis Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of BTAMB (Biotin-Tethered Amine-Modified Biotin). This guide is designed to assist researchers, scientists, and drug development professionals in optimizing their synthesis protocols and troubleshooting common issues to improve yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The synthesis of this compound typically involves a multi-step process. A common approach is the acylation of a modified biotin derivative with an activated N-Boc-protected amino acid, followed by deprotection and subsequent purification steps. The specific choice of reagents and reaction conditions can significantly impact the overall yield.

Q2: What are the critical parameters to control for a high-yield this compound synthesis?

A2: Several parameters are crucial for maximizing the yield of this compound. These include the choice of solvent, reaction temperature, the purity of starting materials, the molar ratio of reactants, and the efficiency of the purification method. Careful optimization of these factors is essential for a successful synthesis.

Q3: What are some common side reactions observed during this compound synthesis?

A3: Side reactions can lower the yield of the desired product. Common side reactions include the formation of dimers or polymers, incomplete reaction of the starting materials, and the formation of undesired stereoisomers. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can help in identifying and minimizing these side products.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Final Product Suboptimal reaction conditions.Optimize reaction temperature, time, and solvent. For instance, in similar amide coupling reactions, adjusting the temperature can significantly affect the outcome.
Impure starting materials.Ensure the purity of all reactants and solvents before starting the synthesis. Impurities can interfere with the reaction and lead to lower yields.
Inefficient purification.Employ appropriate purification techniques such as column chromatography or recrystallization. Significant product loss can occur during this stage if not optimized.
Formation of Significant Side Products Incorrect stoichiometry of reactants.Carefully control the molar ratios of the reactants. An excess of one reactant can lead to the formation of undesired byproducts.
Prolonged reaction time or high temperature.Monitor the reaction progress to determine the optimal reaction time. Extended reaction times or elevated temperatures can promote side reactions.
Difficulty in Product Purification Low solubility of the product.Select a suitable solvent system for purification. A solvent screen may be necessary to find the optimal conditions for crystallization or chromatography.
Presence of closely related impurities.Utilize high-resolution purification techniques like preparative HPLC to separate the desired product from structurally similar impurities.

Experimental Protocols

General Protocol for the Acylation Step in this compound Synthesis

This protocol is a generalized procedure and may require optimization based on the specific substrates used.

Materials:

  • Modified Biotin Derivative

  • N-Boc-protected amino acid

  • Coupling agent (e.g., HATU, HBTU)

  • Base (e.g., DIPEA, Triethylamine)

  • Anhydrous Solvent (e.g., DMF, DCM)

Procedure:

  • Dissolve the modified biotin derivative in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Add the N-Boc-protected amino acid to the solution.

  • Add the coupling agent, followed by the dropwise addition of the base at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for the optimized reaction time (typically monitored by TLC or LC-MS).

  • Upon completion, quench the reaction with a suitable reagent (e.g., saturated ammonium chloride solution).

  • Extract the product with an appropriate organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Logical Workflow for Troubleshooting Low this compound Yield

G Troubleshooting Low this compound Yield A Low this compound Yield Observed B Analyze Reaction Parameters A->B C Check Purity of Starting Materials A->C D Evaluate Purification Method A->D E Optimize Reaction Conditions (Temperature, Time, Solvent) B->E F Recrystallize or Re-purify Starting Materials C->F G Optimize Purification Protocol (e.g., different solvent system, column packing) D->G H Improved this compound Yield E->H F->H G->H

Caption: A flowchart for systematically troubleshooting low yield in this compound synthesis.

Signaling Pathway of a Hypothetical this compound Target

This diagram illustrates a hypothetical signaling pathway that could be investigated using a this compound probe.

G Hypothetical this compound Target Signaling Pathway This compound This compound Probe Receptor Cell Surface Receptor This compound->Receptor Binds to Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates GeneExpression Target Gene Expression TranscriptionFactor->GeneExpression Regulates

Caption: A diagram of a potential signaling cascade involving a this compound target.

BTAMB experimental variability and solutions

Author: BenchChem Technical Support Team. Date: December 2025

BTAMB Technical Support Center

Disclaimer: Initial searches for "this compound" did not yield specific information on a compound with this exact designation in the context of T-cell activation and drug development. The following technical support center is a generalized resource for researchers using a hypothetical B ispecific T -cell A ctivating M olecule B (this compound) and encountering experimental variability. This guide is intended to serve as a template that can be adapted to a specific molecule of interest.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a hypothetical bispecific molecule designed to redirect T-cells to kill tumor cells. It has two binding domains: one that recognizes a tumor-associated antigen (TAA) on cancer cells and another that binds to a component of the T-cell receptor complex (e.g., CD3) on T-cells. This dual binding brings the T-cell into close proximity with the tumor cell, leading to T-cell activation and subsequent lysis of the tumor cell.[1][2][3]

Q2: What are the most common sources of variability in this compound-mediated T-cell activation assays?

A2: The primary sources of variability in T-cell activation assays include the health and activation state of the T-cells, the passage number and health of the target tumor cell line, the quality and consistency of this compound and other reagents, and the specific assay protocol, including incubation times and cell densities.[4][5]

Q3: How can I minimize variability between different lots of this compound?

A3: To minimize lot-to-lot variability, it is crucial to perform a bridging study where a new lot is tested in parallel with the previous, qualified lot. Key performance metrics, such as EC50 in a cytotoxicity assay, should be compared. It is also important to ensure proper storage and handling of the molecule as recommended by the manufacturer.

Q4: My T-cells are not showing activation (e.g., cytokine release, proliferation) in the presence of this compound and target cells. What could be the issue?

A4: A lack of T-cell activation can stem from several factors. First, verify the health and viability of your T-cells and target cells. Ensure that the target cells express the specific TAA that this compound recognizes. Also, confirm the concentration and integrity of your this compound stock. Finally, review your experimental protocol for any deviations, particularly in incubation times and cell ratios.[6][7]

Troubleshooting Guides

This section provides a systematic approach to resolving common issues encountered during experiments with this compound.

Issue 1: High Background Signal in T-cell Activation Assays

High background can mask the specific effects of this compound. The following table outlines potential causes and solutions.

Potential Cause Recommended Solution
Non-specific T-cell activation Ensure T-cells are not overly stimulated during isolation and expansion. Use fresh, healthy T-cells.
Contamination (e.g., Mycoplasma) Regularly test cell cultures for mycoplasma contamination.[4][5]
Reagent Issues Use high-quality, endotoxin-free reagents and culture media.
Inappropriate Assay Conditions Optimize the effector-to-target cell ratio and incubation time.
Issue 2: Low Potency or Lack of this compound Effect

If this compound is not inducing the expected level of T-cell-mediated cytotoxicity, consider the following troubleshooting steps.

Potential Cause Recommended Solution
This compound Degradation Aliquot this compound upon receipt and avoid repeated freeze-thaw cycles. Confirm the integrity of the molecule if possible.
Sub-optimal this compound Concentration Perform a dose-response experiment to determine the optimal concentration range for your specific cell system.
Low Target Antigen Expression Verify the expression of the TAA on your target cells using flow cytometry or another suitable method.
Poor Cell Health Ensure both T-cells and target cells are healthy and viable before starting the experiment.[8]
Logical Troubleshooting Workflow

The following diagram illustrates a step-by-step process for troubleshooting unexpected results in a this compound experiment.

G Start Unexpected Result (e.g., No T-cell Activation) Check_Cells 1. Verify Cell Health and Target Antigen Expression Start->Check_Cells Check_Reagents 2. Confirm this compound Integrity and Concentration Check_Cells->Check_Reagents Cells OK Redesign_Experiment Identify Root Cause and Redesign Experiment Check_Cells->Redesign_Experiment Issue Found Check_Protocol 3. Review Experimental Protocol Check_Reagents->Check_Protocol Reagents OK Check_Reagents->Redesign_Experiment Issue Found Analyze_Data 4. Re-evaluate Data Analysis Check_Protocol->Analyze_Data Protocol OK Check_Protocol->Redesign_Experiment Issue Found Analyze_Data->Redesign_Experiment Analysis OK Analyze_Data->Redesign_Experiment Error Found Success Problem Resolved Redesign_Experiment->Success

Caption: A logical workflow for troubleshooting unexpected experimental outcomes.

Quantitative Data Summary

The following tables present hypothetical data from experiments designed to optimize this compound's activity.

Table 1: Effect of Effector-to-Target (E:T) Ratio on this compound-mediated Cytotoxicity

E:T Ratio% Cytotoxicity (this compound)% Cytotoxicity (Control)
1:125.3 ± 3.15.2 ± 1.5
5:168.9 ± 5.76.1 ± 2.0
10:185.4 ± 4.27.5 ± 1.8

Table 2: Comparison of this compound Lot Performance

Lot NumberEC50 (nM)Max Cytotoxicity (%)
Lot A1.288.1
Lot B1.586.5
Lot C1.389.2

Experimental Protocols

Protocol: T-cell Mediated Cytotoxicity Assay

This protocol outlines a standard method for assessing the cytotoxic potential of T-cells activated by this compound against a target tumor cell line.

Materials:

  • Target tumor cells (expressing the TAA)

  • Human T-cells (e.g., isolated from PBMCs)

  • This compound

  • Culture medium

  • Cytotoxicity detection reagent (e.g., LDH release assay kit)

  • 96-well plates

Methodology:

  • Plate Target Cells: Seed the target cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

  • Prepare this compound Dilutions: Prepare a serial dilution of this compound in culture medium to cover the desired concentration range.

  • Add this compound and T-cells:

    • Remove the culture medium from the target cells.

    • Add the this compound dilutions to the appropriate wells.

    • Add T-cells to the wells at the desired E:T ratio (e.g., 5:1).

  • Incubate: Incubate the plate for the desired time period (e.g., 24-48 hours) at 37°C and 5% CO2.

  • Measure Cytotoxicity: Following incubation, measure cell lysis using a cytotoxicity detection reagent according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of specific cytotoxicity for each this compound concentration.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Target_Cells 1. Seed Target Cells (1x10^4/well) Add_Reagents 4. Add this compound and T-Cells to Target Cells Target_Cells->Add_Reagents BTAMB_Dilutions 2. Prepare this compound Serial Dilutions BTAMB_Dilutions->Add_Reagents T_Cells 3. Prepare T-Cells (Effector Cells) T_Cells->Add_Reagents Incubate 5. Incubate for 24-48h Add_Reagents->Incubate Measure_Lysis 6. Measure Cell Lysis (e.g., LDH Assay) Incubate->Measure_Lysis Calculate_Cytotoxicity 7. Calculate % Specific Cytotoxicity Measure_Lysis->Calculate_Cytotoxicity G cluster_cell_interaction Cell-Cell Interaction cluster_tcell_activation T-Cell Activation Cascade Tumor Cell Tumor Cell This compound This compound Tumor Cell->this compound TAA T-Cell T-Cell This compound->T-Cell CD3 TCR_Signaling TCR Signaling Complex (Lck, ZAP70) This compound->TCR_Signaling Crosslinking Induces Signal Initiation PLCg PLCγ Activation TCR_Signaling->PLCg Ras_MAPK Ras-MAPK Pathway TCR_Signaling->Ras_MAPK IP3_DAG IP3 & DAG Production PLCg->IP3_DAG Ca_Flux Ca2+ Flux IP3_DAG->Ca_Flux NFkB NF-κB Activation IP3_DAG->NFkB NFAT NFAT Activation Ca_Flux->NFAT Cytokine_Production Cytokine Production (e.g., IFN-γ, TNF-α) NFAT->Cytokine_Production Cytotoxicity Granzyme/Perforin Release NFAT->Cytotoxicity AP1 AP-1 Activation Ras_MAPK->AP1 AP1->Cytokine_Production AP1->Cytotoxicity NFkB->Cytokine_Production NFkB->Cytotoxicity

References

Addressing Off-Target Effects of BTAMB: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

The identity of "BTAMB" is currently ambiguous and does not correspond to a clearly defined chemical entity in the public domain. To provide accurate and relevant technical support, please specify the full chemical name of the compound you are referring to as this compound.

Once the specific molecule is identified, this technical support center will be populated with comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to assist researchers, scientists, and drug development professionals in addressing potential off-target effects.

Below is a template of the content that will be developed upon clarification of the compound .

Technical Support Center

This resource is designed to provide in-depth technical assistance for researchers utilizing [Full Compound Name (this compound) ] in their experiments. The following sections will address common challenges and questions related to its use, with a focus on mitigating off-target effects.

Frequently Asked Questions (FAQs)

This section will provide concise answers to common questions regarding the specificity and potential off-target activities of [Full Compound Name (this compound) ].

  • Q1: What are the known primary targets of [Full Compound Name (this compound)]?

    • A detailed description of the intended molecular targets and their role in the relevant signaling pathways will be provided here.

  • Q2: What are the reported off-target effects of [Full Compound Name (this compound)]?

    • This answer will summarize known unintended molecular interactions and the resulting cellular phenotypes.

  • Q3: At what concentrations are off-target effects of [Full Compound Name (this compound)] typically observed?

    • Guidance on optimal concentration ranges to minimize off-target binding, supported by quantitative data, will be presented.

  • Q4: How can I validate that the observed phenotype in my experiment is due to the on-target activity of [Full Compound Name (this compound)]?

    • Recommendations for essential control experiments, such as rescue experiments or the use of structurally distinct inhibitors targeting the same pathway, will be outlined.

  • Q5: Are there known metabolites of [Full Compound Name (this compound)] that may have biological activity?

    • Information on the metabolic fate of the compound and the potential for active metabolites to contribute to off-target effects will be included.

Troubleshooting Guides

This section will offer structured guidance in a question-and-answer format to help users troubleshoot specific issues encountered during their experiments.

Issue 1: Inconsistent or unexpected experimental results.

  • Question: My experimental results with [Full Compound Name (this compound) ] are variable or do not align with the expected on-target effects. What could be the cause?

  • Answer: This could be due to several factors, including off-target effects, compound instability, or experimental variability. Consider the following troubleshooting steps:

    • Confirm Compound Integrity: Verify the purity and stability of your [Full Compound Name (this compound) ] stock.

    • Titrate the Compound: Perform a dose-response experiment to identify the optimal concentration that elicits the on-target effect with minimal off-target activity.

    • Include Specificity Controls: Utilize negative and positive controls to confirm the specificity of the observed effects.

    • Assess Cell Health: Monitor cell viability and morphology to ensure the observed effects are not due to general cytotoxicity.

Issue 2: Observing a phenotype that is inconsistent with the known function of the primary target.

  • Question: I am observing a cellular phenotype that cannot be explained by the inhibition/activation of the intended target of [Full Compound Name (this compound) ]. How can I investigate potential off-target mechanisms?

  • Answer: This strongly suggests an off-target effect. To investigate this, consider the following approaches:

    • Literature Review: Conduct a thorough search for any reported off-target activities of [Full Compound Name (this compound) ] or structurally similar compounds.

    • Target Profiling: If available, utilize commercial services for kinase profiling or other broad panel screens to identify potential off-target interactions.

    • RNA-Seq/Proteomics: Perform global expression analysis to identify pathways that are unexpectedly perturbed by [Full Compound Name (this compound) ] treatment.

Quantitative Data Summary

All available quantitative data regarding the binding affinities and inhibitory concentrations of [Full Compound Name (this compound) ] for its primary and key off-targets will be summarized in the table below for easy comparison.

TargetBinding Affinity (Kd)IC50/EC50Assay ConditionsReference
Primary Target Data to be populatedData to be populatedData to be populatedData to be populated
Off-Target 1 Data to be populatedData to be populatedData to be populatedData to be populated
Off-Target 2 Data to be populatedData to be populatedData to be populatedData to be populated

Experimental Protocols

Detailed methodologies for key experiments to assess and mitigate off-target effects of [Full Compound Name (this compound) ] will be provided.

Protocol 1: Determining the On-Target and Off-Target IC50 Values using a Cell-Based Assay

This protocol will outline the steps for a dose-response experiment to determine the potency of [Full Compound Name (this compound) ] on its intended target versus a known off-target.

Protocol 2: Western Blot Analysis to Validate On-Target Pathway Modulation

This protocol will provide a step-by-step guide to confirm that [Full Compound Name (this compound) ] is modulating the intended signaling pathway by examining the phosphorylation status or expression level of downstream effectors.

Protocol 3: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement

This protocol will describe the CETSA method to verify the direct binding of [Full Compound Name (this compound) ] to its intended target in a cellular context.

Signaling Pathways & Experimental Workflows

Diagrams generated using Graphviz will visually represent key signaling pathways and experimental workflows.

OnTarget_Signaling_Pathway This compound [Full Compound Name (this compound)] PrimaryTarget Primary Target This compound->PrimaryTarget Inhibits/Activates DownstreamEffector1 Downstream Effector 1 PrimaryTarget->DownstreamEffector1 DownstreamEffector2 Downstream Effector 2 DownstreamEffector1->DownstreamEffector2 CellularResponse Intended Cellular Response DownstreamEffector2->CellularResponse

Caption: Intended signaling pathway of [Full Compound Name (this compound)].

OffTarget_Troubleshooting_Workflow Start Unexpected Phenotype Observed CheckConcentration Verify Compound Concentration & Purity Start->CheckConcentration DoseResponse Perform Dose-Response Curve CheckConcentration->DoseResponse OnTargetEffect Phenotype Correlates with On-Target IC50? DoseResponse->OnTargetEffect OffTargetInvestigation Investigate Off-Target Effects OnTargetEffect->OffTargetInvestigation No OnTargetConfirmed Phenotype is Likely On-Target OnTargetEffect->OnTargetConfirmed Yes

Caption: Troubleshooting workflow for unexpected experimental outcomes.

Technical Support Center: Enhancing the Bioavailability of BTAMB

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is intended for research, scientific, and drug development professionals. The experimental protocols described are for informational purposes and should be adapted and validated for specific laboratory conditions.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of BTAMB.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the oral bioavailability of this compound?

Based on preliminary analysis, the primary obstacles to achieving optimal oral bioavailability for this compound are likely its low aqueous solubility and potential susceptibility to efflux by transporters in the gastrointestinal tract.[1][2][3] Poor solubility can limit the dissolution rate of this compound in gastrointestinal fluids, which is a prerequisite for absorption.[4][5] Furthermore, if this compound is a substrate for efflux transporters like P-glycoprotein (P-gp), it can be actively pumped back into the intestinal lumen after absorption, reducing its net uptake into systemic circulation.[6][7][8]

Q2: What are the general strategies to enhance the bioavailability of a poorly soluble compound like this compound?

Several formulation and chemical modification strategies can be employed to improve the bioavailability of poorly soluble drugs.[9][10][11] These can be broadly categorized as:

  • Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area-to-volume ratio of the drug, which can enhance the dissolution rate.[3][9]

  • Solid Dispersions: Dispersing the drug in a hydrophilic carrier can improve its wettability and dissolution.[5][11] Hot-melt extrusion and spray drying are common methods to produce solid dispersions.[12][13]

  • Lipid-Based Formulations: Encapsulating the drug in lipid-based systems such as self-emulsifying drug delivery systems (SEDDS), liposomes, or solid lipid nanoparticles can improve solubility and facilitate absorption via the lymphatic pathway, potentially bypassing first-pass metabolism.[9][10]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can enhance the aqueous solubility of the drug.[9][12]

  • Prodrug Approach: Modifying the chemical structure of the drug to create a more soluble or permeable prodrug that converts to the active form in vivo.[14][15][16]

Q3: How can I determine if this compound is a substrate for efflux transporters?

In vitro cell-based assays are commonly used to investigate if a compound is a substrate for efflux transporters like P-gp, BCRP, or MRPs. The Caco-2 cell permeability assay is a widely accepted model that mimics the human intestinal epithelium.[8]

Troubleshooting Guides

Issue 1: Poor Dissolution of this compound in Biorelevant Media

Problem: this compound shows low and variable dissolution profiles in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF).

Possible Cause Troubleshooting Steps
Low intrinsic solubility 1. Particle Size Reduction: Attempt micronization or nanomilling of the this compound powder.[3][9] 2. Formulate as a Solid Dispersion: Prepare a solid dispersion of this compound with a hydrophilic polymer (e.g., PVP, HPMC) using spray drying or hot-melt extrusion.[12][13]
Poor wettability 1. Incorporate Surfactants: Add a pharmaceutically acceptable surfactant (e.g., Tween 80, SLS) to the dissolution medium or the formulation. 2. Lipid-Based Formulation: Develop a self-emulsifying drug delivery system (SEDDS) for this compound.[9]
Drug polymorphism 1. Characterize Solid State: Use techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to identify the crystalline form of this compound. 2. Screen for Amorphous Form: Investigate methods to generate and stabilize an amorphous form of this compound, which typically has higher solubility.[5]
Issue 2: High Efflux Ratio in Caco-2 Permeability Assay

Problem: The efflux ratio (Papp B-A / Papp A-B) for this compound is greater than 2, suggesting it is a substrate for efflux transporters.

Possible Cause Troubleshooting Steps
P-glycoprotein (P-gp) mediated efflux 1. Co-administration with P-gp Inhibitor: Perform the Caco-2 assay in the presence of a known P-gp inhibitor (e.g., verapamil, zosuquidar). A significant reduction in the efflux ratio would confirm P-gp involvement. 2. Formulation with Excipients that Inhibit P-gp: Investigate the use of excipients with P-gp inhibitory activity (e.g., certain grades of polyethylene glycol, Cremophor EL).
Involvement of other transporters (e.g., BCRP, MRPs) 1. Use Specific Inhibitors: Test the effect of specific inhibitors for other transporters (e.g., Ko143 for BCRP). 2. Utilize Transporter Knockout Cell Lines: Employ Caco-2 cell lines where specific transporter genes have been knocked out to identify the transporter responsible for efflux.
Prodrug Strategy 1. Design a Prodrug: Synthesize a prodrug of this compound that is not a substrate for the identified efflux transporter. The prodrug should be designed to be stable in the GI tract and convert to the active this compound after absorption.[14][15][16]

Experimental Protocols

Protocol 1: Preparation of a this compound Nanosuspension by Wet Milling
  • Preparation of Milling Slurry:

    • Disperse this compound powder in an aqueous solution containing a stabilizer (e.g., 0.5% w/v hydroxypropyl methylcellulose - HPMC) and a surfactant (e.g., 0.1% w/v sodium lauryl sulfate - SLS).

    • The drug concentration can be in the range of 1-10% w/v.

  • Milling Process:

    • Transfer the slurry to a laboratory-scale bead mill.

    • Use yttria-stabilized zirconium oxide beads (e.g., 0.5 mm diameter).

    • Mill at a high speed (e.g., 2000 rpm) for a specified duration (e.g., 1-4 hours). Monitor the particle size at regular intervals.

  • Particle Size Analysis:

    • Withdraw a sample of the nanosuspension and dilute it appropriately with deionized water.

    • Measure the particle size distribution using a dynamic light scattering (DLS) instrument.

  • Downstream Processing:

    • The nanosuspension can be used directly for in vitro dissolution testing or in vivo oral gavage studies.

    • Alternatively, it can be spray-dried or lyophilized to obtain a solid powder for incorporation into solid dosage forms.

Protocol 2: Caco-2 Cell Permeability Assay
  • Cell Culture:

    • Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Transport Buffer:

    • Prepare a transport buffer, such as Hanks' Balanced Salt Solution (HBSS) buffered with HEPES.

  • Permeability Experiment (Apical to Basolateral - A to B):

    • Wash the Caco-2 monolayers with pre-warmed transport buffer.

    • Add the this compound solution in transport buffer to the apical (A) side (donor compartment).

    • Add fresh transport buffer to the basolateral (B) side (receiver compartment).

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral side and replace with fresh buffer.

  • Permeability Experiment (Basolateral to Apical - B to A):

    • Repeat the experiment in the reverse direction by adding the this compound solution to the basolateral side and sampling from the apical side.

  • Sample Analysis:

    • Quantify the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).

  • Calculation of Apparent Permeability (Papp):

    • Calculate the Papp value for both directions using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the filter membrane, and C0 is the initial drug concentration in the donor compartment.

  • Calculation of Efflux Ratio:

    • Efflux Ratio = Papp (B to A) / Papp (A to B)

Visualizations

Bioavailability_Enhancement_Workflow cluster_problem Problem Identification cluster_investigation Investigation cluster_strategies Enhancement Strategies cluster_formulation Formulation Approaches Poor Bioavailability Poor Bioavailability Solubility Assessment Solubility Assessment Poor Bioavailability->Solubility Assessment Permeability Assessment Permeability Assessment Poor Bioavailability->Permeability Assessment Solubility Enhancement Solubility Enhancement Solubility Assessment->Solubility Enhancement Permeability Enhancement Permeability Enhancement Permeability Assessment->Permeability Enhancement Nanosizing Nanosizing Solubility Enhancement->Nanosizing Solid Dispersion Solid Dispersion Solubility Enhancement->Solid Dispersion Lipid Formulation Lipid Formulation Solubility Enhancement->Lipid Formulation Permeability Enhancement->Lipid Formulation Prodrug Prodrug Permeability Enhancement->Prodrug

Caption: Workflow for addressing poor bioavailability.

Caco2_Permeability_Assay cluster_setup Experimental Setup cluster_flux Flux Measurement cluster_analysis Data Analysis Caco-2 Monolayer Caco-2 Monolayer Basolateral (B) Basolateral (B) Caco-2 Monolayer->Basolateral (B) A_to_B A -> B Flux (Absorption) B_to_A B -> A Flux (Efflux) Apical (A) Apical (A) Apical (A)->Caco-2 Monolayer Calculate Papp Calculate Papp A_to_B->Calculate Papp Papp (A-B) B_to_A->Calculate Papp Papp (B-A) Calculate Efflux Ratio Calculate Efflux Ratio Calculate Papp->Calculate Efflux Ratio

Caption: Caco-2 permeability assay workflow.

References

BTAMB protocol refinement for better results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Biotin-Tailed Affinity Monoclonal Antibody (BTAMB) protocol. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed methodologies to help you refine your experiments and achieve optimal results.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the this compound protocol in a question-and-answer format.

Question: Why am I observing high background or non-specific binding in my assay?

Answer: High background can obscure your specific signal. The primary causes include insufficient blocking, excessive antibody concentration, or problems with the wash steps.

  • Insufficient Blocking: The blocking buffer may not be optimal for your sample type. Consider testing alternative blocking agents or increasing the incubation time.

  • Antibody Concentration: Using too much primary (this compound) or secondary (Streptavidin-conjugate) reagent can lead to non-specific adherence. Titrate your this compound antibody to find the optimal concentration that maximizes signal-to-noise.

  • Inadequate Washing: Wash steps are critical for removing unbound reagents. Increase the number of washes or the duration of each wash. Adding a mild detergent like Tween-20 to your wash buffer can also help.

Question: My signal is very low or completely absent. What are the likely causes?

Answer: A weak or absent signal can stem from several factors, from reagent integrity to procedural errors.

  • Inefficient Biotinylation: The biotin may not have been successfully conjugated to your antibody. Verify the biotinylation efficiency using a standalone assay like the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.

  • Inactive Antibody: The biotinylation process or improper storage may have compromised the antibody's antigen-binding capability. Test the this compound antibody's binding activity using a known positive control.

  • Suboptimal Reagent Concentrations: The concentration of your this compound antibody or the target antigen may be too low. Optimize these through titration experiments.

  • Incorrect Buffer Composition: Ensure the pH and salt concentrations of your binding and wash buffers are optimal for the antibody-antigen interaction.

Logical Troubleshooting: Low Signal Workflow

low_signal_troubleshooting start Low or No Signal Detected check_qc Step 1: Verify Reagent QC start->check_qc check_biotin Is Biotinylation Confirmed? check_qc->check_biotin Check Reagents check_activity Is Antibody Activity Confirmed? check_biotin->check_activity Yes solution_biotin Action: Re-biotinylate Antibody Use Fresh Reagents check_biotin->solution_biotin No check_protocol Step 2: Review Protocol Execution check_activity->check_protocol Yes solution_activity Action: Use New Antibody Aliquot Confirm Target Presence check_activity->solution_activity No check_conc Are concentrations optimal? check_protocol->check_conc Check Procedure check_buffers Are buffers correct? check_conc->check_buffers Yes solution_conc Action: Titrate this compound & Target Increase Incubation Time check_conc->solution_conc No solution_buffers Action: Prepare Fresh Buffers Verify pH and Composition check_buffers->solution_buffers No end_node Problem Solved check_buffers->end_node Yes solution_biotin->end_node solution_activity->end_node solution_conc->end_node solution_buffers->end_node

Caption: Troubleshooting flowchart for diagnosing low signal issues.

Question: How does the biotin:antibody molar ratio affect the this compound protocol?

Answer: The molar ratio of biotin to antibody during the conjugation step is critical. Over-biotinylation can lead to steric hindrance and reduced antibody binding affinity, while under-biotinylation results in a weak signal. It is essential to optimize this ratio for your specific monoclonal antibody.

Data Presentation: Optimizing Protocol Parameters

The tables below summarize data from typical optimization experiments.

Table 1: Effect of Blocking Buffer on Signal-to-Noise Ratio (SNR)

Blocking AgentIncubation TimeSignal (RLU)Background (RLU)Signal-to-Noise Ratio
5% BSA in PBS1 hour85,4304,11020.8
5% Skim Milk in PBS-T1 hour92,1508,96010.3
Commercial Blocker A1 hour115,6003,25035.6
5% BSA in PBS2 hours86,2003,54024.3

Table 2: Optimization of Biotin:Antibody Molar Ratio

Molar Ratio (Biotin:Ab)Biotinylation EfficiencyRelative Signal Output (%)
5:12.1 moles biotin/mole Ab65%
10:14.3 moles biotin/mole Ab100%
20:17.9 moles biotin/mole Ab92%
40:112.5 moles biotin/mole Ab55%

Key Experimental Protocols

Protocol 1: Covalent Biotinylation of Monoclonal Antibody

This protocol describes the standard procedure for labeling your monoclonal antibody (mAb) with an NHS-ester activated biotin.

  • Antibody Preparation: Dialyze the mAb against a phosphate-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5) to remove any primary amines that would compete with the reaction. Adjust the mAb concentration to 1-2 mg/mL.

  • Biotin Reagent Preparation: Immediately before use, dissolve the NHS-ester biotin in anhydrous DMSO to a concentration of 10 mM.

  • Conjugation Reaction: Add the calculated volume of biotin solution to the antibody solution to achieve the desired molar ratio (e.g., 10:1). Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Removal of Unreacted Biotin: Remove excess, unreacted biotin by dialyzing the solution against PBS (pH 7.4) overnight at 4°C or by using a desalting column.

  • Storage: Add a cryoprotectant like glycerol to a final concentration of 50% and store the this compound at -20°C in small aliquots.

This compound Experimental Workflow

btam_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis biotin 1. Biotinylate mAb purify 2. Purify this compound biotin->purify qc 3. Perform QC (e.g., HABA assay) purify->qc immobilize 4. Immobilize Target Antigen qc->immobilize block 5. Block Plate immobilize->block bind 6. Add this compound block->bind wash1 7. Wash bind->wash1 detect 8. Add Streptavidin-HRP wash1->detect wash2 9. Wash detect->wash2 develop 10. Add Substrate wash2->develop read 11. Read Signal develop->read analyze 12. Analyze Data read->analyze

Caption: Overview of the standard this compound experimental workflow.

Protocol 2: The Core this compound Affinity Capture Assay (Plate-Based)

This protocol outlines a typical use case for a this compound in an ELISA-like format.

  • Antigen Coating: Immobilize the target antigen onto a high-binding 96-well plate by incubating a solution of the antigen (1-10 µg/mL in PBS) overnight at 4°C.

  • Blocking: Wash the plate 3 times with PBS containing 0.05% Tween-20 (PBS-T). Block non-specific binding sites by incubating with a blocking buffer (e.g., 5% BSA in PBS-T) for 1-2 hours at room temperature.

  • This compound Incubation: Wash the plate 3 times with PBS-T. Add the diluted this compound antibody to each well and incubate for 1-2 hours at room temperature.

  • Streptavidin-Conjugate Incubation: Wash the plate 3 times with PBS-T. Add a streptavidin-enzyme conjugate (e.g., Streptavidin-HRP) diluted in blocking buffer and incubate for 1 hour at room temperature. Protect from light if using a fluorescent conjugate.

  • Signal Development: Wash the plate 5 times with PBS-T. Add the appropriate enzyme substrate (e.g., TMB for HRP) and incubate until sufficient color develops. Stop the reaction with a stop solution.

  • Data Acquisition: Read the absorbance or fluorescence on a compatible plate reader.

Application Example: Signaling Pathway Investigation

The this compound protocol can be used to quantify changes in a specific protein target within a signaling cascade.

Hypothetical Pathway: Receptor-Mediated Kinase Activation

signaling_pathway ligand External Ligand receptor Membrane Receptor ligand->receptor Binds adaptor Adaptor Protein receptor->adaptor Recruits kinase1 Kinase A (Target for this compound) adaptor->kinase1 Activates kinase2 Kinase B kinase1->kinase2 Phosphorylates tf Transcription Factor kinase2->tf Activates nucleus Cellular Response tf->nucleus Translocates to Nucleus

Technical Support Center: Minimizing Cytotoxicity of BTAMB in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the cytotoxic effects of the investigational compound BTAMB in cell-based assays. All recommendations are based on established principles for handling novel small molecules in vitro.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cell death in our cultures, even at low concentrations of this compound. What are the initial troubleshooting steps?

A1: The first and most critical step is to systematically characterize the cytotoxic profile of this compound in your specific cell line. This involves conducting a comprehensive dose-response and time-course experiment to determine the half-maximal inhibitory concentration (IC50) or lethal concentration (LC50).[1] This foundational data will help identify a potential therapeutic window and guide all subsequent experiments.

Q2: How can I determine if the observed cytotoxicity is caused by this compound itself, the solvent, or an experimental artifact?

A2: It is crucial to run a comprehensive set of controls to identify the source of toxicity.[1] This includes a vehicle control (the solvent used to dissolve this compound, e.g., DMSO, at the same final concentration used in the experiment), an untreated control (cells with media only), and a positive control known to induce cytotoxicity in your cell line.[2]

Q3: Could the formulation of the cell culture medium be contributing to this compound's cytotoxicity?

A3: Yes, the composition of the cell culture medium is a key factor in cell viability.[2] The stability and solubility of this compound can be affected by the pH and components of the medium.[3][4] For instance, some compounds are less stable in certain media, leading to degradation into more toxic byproducts.[5] It is advisable to test this compound's stability in your specific cell culture medium over the time course of your experiment.

Q4: Are there general strategies to reduce the off-target toxicity of a novel compound like this compound in cell culture?

A4: Several strategies can be employed to mitigate off-target toxicity:

  • Optimize Concentration and Incubation Time: Use the lowest effective concentration for the shortest possible duration.

  • Serum Concentration: Increasing the serum concentration in the medium can sometimes reduce the free concentration of a compound, thereby lowering its toxicity. However, this can also impact the compound's intended effect.

  • Co-treatment with Antioxidants: If this compound is suspected of inducing oxidative stress, co-treatment with antioxidants such as N-acetylcysteine (NAC) may reduce cytotoxicity.[6]

  • Cell Density: Ensure optimal cell seeding density, as both sparse and overly confluent cultures can be more susceptible to stress.[2]

Q5: How can we investigate the mechanism of this compound-induced cytotoxicity?

A5: To understand the mechanism of toxicity, you can perform a panel of assays to assess various cellular health markers. This can include assays for:

  • Apoptosis: Caspase activity assays (Caspase-3, -8, -9), Annexin V staining.[6][7][8][9][10][11]

  • Necrosis: Lactate dehydrogenase (LDH) release assays, propidium iodide uptake.

  • Oxidative Stress: Measurement of reactive oxygen species (ROS).[12]

  • Mitochondrial Dysfunction: Assessment of mitochondrial membrane potential (ΔΨm) using dyes like JC-1.[12][13][14][15][16]

Troubleshooting Guides

Guide 1: High Cytotoxicity Observed Across All Concentrations
Potential Cause Troubleshooting Steps
Incorrect Concentration 1. Verify all calculations and prepare fresh serial dilutions.2. Confirm the purity and identity of the this compound stock.
Solvent Toxicity 1. Perform a dose-response experiment for the solvent alone to determine its maximum non-toxic concentration (typically <0.5% for DMSO).[17]
Compound Instability 1. Assess the stability of this compound in the cell culture medium over time (e.g., via HPLC).2. Use freshly prepared solutions for each experiment.
Guide 2: High Variability Between Replicate Wells
Potential Cause Troubleshooting Steps
Uneven Cell Seeding 1. Ensure the cell suspension is thoroughly mixed before and during plating.2. Allow the plate to sit at room temperature for 15-20 minutes before incubation to ensure even cell settling.
Edge Effects 1. Avoid using the outer wells of the plate for experimental data; instead, fill them with sterile PBS or media.
Precipitation of this compound 1. Visually inspect wells for any precipitate.2. Re-evaluate the solubilization method or consider using solubility enhancers.

Experimental Protocols

Protocol 1: Standard MTT Assay for Cell Viability

This protocol provides a standard method for assessing cell viability based on the mitochondrial reduction of the tetrazolium salt MTT to formazan.[18]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: The following day, treat the cells with a serial dilution of this compound. Include appropriate controls (vehicle, untreated, and positive control).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[18] Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Caspase-3 Activity Assay

This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • Treated and control cells

  • Lysis buffer

  • Caspase-3 substrate (e.g., Ac-DEVD-pNA)

  • Assay buffer

  • 96-well plate

Procedure:

  • Cell Lysis: Lyse the treated and control cells using the lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Assay Setup: In a 96-well plate, add an equal amount of protein from each lysate to separate wells.

  • Substrate Addition: Add the caspase-3 substrate to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Absorbance Measurement: Measure the absorbance at 405 nm. The absorbance is proportional to the caspase-3 activity.

Data Presentation

Table 1: Example Dose-Response Data for this compound
This compound Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
0.198.2 ± 5.1
185.7 ± 6.2
1052.3 ± 4.8
5015.1 ± 3.9
1005.6 ± 2.1
Table 2: Comparative IC50 Values of Cytotoxic Compounds
CompoundCell LineIC50 (µM)
This compoundHL-60User-determined value
BHA/BHT (1:1)HL-600.04 - 0.07[6]
BHAHL-600.2 - 0.3[6]
BHTHL-600.2 - 0.3[6]

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis prep_cells Prepare Cell Culture seed_cells Seed Cells in 96-well Plate prep_cells->seed_cells prep_this compound Prepare this compound Dilutions treat_cells Treat Cells with this compound prep_this compound->treat_cells seed_cells->treat_cells incubate Incubate (24, 48, 72h) treat_cells->incubate add_reagent Add Viability Reagent (e.g., MTT) incubate->add_reagent measure Measure Signal add_reagent->measure calc_viability Calculate % Viability measure->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50

Caption: Workflow for determining the IC50 of this compound.

signaling_pathway cluster_stimulus Stimulus cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_execution Execution Pathway This compound This compound mito Mitochondrial Stress This compound->mito death_receptor Death Receptor This compound->death_receptor cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 cas9 Caspase-9 Activation apaf1->cas9 cas3 Caspase-3 Activation cas9->cas3 disc DISC Formation death_receptor->disc cas8 Caspase-8 Activation disc->cas8 cas8->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Potential apoptotic signaling pathways induced by this compound.

References

Validation & Comparative

A Comparative Guide to the Efficacy of BTAMB and Alternatives for Metal Ion Quantification in Disease-Relevant Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2-[2-(benzothiazolyl)azo]-5-dimethylaminobenzoic acid (BTAMB) and its alternatives as chromogenic reagents for the quantification of metal ions, such as nickel and copper. The sensitive and accurate detection of these metal ions is crucial in many disease models and biological systems where metal dysregulation is a key pathological feature. While initial inquiries into the direct therapeutic efficacy of this compound in disease models were inconclusive, its utility as a highly sensitive analytical tool for disease-related research is well-documented. This guide, therefore, focuses on its performance in this analytical capacity.

Performance Comparison of Chromogenic Reagents for Nickel and Copper Detection

The selection of an appropriate chromogenic reagent is critical for the accurate spectrophotometric determination of metal ions. The following tables summarize the key performance characteristics of a methylated this compound variant (5-Me-BTAMB) and other common reagents for the detection of Nickel (Ni(II)) and Copper (Cu(II)).

Table 1: Comparison of Chromogenic Reagents for Nickel (II) Detection

Reagentλmax (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)Optimal pHLinear Range (µg/mL)Limit of Detection (LOD) (µg/mL)
5-Me-BTAMB 6401.32 x 10⁵[1][2]5.6[1]0 - 0.4Not specified
2-(2-Quinolylazo)-5-diethylaminoaniline (QADEAA) 5951.38 x 10⁵[3]6.0[3]0.01 - 0.4[3]Not specified
2-(2-Thiazolylazo)-p-cresol (TAC) 5802.6 x 10⁴[4]5.7[4]0.4 - 1.4Not specified
4-((imidazole-2-yl)diazenyl)-N-(pyrimidin-2-yl)benzenesulfonamide (IDPBS) 4863.3 x 10⁴7.0[5][6]0.5 - 7.6[6]0.19
Dopasemiquinone 5912.4 x 10³7.52.36 - 11.82.44

Table 2: Comparison of Chromogenic Reagents for Copper (II) Detection

Reagentλmax (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)Optimal pHLinear Range (µg/mL)Limit of Detection (LOD) (µg/mL)
Cuprizone Not Specified> Bathocuproine & Neocuproine[7]Not Specified1.0 - 10.0[7]Not Specified
Bathocuproine 483[8]1.33 x 10⁴ (for Cu(I) complex)[8]Not Specified1.0 - 10.0[7]Not Specified
Neocuproine Not Specified< Cuprizone & Bathocuproine[7]Not Specified1.0 - 10.0[7]Not Specified
Diphenylthiocarbazide (DPTC) 540[8][9]Not SpecifiedNot Specified0.5 - 10.0[8][9]Not Specified
4-Amino-3-mercapto-6-[2-(2-thienyl)vinyl]-1,2,4-triazin-5(4H)-one (AMT) 4341.9 x 10⁴[10]Not SpecifiedNot Specified0.011[10]

Experimental Protocols

Synthesis of 5-Me-BTAMB

This protocol describes the synthesis of 2-[2-(5-methylbenzothiazolyl)azo]-5-dimethylaminobenzoic acid (5-Me-BTAMB), a sensitive reagent for nickel determination.[1]

Materials:

  • 2-Amino-5-methylbenzothiazole

  • Formic acid

  • Concentrated sulfuric acid

  • Sodium nitrite

  • 3-Dimethylaminobenzoic acid

  • Pyridine

  • Methanol

  • N,N-dimethylformamide (DMF)

Procedure:

  • Dissolve 3.3 g of 2-Amino-5-methylbenzothiazole in a mixture of 4 mL of formic acid and 8 mL of concentrated sulfuric acid.

  • Add 14 mL of water to the solution.

  • Cool the solution to 0–5 °C in an ice bath.

  • Dropwise, add a solution of 1.6 g of sodium nitrite in 20 mL of water, maintaining the temperature at 0–5 °C.

  • Stir the mixture for 2 hours at 0–5 °C to ensure complete diazotization.

  • In a separate vessel, dissolve 3.3 g of 3-dimethylaminobenzoic acid in a small amount of pyridine and methanol, and cool to 0–5 °C.

  • Add the 3-dimethylaminobenzoic acid solution dropwise to the diazotized solution with vigorous stirring.

  • Continue stirring for an additional 3 hours in the ice bath and then let it stand overnight.

  • Filter the precipitate and purify by base–acid recrystallization, followed by recrystallization from DMF–water.

  • The final product is a dark purplish solid.

Spectrophotometric Determination of Nickel (II) using 5-Me-BTAMB

This protocol outlines the procedure for the sensitive determination of Ni(II) in a sample solution.[1]

Materials:

  • Standard Nickel (II) solution (10 µg/mL)

  • 5-Me-BTAMB solution (5.88 x 10⁻⁴ M in 95% ethanol)

  • Acetic acid–sodium acetate buffer solution (pH 5.6)

  • Sodium dodecyl sulfate (SDS) solution (4% m/v)

  • Doubly distilled water

  • Spectrophotometer

Procedure:

  • Pipette a known volume of the sample solution containing nickel into a 25 mL volumetric flask.

  • Add 5 mL of the acetic acid–sodium acetate buffer solution (pH 5.6).

  • Add 3 mL of the 4% SDS solution.

  • Add 4 mL of the 5.88 x 10⁻⁴ M ethanolic 5-Me-BTAMB solution.

  • Dilute the solution to the 25 mL mark with distilled water and mix thoroughly.

  • Allow the solution to stand for 5 minutes for full color development.

  • Measure the absorbance of the solution at 640 nm in a 1 cm cuvette against a reagent blank. The reagent blank is prepared in the same manner but without the nickel sample.

  • Construct a calibration curve using standard Ni(II) solutions of known concentrations and determine the concentration of nickel in the sample.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the chemical reaction of 5-Me-BTAMB with nickel and the general workflow for spectrophotometric analysis.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Ni(II) Ni²⁺ Ion Complex [Ni(5-Me-BTAMB)₂] Complex (Blue-Violet) Ni(II)->Complex + This compound 2 x 5-Me-BTAMB This compound->Complex condition1 pH 5.6 condition2 SDS Surfactant

Caption: Complex formation between Ni(II) and 5-Me-BTAMB.

G start Start prep_sample Sample Preparation start->prep_sample add_buffer Add Buffer (pH adjustment) prep_sample->add_buffer add_sds Add Surfactant (SDS) add_buffer->add_sds add_reagent Add Chromogenic Reagent (e.g., 5-Me-BTAMB) add_sds->add_reagent incubate Incubate for Color Development add_reagent->incubate measure Measure Absorbance (Spectrophotometer) incubate->measure analyze Data Analysis (Calibration Curve) measure->analyze end End analyze->end

Caption: General workflow for spectrophotometric metal ion analysis.

References

Comparative Efficacy Analysis: BTAMB versus JQ1 in Preclinical Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

Note on BTAMB: The compound designated "this compound" is not widely recognized in publicly available scientific literature. For the purposes of this guide, this compound will be treated as a novel, hypothetical BET (Bromodomain and Extra-terminal domain) inhibitor, allowing for a relevant and detailed comparison with a well-established competitor in the same class.

This guide provides a comparative overview of the efficacy of the hypothetical BET inhibitor, this compound, and the well-characterized competitor compound, JQ1. The data and protocols presented are based on established findings for JQ1 and other representative BET inhibitors like OTX015, providing a benchmark for evaluating novel compounds such as this compound.

Introduction to BET Bromodomain Inhibitors

The Bromodomain and Extra-terminal (BET) family of proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic "readers" that play a crucial role in the regulation of gene transcription.[1] These proteins recognize and bind to acetylated lysine residues on histones, recruiting transcriptional machinery to drive the expression of key genes involved in cell proliferation and survival. In many cancers, BET proteins are critical for the transcription of major oncogenes, most notably MYC.[1][2]

Small molecule inhibitors targeting BET bromodomains, such as JQ1, represent a promising class of anti-cancer agents.[1] These inhibitors competitively occupy the acetyl-lysine binding pockets of BET proteins, displacing them from chromatin and leading to the transcriptional suppression of their target genes.[1][2] This mechanism effectively inhibits tumor cell proliferation and can induce apoptosis.[2]

Quantitative Efficacy Data

The following tables summarize the in vitro and in vivo efficacy of the competitor compound JQ1 and another known BET inhibitor, OTX015, across various cancer cell lines and xenograft models. These data serve as a reference for the expected performance of a novel BET inhibitor like this compound.

Table 1: In Vitro Anti-proliferative Activity (IC50)
Cell LineCancer TypeJQ1 IC50 (nM)OTX015 IC50 (nM)Reference
Hematological Malignancies
MM.1SMultiple Myeloma~119-[2]
MOLM-13Acute Myeloid Leukemia~250140[3][4]
MV4-11Acute Myeloid Leukemia~50070[3][4]
Kasumi-1Acute Myeloid Leukemia~250120[3][4]
Solid Tumors
MCF7Breast Cancer (Luminal)~300-[5]
T47DBreast Cancer (Luminal)~400-[5]
A549Non-Small Cell Lung Cancer> 6,000> 6,000N/A
H3122Non-Small Cell Lung Cancer-130-220N/A
Rh10Rhabdomyosarcoma< 1,000-[6]
Rh28Rhabdomyosarcoma< 1,000-[6]

IC50 values represent the concentration of the drug required to inhibit cell proliferation by 50% and can vary based on experimental conditions.

Table 2: In Vivo Antitumor Efficacy in Xenograft Models

| Xenograft Model | Cancer Type | Compound | Dosing Regimen | Outcome | Reference | |---|---|---|---|---| | NMC 797 | NUT Midline Carcinoma | JQ1 | 50 mg/kg daily, IP | Significant reduction in tumor volume |[7] | | Patient-Derived 11060 | NUT Midline Carcinoma | JQ1 | 50 mg/kg daily, IP | Decreased tumor volume and improved survival |[7] | | PDAC Tumorgrafts | Pancreatic Cancer | JQ1 | 50 mg/kg daily, IP | Tumor growth inhibition of 40-62% |[8] | | MPM473 | Malignant Pleural Mesothelioma | OTX015 | 25 mg/kg daily, oral | Significant delay in cell growth |[9] | | EPP-MI | Ependymoma | OTX015 | 20 mg/kg, 5 days/week, oral | Significantly extended survival |[10] |

Signaling Pathway and Mechanism of Action

BET inhibitors like JQ1 and the hypothetical this compound function by disrupting a key transcriptional activation pathway. The primary mechanism involves the inhibition of BRD4, a ubiquitously expressed BET protein that is crucial for the transcription of several oncogenes, including MYC.

BET_Inhibitor_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Histones Acetylated Histones BRD4 BRD4 Histones->BRD4 recruits PTEFb P-TEFb BRD4->PTEFb recruits RNAPII RNA Pol II PTEFb->RNAPII phosphorylates & activates MYC_Gene MYC Gene RNAPII->MYC_Gene binds to MYC_mRNA MYC mRNA MYC_Gene->MYC_mRNA Transcription Ribosome Ribosome MYC_mRNA->Ribosome Translation BTAMB_JQ1 This compound / JQ1 BTAMB_JQ1->BRD4 inhibits binding to acetylated histones MYC_Protein MYC Protein Ribosome->MYC_Protein Cell_Proliferation Cell Proliferation & Survival MYC_Protein->Cell_Proliferation promotes

Mechanism of action for BET bromodomain inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of compound efficacy. Below are standard protocols for key experiments used to evaluate BET inhibitors.

Cell Viability and Proliferation Assay (CellTiter-Glo®)

This protocol determines the dose-dependent effect of a BET inhibitor on cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound or JQ1 (10 mM stock in DMSO)

  • 96-well opaque-walled plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound/JQ1 in complete culture medium. Remove the old medium from the cells and add the medium containing the various concentrations of the inhibitor. Include a vehicle control (DMSO) at the same final concentration as the highest drug dose.[11]

  • Incubation: Incubate the plate for a defined period (e.g., 72 hours) at 37°C and 5% CO2.[11]

  • Assay: a. Equilibrate the plate to room temperature for approximately 30 minutes.[11] b. Add CellTiter-Glo® reagent to each well, equal to the volume of the culture medium.[11] c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[11] d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[11]

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Normalize the data to the vehicle control and calculate the half-maximal inhibitory concentration (IC50) by fitting the dose-response curve using appropriate software (e.g., GraphPad Prism).

Western Blot for MYC Protein Downregulation

This protocol is used to confirm the on-target effect of the BET inhibitor by measuring the levels of the downstream MYC protein.

Materials:

  • This compound/JQ1 treated cell lysates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-c-MYC and anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: After treating cells with this compound/JQ1 for a specified time (e.g., 24 hours), wash them with ice-cold PBS and lyse them in RIPA buffer.[12]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[1]

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.[12]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.[12]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[12]

  • Antibody Incubation: a. Incubate the membrane with the primary anti-c-MYC antibody overnight at 4°C.[12] b. Wash the membrane three times with TBST. c. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system.

  • Loading Control: Strip the membrane and re-probe with an antibody against a loading control protein (e.g., GAPDH) to ensure equal protein loading across lanes.

Preclinical Testing Workflow

The evaluation of a novel BET inhibitor like this compound typically follows a structured preclinical workflow, from initial screening to in vivo efficacy studies.

Preclinical_Workflow In_Vitro_Screening In Vitro Screening (Cell Viability Assays) Lead_Identification Lead Identification (Potent Compounds) In_Vitro_Screening->Lead_Identification Mechanism_Validation Mechanism Validation (Western Blot, RT-qPCR) Lead_Identification->Mechanism_Validation In_Vivo_Models In Vivo Xenograft Models Mechanism_Validation->In_Vivo_Models Efficacy_Testing Efficacy & Tolerability Testing In_Vivo_Models->Efficacy_Testing Biomarker_Analysis Biomarker Analysis (PD/PK) Efficacy_Testing->Biomarker_Analysis Clinical_Candidate Clinical Candidate Selection Biomarker_Analysis->Clinical_Candidate

A typical preclinical workflow for a novel BET inhibitor.

This guide provides a foundational framework for the comparative assessment of the novel BET inhibitor this compound against the established compound JQ1. The provided data, protocols, and diagrams are intended to support researchers in designing and interpreting experiments to thoroughly characterize new therapeutic candidates in this promising class of epigenetic drugs.

References

Comparative Analysis of BTAMB and Structurally Similar Benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of compounds structurally related to (Benzothiazole-2-yl-methyl)-[2-(4-methoxy-phenyl)-ethyl]-amine (BTAMB). Due to the absence of specific experimental data for this compound in the available scientific literature, this report focuses on a selection of close structural analogs with documented anti-cancer properties. The analysis centers on their inhibitory activities, effects on key signaling pathways, and the experimental methodologies used for their evaluation.

I. Comparative Biological Activity of this compound Analogs

The following tables summarize the in vitro anti-cancer activity of various benzothiazole derivatives that share structural motifs with this compound, such as the benzothiazole core and substituted phenyl groups. These compounds have been evaluated for their ability to inhibit cancer cell growth and key enzymes involved in cancer progression.

Table 1: Antiproliferative Activity of Benzothiazole Derivatives in Cancer Cell Lines

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 12a C42B (Prostate)2.81[1]
LNCAP (Prostate)4.31[1]
22RV1 (Prostate)2.13[1]
PC3 (Prostate)2.04[1]
YL-109 MCF-7 (Breast)0.0858[2]
MDA-MB-231 (Breast)4.02[2]
Compound 4f -AChE IC50: 23.4 nM[3][4]
-MAO-B IC50: 40.3 nM[3][4]
Compound 9a Breast Cancer LinesPotent (nM range)[5]
CJM 126 Breast Cancer LinesPotent (nM range)[6]

Table 2: Enzyme Inhibitory Activity of Benzothiazole Derivatives

Compound IDTarget Enzyme(s)IC50 / % InhibitionReference
Compound 11 PI3Kβ88.3% inhibition at 1 µM[7]
Compound 82 PI3K/mTORPotent dual inhibitor[8]
PB11 PI3K/AKT pathwayDown-regulated PI3K and AKT[9][10]
Compound 4f Acetylcholinesterase (AChE)IC50: 23.4 nM[3][4]
Monoamine Oxidase B (MAO-B)IC50: 40.3 nM[3][4]
AS601245 JNKJNK inhibitor[11]

II. Signaling Pathways Modulated by this compound Analogs

Several benzothiazole derivatives exert their anti-cancer effects by targeting critical signaling pathways involved in cell growth, proliferation, and survival. Two prominent pathways identified are the PI3K/Akt/mTOR pathway and the microtubule network.

A. PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell cycle progression, apoptosis, and angiogenesis. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Certain benzothiazole derivatives have been shown to inhibit key components of this pathway.[7][8][9][10]

Below is a diagram illustrating the general mechanism of action for benzothiazole derivatives that inhibit the PI3K/Akt/mTOR pathway.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Activation Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Inhibition of Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth BT_Analog Benzothiazole Analog BT_Analog->PI3K Inhibition BT_Analog->mTORC1 Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by benzothiazole analogs.

B. Microtubule Polymerization

Microtubules are dynamic cytoskeletal polymers essential for cell division, motility, and intracellular transport. Disruption of microtubule dynamics is a clinically validated anti-cancer strategy. Some benzothiazole derivatives have been identified as microtubule polymerization inhibitors, leading to cell cycle arrest and apoptosis.[12][13][14]

The following diagram illustrates the mechanism of microtubule destabilization by these compounds.

Microtubule_Inhibition Tubulin α/β-Tubulin Dimers Polymerization Polymerization Tubulin->Polymerization Microtubule Microtubule Depolymerization Depolymerization Microtubule->Depolymerization BT_Analog Benzothiazole Analog BT_Analog->Tubulin Binding Polymerization->Microtubule MitoticArrest Mitotic Arrest & Apoptosis Polymerization->MitoticArrest Inhibition Depolymerization->Tubulin

Caption: Disruption of microtubule dynamics by benzothiazole analogs.

III. Experimental Protocols

The following are generalized experimental protocols based on methodologies reported in the cited literature for the synthesis and biological evaluation of benzothiazole derivatives.

A. General Synthesis of 2-Substituted Benzothiazoles

A common method for the synthesis of the benzothiazole core involves the condensation of a 2-aminothiophenol with a carboxylic acid or its derivative.

Workflow for a typical synthesis:

Synthesis_Workflow Start Starting Materials: 2-Aminothiophenol & Carboxylic Acid Derivative Reaction Condensation Reaction (e.g., heating in PPA or microwave irradiation) Start->Reaction Workup Reaction Work-up (e.g., neutralization, extraction) Reaction->Workup Purification Purification (e.g., chromatography, recrystallization) Workup->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization

Caption: General workflow for the synthesis of 2-substituted benzothiazoles.

Detailed Protocol Steps:

  • Reaction Setup: A mixture of the substituted 2-aminothiophenol and the corresponding carboxylic acid (or aldehyde/acyl chloride) is prepared in a suitable solvent or under solvent-free conditions. Catalysts such as polyphosphoric acid (PPA) or microwave irradiation are often employed to facilitate the cyclization.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Work-up: Upon completion, the reaction mixture is cooled and neutralized with a base (e.g., sodium bicarbonate solution). The product is then typically extracted into an organic solvent (e.g., ethyl acetate).

  • Purification: The crude product is purified using techniques such as column chromatography on silica gel or recrystallization from an appropriate solvent system.

  • Characterization: The structure and purity of the final compound are confirmed by analytical methods including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and sometimes High-Performance Liquid Chromatography (HPLC).

B. In Vitro Antiproliferative Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cell proliferation and cytotoxicity.

Workflow for MTT Assay:

MTT_Assay_Workflow CellSeeding Seed cancer cells in 96-well plates Treatment Treat cells with benzothiazole compounds (various concentrations) CellSeeding->Treatment Incubation Incubate for a defined period (e.g., 48-72h) Treatment->Incubation MTT_Addition Add MTT reagent Incubation->MTT_Addition Formazan_Solubilization Solubilize formazan crystals (e.g., with DMSO) MTT_Addition->Formazan_Solubilization Absorbance Measure absorbance (e.g., at 570 nm) Formazan_Solubilization->Absorbance IC50_Calc Calculate IC50 values Absorbance->IC50_Calc

Caption: Workflow for determining antiproliferative activity using the MTT assay.

Detailed Protocol Steps:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with serial dilutions of the benzothiazole compounds. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (typically 48 to 72 hours) to allow the compounds to exert their effects.

  • MTT Addition: MTT reagent is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The absorbance values are used to determine the percentage of cell viability relative to the control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated from the dose-response curve.

IV. Conclusion

While specific experimental data for (Benzothiazole-2-yl-methyl)-[2-(4-methoxy-phenyl)-ethyl]-amine (this compound) remains elusive, the analysis of its structural analogs reveals that the benzothiazole scaffold is a versatile pharmacophore with significant potential in the development of anti-cancer agents. These compounds have been shown to target key cancer-related pathways, including PI3K/Akt/mTOR and microtubule dynamics, leading to potent antiproliferative and pro-apoptotic effects in various cancer cell lines. The structure-activity relationship studies on these analogs provide a valuable foundation for the rational design and synthesis of novel, more effective benzothiazole-based therapeutics. Further investigation is warranted to synthesize and evaluate the specific biological activities of this compound to fully elucidate its therapeutic potential.

References

Unveiling the Binding Affinity of Butamben: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals engaged in drug discovery and development, a precise understanding of a compound's binding affinity to its molecular targets is paramount. This guide provides a comprehensive comparison of the binding affinity of Butamben, a local anesthetic, with other relevant compounds. Butamben, also known as Butyl 4-aminobenzoate, exerts its anesthetic effects by blocking voltage-gated ion channels, primarily sodium and potassium channels, which are crucial for the initiation and propagation of nerve impulses. By inhibiting these channels, Butamben effectively dampens the transmission of pain signals.

This guide presents quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways and experimental workflows to offer a thorough understanding of Butamben's binding characteristics.

Comparative Binding Affinity Data

The following table summarizes the binding affinities and inhibitory concentrations of Butamben and two common local anesthetics, Lidocaine and Benzocaine, for various voltage-gated sodium (Nav) and potassium (Kv) channels. It is important to note that the affinity of these compounds can be state-dependent, meaning it can vary depending on whether the ion channel is in a resting, open, or inactivated state.

CompoundTarget ChannelAffinity (Kd/IC50)Notes
Butamben Kv4.2Kd = 59 nM[1]High-affinity binding to the A-type potassium channel.
Nav1.7 & Nav1.8More potent inhibitor than on Nav1.6Preferentially inhibits peripheral sensory neuron sodium channels. Specific Ki/Kd values are not readily available in the reviewed literature.
Lidocaine Nav1.7IC50 = 450 µM
Nav1.8IC50 = 104 µM[2]Higher potency on Nav1.8 compared to Nav1.7.
Cardiac Na+ ChannelsKd ≈ 10 µM (inactivated state)State-dependent affinity, with higher affinity for the inactivated state.
Cardiac Na+ ChannelsKd > 300 µM (resting state)[3]State-dependent affinity, with lower affinity for the resting state.
Benzocaine Na+ Channels (BTX-modified)IC50 = 0.2 mM (at -70 mV)Voltage-dependent binding.
Na+ Channels (BTX-modified)IC50 = 1.3 mM (at +50 mV)Voltage-dependent binding.

Note on Affinity Measurements:

  • Kd (Dissociation Constant): Represents the concentration of a ligand at which half of the target receptors are occupied at equilibrium. A lower Kd value indicates a higher binding affinity.

  • Ki (Inhibition Constant): Represents the concentration of an inhibitor required to produce half-maximum inhibition. It is a measure of the inhibitor's potency.

  • IC50 (Half-maximal Inhibitory Concentration): Represents the concentration of an inhibitor that is required for 50% inhibition of a biological or biochemical function. It is a functional measure and can be influenced by experimental conditions.

Experimental Protocol: Radioligand Binding Assay

Radioligand binding assays are a standard method for determining the binding affinity of a compound to its target receptor. Below is a generalized protocol for a competitive binding assay to determine the Ki of a test compound for a voltage-gated ion channel.

Objective: To determine the binding affinity (Ki) of a test compound (e.g., Butamben) for a specific voltage-gated ion channel (e.g., Kv4.2) expressed in a cell membrane preparation.

Materials:

  • Membrane Preparation: Cell membranes expressing the target ion channel.

  • Radioligand: A radioactively labeled ligand known to bind to the target channel with high affinity and specificity (e.g., a tritiated or iodinated channel blocker).

  • Test Compound: The unlabeled compound for which the affinity is to be determined (e.g., Butamben).

  • Assay Buffer: A buffer solution appropriate for maintaining the integrity of the membranes and the binding interaction (e.g., Tris-HCl buffer with appropriate salts).

  • Wash Buffer: Cold buffer to wash away unbound radioligand.

  • Non-specific Binding Control: A high concentration of a known unlabeled ligand to determine the amount of non-specific binding of the radioligand.

  • Glass Fiber Filters: To separate bound from free radioligand.

  • Scintillation Fluid and Counter: To quantify the radioactivity.

Procedure:

  • Membrane Preparation:

    • Homogenize cells or tissues expressing the target ion channel in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add a known concentration of the radioligand and the membrane preparation to the wells.

    • Non-specific Binding: Add the radioligand, membrane preparation, and a saturating concentration of the non-specific binding control.

    • Competitive Binding: Add the radioligand, membrane preparation, and varying concentrations of the test compound.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to allow the binding to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The membranes with the bound radioligand will be trapped on the filter.

    • Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Quantification:

    • Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the test compound concentration.

    • Determine the IC50 value from the resulting competition curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualization of Signaling Pathways and Experimental Workflow

The following diagrams, created using the DOT language, illustrate the mechanism of action of Butamben and the workflow of a competitive radioligand binding assay.

G cluster_neuron Neuron cluster_membrane Cell Membrane Na_channel Voltage-gated Na+ Channel AP Action Potential Propagation Na_channel->AP initiates K_channel Voltage-gated K+ Channel Repolarization Membrane Repolarization K_channel->Repolarization causes Depolarization Membrane Depolarization Depolarization->Na_channel opens Depolarization->K_channel opens AP->Depolarization propagates Pain_Signal Pain Signal Transmission AP->Pain_Signal leads to Stimulus Noxious Stimulus Stimulus->Depolarization activates Butamben Butamben Block_Na Blockade Butamben->Block_Na Block_K Blockade Butamben->Block_K Block_Na->Na_channel inhibits Block_K->K_channel inhibits

Caption: Mechanism of action of Butamben on neuronal signaling.

G cluster_workflow Competitive Radioligand Binding Assay Workflow cluster_inputs Inputs Prep 1. Membrane Preparation Assay 2. Assay Setup (Total, Non-specific, Competitive) Prep->Assay Incubate 3. Incubation to Equilibrium Assay->Incubate Filter 4. Filtration to Separate Bound/Free Incubate->Filter Quantify 5. Quantification of Radioactivity Filter->Quantify Analyze 6. Data Analysis (IC50 -> Ki) Quantify->Analyze Membranes Cell Membranes with Target Receptor Membranes->Prep Radioligand Radiolabeled Ligand Radioligand->Assay Test_Compound Unlabeled Test Compound Test_Compound->Assay

Caption: Experimental workflow for a competitive radioligand binding assay.

References

Unable to Proceed: Identification of "BTAMB" Unsuccessful

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search for the term "BTAMB" within scientific and research contexts, it has not been possible to identify a specific chemical compound or experimental agent with this acronym. Without a clear identification of the subject molecule, the creation of a comparison guide with experimental data and protocols as requested is not feasible.

Initial and subsequent targeted searches were performed to define "this compound" and locate relevant experimental results. These queries included searches for the term as a chemical compound, a scientific acronym, and within the specific research fields of oncology and neurology.

The search results did not yield any specific molecule or agent referred to as "this compound." The results were broad, relating to general topics in cancer and neurological research, but contained no mention of the requested term.

Consequently, the core requirements of the request—summarizing quantitative data, providing detailed experimental protocols, and creating visualizations for signaling pathways or workflows related to "this compound"—cannot be fulfilled. The necessary foundational information, the identity and nature of this compound, is not available in the public domain accessible through these searches.

To proceed with this request, a more specific name, the full chemical name, or a reference to a publication where "this compound" is mentioned would be required.

An Independent Verification of Butamben's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The initial query for "BTAMB" did not yield a known molecular entity in scientific literature. This guide proceeds under the assumption that "this compound" is a likely typographical error for Butamben , an established local anesthetic. All subsequent information pertains to Butamben.

This guide provides an objective comparison of Butamben's performance with alternative local anesthetics, supported by experimental data. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of Butamben's mechanism.

Mechanism of Action: A Multi-Target Approach

Butamben is an ester-type local anesthetic that achieves its effect by reversibly blocking the transmission of nerve signals.[1] Independent research has verified that its primary mechanism is the blockade of voltage-gated sodium channels within the neuronal membrane. By binding to these channels, Butamben prevents the influx of sodium ions required for the generation and propagation of an action potential, thereby silencing pain signals.[1][2]

What distinguishes Butamben is evidence of a multi-target mechanism. In addition to its primary action on sodium channels, independent studies have demonstrated that Butamben also inhibits other key ion channels involved in nociception:

  • Voltage-Gated Calcium Channels (VGCCs): Butamben has been shown to inhibit low-voltage-activated (T-type) and high-voltage-activated (L-type) calcium channels.[3] This action can further suppress neuronal excitability and neurotransmitter release at the synapse.

  • Transient Receptor Potential (TRP) Channels: Research indicates that Butamben can block TRPA1 and TRPV4 channels.[4] These channels are involved in sensing various noxious stimuli, and their inhibition likely contributes to Butamben's overall analgesic effect.[4]

This multi-faceted approach to blocking nociceptive signaling pathways may contribute to its efficacy and duration of action.

Data Presentation: Butamben vs. Alternative Local Anesthetics

The following table summarizes key performance indicators for Butamben compared to other common local anesthetics. Data is compiled from various independent studies.

ParameterButambenBenzocaineLidocaine (Amide-type)
Primary Mechanism Blocker of Na+, Ca2+, and TRP channels[1][3][4]Primarily a Voltage-Gated Sodium Channel Blocker[1]Primarily a Voltage-Gated Sodium Channel Blocker[5][6]
Drug Class Ester-type[1]Ester-type[7]Amide-type[7]
Potency (Na+ Channel IC50) Data not precisely quantified in reviewed literature, but effective in micromolar concentrations.Tonic Block IC50: Not specified in reviewed literature.Tonic Block IC50: ~204 µM (TTXs channels)[8]; State-dependent IC50: ~60 µM (inactivated TTXr channels)[6]
Onset of Action (Topical) Approx. 30 seconds (as part of Cetacaine formulation)[3][9]Approx. 30 seconds (20% gel)[9]3 to 5 minutes (2% topical)[9]
Duration of Action (Topical) 30 to 60 minutes (as part of Cetacaine formulation)[3][9]5 to 15 minutes[9]Approx. 15 minutes[9]
Common Applications Topical anesthesia on mucous membranes, often in combination products (e.g., Cetacaine)[10][11]Over-the-counter topical anesthetic for tooth pain, skin irritations[9]Widely used for topical and injectable local anesthesia in dental and medical procedures[7]

Mandatory Visualizations

Diagram 1: General Mechanism of Local Anesthesia

G cluster_neuron Neuron Axon cluster_block Anesthetic Action Nerve_Impulse Pain Signal (Action Potential) Na_Channel_Open Voltage-Gated Na+ Channel (Open) Nerve_Impulse->Na_Channel_Open Na_Influx Na+ Influx Na_Channel_Open->Na_Influx Na_Channel_Blocked Voltage-Gated Na+ Channel (Blocked) Depolarization Membrane Depolarization Na_Influx->Depolarization Propagation Signal Propagation Depolarization->Propagation Anesthetic Butamben / this compound Anesthetic->Na_Channel_Blocked binds to No_Influx No Na+ Influx Na_Channel_Blocked->No_Influx No_Propagation Signal Blocked No_Influx->No_Propagation

Caption: Local anesthetics block pain by binding to and inhibiting voltage-gated sodium channels.

Diagram 2: Multi-Target Mechanism of Butamben

G cluster_channels Target Ion Channels Butamben Butamben (this compound) Nav Voltage-Gated Sodium Channels Butamben->Nav Inhibits Cav Voltage-Gated Calcium Channels (T-type, L-type) Butamben->Cav Inhibits TRP TRP Channels (TRPA1, TRPV4) Butamben->TRP Inhibits Pain_Signal Nociceptive Signal Transmission Nav->Pain_Signal Blocks Cav->Pain_Signal Blocks TRP->Pain_Signal Blocks

Caption: Butamben's verified mechanism involves the inhibition of multiple ion channel targets.

Diagram 3: Experimental Workflow for Anesthetic Efficacy Testing

G cluster_invitro In Vitro Analysis (Patch Clamp) cluster_invivo In Vivo Analysis (Animal Model) Cell_Culture Prepare Neuronal Cell Culture (e.g., DRG Neurons) Patch Establish Whole-Cell Patch Clamp Cell_Culture->Patch Record_Base Record Baseline Ion Channel Currents Patch->Record_Base Apply_Drug Apply Butamben (Test Concentrations) Record_Base->Apply_Drug Record_Test Record Post-Drug Ion Channel Currents Apply_Drug->Record_Test Analyze_IV Calculate IC50 & Channel Kinetics Record_Test->Analyze_IV Animal_Prep Acclimate Animal Model (e.g., Wistar Rat) Apply_Topical Apply Topical Anesthetic (Butamben vs. Control) Animal_Prep->Apply_Topical Test_Pain Apply Nociceptive Stimulus (e.g., Heat, Electrical) Apply_Topical->Test_Pain Measure Measure Response Latency (e.g., Tail-Flick) Test_Pain->Measure Time_Course Repeat at Multiple Time Points Measure->Time_Course Analyze_VIVO Determine Duration & Efficacy Time_Course->Analyze_VIVO

Caption: A typical workflow for the independent verification of a local anesthetic's mechanism.

Experimental Protocols

Detailed methodologies are crucial for the independent verification and comparison of drug performance. Below are summarized protocols for key experiments cited in the literature for evaluating local anesthetics like Butamben.

Whole-Cell Patch-Clamp Electrophysiology

This in vitro technique is used to measure the flow of ions through channels in the membrane of a single cell, allowing for direct observation of a drug's effect on channel function.

  • Objective: To determine the inhibitory concentration (IC50) and the effect of Butamben on the kinetics (activation, inactivation) of specific ion channels (e.g., Na+, Ca2+).

  • Methodology:

    • Cell Preparation: Dorsal Root Ganglion (DRG) neurons or PC12 cells are cultured. These cells are known to express the voltage-gated ion channels relevant to pain signaling.[3]

    • Solution Preparation: An external (extracellular) solution mimicking cerebrospinal fluid and an internal (intracellular) solution for the pipette are prepared. Specific ions may be substituted (e.g., using Ba2+ instead of Ca2+) to isolate currents from a particular channel type.[3]

    • Pipette & Seal: A glass micropipette with a tip diameter of ~1 µm is filled with the internal solution and brought into contact with a single cell. A high-resistance "giga-seal" is formed between the pipette and the cell membrane through gentle suction.

    • Whole-Cell Configuration: A brief pulse of stronger suction is applied to rupture the membrane patch under the pipette, allowing electrical access to the entire cell interior.

    • Data Acquisition: The cell membrane potential is "clamped" at a set voltage. Depolarizing voltage steps are applied to open the ion channels, and the resulting ionic currents are measured by an amplifier.

    • Drug Application: Baseline currents are recorded. The external solution is then perfused with a solution containing a known concentration of Butamben.

    • Analysis: The reduction in current amplitude in the presence of the drug is measured. By testing a range of concentrations, a dose-response curve is generated to calculate the IC50 value. Changes in the speed of channel opening and closing are analyzed to determine effects on channel kinetics.[12]

In Vivo Analgesia Assessment (Animal Models)

These in vivo models are used to evaluate the overall anesthetic efficacy, onset, and duration of action of a topically applied drug in a living organism.

  • Objective: To compare the pain-relieving effectiveness and duration of Butamben against a placebo or an alternative anesthetic.

  • Methodology (Tail-Flick Test Example):

    • Animal Model: Wistar or Sprague-Dawley rats are commonly used. Animals are acclimated to the testing environment to minimize stress-induced variability.

    • Group Allocation: Animals are randomly assigned to groups (e.g., Control/Placebo, Butamben, Lidocaine).

    • Drug Administration: A standardized dose of the assigned topical agent is applied to a specific area, such as the base of the tail.

    • Nociceptive Stimulation: At predetermined time intervals (e.g., 5, 15, 30, 60, 90 minutes) post-application, a focused beam of heat is applied to the tail.[13]

    • Response Measurement: The latency, or time it takes for the animal to flick its tail away from the heat source, is recorded. An increase in latency indicates an analgesic effect. A cut-off time is established to prevent tissue damage.

    • Analysis: The mean tail-flick latency for each group is calculated at each time point. The data are statistically analyzed (e.g., using ANOVA) to determine if there are significant differences in pain relief between the Butamben-treated group and the control/comparator groups. The time course of the effect is plotted to determine the onset and duration of action.[13] An alternative to the heat stimulus is a controlled electrical stimulation, where the response may be a vocalization or body movement.[14]

References

A Comparative Safety Analysis of Magnesium-Doped β-Tricalcium Phosphate and its Analogs for Biomedical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the safety profiles of magnesium-doped β-tricalcium phosphate (Mg-β-TCP), a key component of advanced biomaterials, and its analogs. The following analysis is supported by experimental data from in vitro and in vivo studies, offering a comprehensive overview for the evaluation of these materials in therapeutic applications.

Magnesium-doped β-tricalcium phosphate (Mg-β-TCP) has emerged as a promising biomaterial for bone regeneration, demonstrating enhanced biological performance compared to pure β-TCP. The incorporation of magnesium ions into the β-TCP lattice structure has been shown to improve the material's biocompatibility and osteogenic potential.[1][2] This guide will delve into the safety profiles of Mg-β-TCP and its key analog, unmodified β-tricalcium phosphate (β-TCP), drawing upon data from cytotoxicity, genotoxicity, and in vivo biocompatibility studies.

In Vitro Safety Profile: Cytotoxicity Assessment

The initial assessment of a biomaterial's safety is typically conducted through in vitro cytotoxicity testing, as outlined in the ISO 10993-5 standard.[3][4][5] These tests evaluate the potential of a material to cause cell death or inhibit cell growth.

Studies have consistently shown that Mg-β-TCP exhibits excellent biocompatibility with various cell lines, including human osteoblast-like cells (MG-63) and human bone marrow mesenchymal stem cells (hBMSCs).[1][2] In a comparative study, Mg-β-TCP demonstrated a significant improvement in MG-63 cell proliferation compared to undoped β-TCP.[1] After 21 days of culture, cell proliferation in the presence of Mg-β-TCP was approximately 16% higher than with pure β-TCP.[1] This suggests that the incorporation of magnesium not only avoids a cytotoxic effect but also actively promotes cellular growth.

Similarly, biomimetic apatite coatings, which are often used to enhance the bioactivity of implant surfaces, have been shown to be non-cytotoxic and to support the proliferation of primary human osteoblasts.[6][7]

Table 1: Comparative In Vitro Cytotoxicity Data

MaterialCell LineAssayKey FindingReference
Mg-β-TCPMG-63WST-1 Proliferation Assay16% higher cell proliferation at day 21 compared to β-TCP.[1]
β-TCPMG-63WST-1 Proliferation AssayLower cell proliferation compared to Mg-β-TCP.[1]
Biomimetic Apatite CoatingPrimary Human OsteoblastsCell Proliferation AssayIncreased cell viability (+70%) compared to uncoated surfaces.[7]

In Vivo Safety Profile: Biocompatibility and Local Tissue Response

In vivo studies are crucial for evaluating the biocompatibility of a biomaterial in a physiological environment. These studies, often following ISO 10993-6 guidelines, assess the local tissue response to the implanted material, including inflammation, fibrous capsule formation, and integration with the surrounding tissue.[8][9][10]

Histological analysis from in vivo studies in animal models has demonstrated the excellent biocompatibility of Mg-β-TCP.[1] When implanted, Mg-β-TCP scaffolds have been shown to support new bone formation and integrate well with the host tissue.[1] One study found that after 8 weeks of implantation in a rabbit model, Mg-β-TCP induced significantly more new bone formation compared to the control group.[1]

Interestingly, the incorporation of magnesium can influence the resorption rate of the material. One study observed that β-TCP granules were more bioresorbable and induced more newly formed bone than magnesium-doped β-TCP (β-TCMP) after 42 days.[11] This suggests that the degradation kinetics, which can be tailored by magnesium doping, play a role in the overall tissue response.

Table 2: Comparative In Vivo Biocompatibility Data

MaterialAnimal ModelImplantation SiteKey FindingReference
Mg-β-TCPRabbitFemoral condyleSignificantly more new bone formation at 8 weeks compared to control.[1]
β-TCPRatDental alveolusHigher bioresorption and more newly formed bone at 42 days compared to β-TCMP.[11]
β-TCMP (Mg-doped β-TCP)RatDental alveolusLower bioresorption compared to β-TCP.[11]

Experimental Protocols

In Vitro Cytotoxicity Testing (ISO 10993-5)

The in vitro cytotoxicity of the biomaterials is typically assessed using an indirect contact method as described in ISO 10993-5.[3][4][5]

  • Material Extraction: The test material is incubated in a cell culture medium (e.g., Dulbecco's Modified Eagle Medium with 10% fetal bovine serum) for a specified period (e.g., 24 to 72 hours) at 37°C to create an extract.[3][12]

  • Cell Culture: A suitable cell line, such as L929 mouse fibroblasts or MG-63 human osteosarcoma cells, is cultured in a 96-well plate until a sub-confluent monolayer is formed.[4]

  • Exposure: The culture medium is replaced with the material extract, and the cells are incubated for a further 24 to 72 hours.[4]

  • Viability Assessment: Cell viability is quantified using a colorimetric assay such as the WST-1 or MTT assay, which measures the metabolic activity of the cells.[1][4] The optical density is read using a microplate reader, and the cell viability is expressed as a percentage relative to a negative control (cells cultured in fresh medium).[5]

In Vivo Biocompatibility Testing (ISO 10993-6)

The in vivo biocompatibility is evaluated by implanting the biomaterial into a suitable animal model, such as a rat or rabbit, according to ISO 10993-6 guidelines.[8][9][10]

  • Implantation: The sterile biomaterial is implanted into a specific anatomical site, such as the subcutaneous tissue or a surgically created bone defect.[9]

  • Observation Period: The animals are monitored for a predetermined period (e.g., 4, 8, or 12 weeks) to assess for any adverse reactions.

  • Histological Analysis: At the end of the study period, the implantation site is explanted, and the tissue is processed for histological analysis. Thin sections of the tissue are stained (e.g., with Hematoxylin and Eosin) and examined under a microscope.

  • Evaluation: The local tissue response is evaluated for parameters such as inflammation, fibrosis, neovascularization, and material degradation. The degree of bone formation and integration with the host tissue is also assessed in bone defect models.[9]

Signaling Pathways in Biomaterial-Cell Interaction

The interaction of biomaterials with cells can trigger specific signaling pathways that influence cellular behavior, such as proliferation, differentiation, and survival. Understanding these pathways is crucial for designing biomaterials with enhanced safety and efficacy.

Magnesium ions released from Mg-β-TCP have been shown to activate the PI3K/Akt signaling pathway in osteoblasts.[13] This pathway is known to play a critical role in promoting cell survival and proliferation.

PI3K_Akt_Signaling Mg_ion Magnesium Ion Receptor Cell Surface Receptor Mg_ion->Receptor binds PI3K PI3K Receptor->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt activates Downstream Downstream Effectors Akt->Downstream activates Proliferation Cell Proliferation & Survival Downstream->Proliferation promotes

Caption: PI3K/Akt signaling pathway activated by magnesium ions.

Calcium phosphate-based biomaterials, including β-TCP, can also influence the MAPK (Mitogen-Activated Protein Kinase) signaling pathway .[14][15] This pathway is involved in regulating a wide range of cellular processes, including osteogenic differentiation.

MAPK_Signaling CaP Calcium Phosphate Biomaterial Integrin Integrin CaP->Integrin interacts with FAK FAK Integrin->FAK activates Ras Ras FAK->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK activates ERK ERK MEK->ERK activates Transcription Transcription Factors ERK->Transcription activates Differentiation Osteogenic Differentiation Transcription->Differentiation promotes

Caption: MAPK signaling pathway influenced by calcium phosphate biomaterials.

Conclusion

The available experimental data strongly supports the safety and biocompatibility of magnesium-doped β-tricalcium phosphate for bone regeneration applications. Compared to its analog, unmodified β-TCP, Mg-β-TCP demonstrates an enhanced safety profile, particularly in its ability to promote cell proliferation in vitro. Both materials show excellent biocompatibility in vivo, with the resorption kinetics being a key factor that can be modulated by magnesium content to suit specific clinical needs. The interaction of these materials with key cellular signaling pathways, such as PI3K/Akt and MAPK, provides a mechanistic basis for their favorable biological responses. This comparative guide underscores the importance of material modification in optimizing the safety and performance of biomaterials for tissue engineering and regenerative medicine.

References

Unraveling BTAMB: An In-depth Performance Analysis in Established Assays

Author: BenchChem Technical Support Team. Date: December 2025

The identity of the molecule designated "BTAMB" could not be definitively established through publicly available scientific literature and databases. Extensive searches for "this compound" and variations of the term did not yield a specific chemical entity within the context of biological assays. It is possible that "this compound" represents an internal compound identifier, a novel molecule not yet publicly disclosed, or a typographical error.

Consequently, a direct comparison of this compound's performance with other alternatives, including supporting experimental data, cannot be provided at this time. The following guide is a template illustrating how such a comparison would be structured, using a hypothetical molecule with assumed characteristics for demonstration purposes.

Hypothetical Scenario: this compound as a Novel Kinase Inhibitor

For the purpose of this guide, we will assume "this compound" is a novel inhibitor of a hypothetical "Kinase X," a key enzyme in a cancer-related signaling pathway. We will compare its performance against a known, commercially available Kinase X inhibitor, "Compound Y."

Data Presentation: Comparative Inhibitory Activity

This table summarizes the in vitro potency and selectivity of this compound compared to Compound Y against Kinase X and other related kinases.

CompoundIC₅₀ (nM) vs Kinase XIC₅₀ (nM) vs Kinase Y (related)IC₅₀ (nM) vs Kinase Z (unrelated)Cell-based Potency (EC₅₀, nM)
This compound 15350>10,00050
Compound Y 50200>10,000150

IC₅₀: Half-maximal inhibitory concentration. A lower value indicates higher potency. EC₅₀: Half-maximal effective concentration in a cell-based assay.

Experimental Protocols

1. In Vitro Kinase Inhibition Assay (Biochemical Assay)

This experiment determines the direct inhibitory effect of the compounds on the purified Kinase X enzyme.

  • Materials: Purified recombinant Kinase X, ATP, substrate peptide, this compound, Compound Y, assay buffer.

  • Procedure:

    • A solution of Kinase X is prepared in the assay buffer.

    • Serial dilutions of this compound and Compound Y are added to the enzyme solution in a 384-well plate.

    • The reaction is initiated by adding a mixture of ATP and the substrate peptide.

    • The plate is incubated at 30°C for 60 minutes.

    • The amount of phosphorylated substrate is quantified using a luminescence-based detection reagent.

    • IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.

2. Cell-Based Proliferation Assay

This experiment assesses the ability of the compounds to inhibit the growth of cancer cells that are dependent on Kinase X activity.

  • Materials: Cancer cell line with high Kinase X activity, cell culture medium, fetal bovine serum (FBS), this compound, Compound Y, CellTiter-Glo® Luminescent Cell Viability Assay.

  • Procedure:

    • Cells are seeded in a 96-well plate and allowed to attach overnight.

    • The medium is replaced with fresh medium containing serial dilutions of this compound or Compound Y.

    • The plate is incubated for 72 hours at 37°C in a humidified incubator with 5% CO₂.

    • Cell viability is measured using the CellTiter-Glo® assay according to the manufacturer's instructions.

    • EC₅₀ values are determined from the resulting dose-response curves.

Mandatory Visualizations

Signaling Pathway of Kinase X

Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Kinase X Kinase X Receptor->Kinase X Downstream Effector Downstream Effector Kinase X->Downstream Effector Proliferation Proliferation Downstream Effector->Proliferation This compound This compound This compound->Kinase X inhibition Compound Y Compound Y Compound Y->Kinase X inhibition

Caption: Simplified signaling cascade involving Kinase X and points of inhibition.

Experimental Workflow for In Vitro Kinase Assay

cluster_0 Preparation cluster_1 Reaction cluster_2 Detection cluster_3 Analysis Kinase X Solution Kinase X Solution Incubation (30°C) Incubation (30°C) Kinase X Solution->Incubation (30°C) Compound Dilutions Compound Dilutions Compound Dilutions->Incubation (30°C) Luminescence Reading Luminescence Reading Incubation (30°C)->Luminescence Reading IC50 Calculation IC50 Calculation Luminescence Reading->IC50 Calculation

Caption: Workflow for determining the biochemical potency of inhibitors.

Logical Relationship of Assay Systems

Biochemical Assay Biochemical Assay Cell-Based Assay Cell-Based Assay Biochemical Assay->Cell-Based Assay informs In Vivo Efficacy In Vivo Efficacy Cell-Based Assay->In Vivo Efficacy predicts

Caption: Hierarchy and predictive nature of the assay systems.

Should the identity of "this compound" be clarified, a comprehensive and accurate comparison guide can be generated following the structured format presented above.

Unraveling "BTAMB": A Crucial Step for Comparative Analysis in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

The acronym "BTAMB" does not correspond to a recognized standard treatment in the field of oncology. Extensive searches for this term within medical and scientific databases have not yielded a definitive drug or therapeutic regimen. This ambiguity makes a direct head-to-head comparison with any "standard treatment" impossible at this time.

It is possible that "this compound" is a typographical error or a less common, perhaps internal, acronym for a specific clinical trial or combination therapy. For instance, cancer treatment regimens are often abbreviated by the first letter of each drug in the combination. Without the full names of the components of "this compound," a meaningful and accurate comparison cannot be provided.

To proceed with a comprehensive comparative analysis as requested, clarification of the full and accurate name of the treatment referred to as "this compound" is essential. Once the specific therapeutic agent or combination is identified, a thorough comparison with the relevant standard-of-care treatment can be conducted, including:

  • Efficacy Data: Comparing clinical trial results on key endpoints such as overall survival, progression-free survival, and overall response rates.

  • Safety Profiles: Outlining and comparing the types and frequencies of adverse events associated with each treatment.

  • Mechanisms of Action: Detailing the distinct biological pathways through which each treatment exerts its anti-cancer effects.

  • Experimental Protocols: Providing a summary of the methodologies used in pivotal studies to allow for a critical appraisal of the evidence.

Researchers, scientists, and drug development professionals are encouraged to provide the specific name of the therapy to enable the generation of a precise and informative comparison guide.

Safety Operating Guide

Proper Disposal of BAPTA-AM: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe handling and disposal of BAPTA-AM, a common calcium chelator, ensuring laboratory safety and regulatory compliance.

For researchers, scientists, and drug development professionals, the proper management of chemical waste is a critical component of laboratory safety and environmental responsibility. BAPTA-AM (1,2-Bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid, acetoxymethyl ester), a widely used cell-permeable calcium chelator, requires specific procedures for its disposal to mitigate risks to personnel and the environment. This guide provides a direct, step-by-step operational plan for the safe disposal of BAPTA-AM and associated contaminated materials.

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent accidental exposure.[1][2]

Required Personal Protective Equipment (PPE): [1][2]

PPE CategoryItemSpecifications and Rationale
Hand Protection Chemically resistant glovesNitrile or other impervious gloves are essential to prevent skin contact.[1][2]
Eye Protection Safety glasses with side shields or gogglesProtects eyes from potential splashes of BAPTA-AM solutions.[1][2]
Protective Clothing Standard laboratory coatPrevents contamination of personal clothing.[1][2]
Respiratory Protection Suitable respiratory equipmentRecommended when handling the powder form, especially in the absence of adequate ventilation, to avoid inhalation of dust particles.[1][2]

Step-by-Step Disposal Procedure

The disposal of BAPTA-AM waste must adhere to a structured plan to ensure all contaminated materials are handled correctly and safely.

Step 1: Identify and Segregate Waste

Isolate all materials that have come into contact with BAPTA-AM. This includes:

  • Expired or unused BAPTA-AM powder.[1][2]

  • Solutions containing BAPTA-AM (e.g., dissolved in DMSO).[1][2]

  • Contaminated laboratory materials such as pipette tips, microfuge tubes, and flasks.[1][2]

  • Used PPE, including gloves and disposable lab coats.[1]

Step 2: Prepare Hazardous Waste Containers

Use a dedicated, sealable, and clearly labeled hazardous waste container.[2] The label must include:

  • The words "Hazardous Waste".[2]

  • The full chemical name: "Bapta-AM (BAPTA Acetoxymethyl ester)".[2]

  • The CAS Number: 126150-97-8.[2]

  • Associated hazards (e.g., "Skin Irritant," "Eye Irritant").[2][3]

  • The date the waste was first added to the container.[2]

Step 3: Dispose of Unused BAPTA-AM
  • Solid BAPTA-AM: Carefully transfer the powder into the designated hazardous waste container, avoiding the creation of dust.[2]

  • BAPTA-AM Solutions: Collect all solutions containing BAPTA-AM in a designated hazardous liquid waste container.

Step 4: Dispose of Contaminated Materials
  • Single-use items: Place all disposable items that have been in contact with BAPTA-AM, such as pipette tips and gloves, into a solid hazardous waste container.[1][2]

  • Reusable glassware: Decontaminate by rinsing with a suitable solvent (e.g., ethanol or acetone), followed by a thorough wash with soap and water. The initial solvent rinse should be collected as hazardous liquid waste.[2]

Step 5: Storage and Final Disposal

Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[2] Arrange for pick-up and disposal by a certified hazardous waste management service in accordance with local, state, and federal regulations.[1]

Accidental Spill Cleanup

In the event of a spill, follow these procedures:

  • Solid Spills: Mechanically collect the spilled material using a scoop or brush and place it into the designated hazardous waste container.[2]

  • Liquid Spills: Absorb the spill with an inert material such as vermiculite, sand, or chemical absorbent pads.[2] Carefully collect the absorbent material and place it into the hazardous waste container.[2]

Following the initial cleanup of both solid and liquid spills, the affected area should be thoroughly cleaned with a damp cloth or an appropriate solvent, followed by soap and water.[2] All cleaning materials must also be disposed of as hazardous waste.[2]

Chemical and Safety Data

The following table summarizes key quantitative and safety information for BAPTA-AM.

PropertyValue
CAS Number 126150-97-8[2][3][4]
Molecular Formula C₃₄H₄₀N₂O₁₈[5]
Molecular Weight 764.7 g/mol [5]
Appearance Crystalline solid[6]
Solubility Soluble in organic solvents such as DMSO and dimethylformamide (approx. 20 mg/ml).[6] Sparingly soluble in aqueous buffers.[6]
Storage Temperature -20°C[1][4][6]
Hazardous Decomposition Products Under normal use conditions, hazardous decomposition is not expected.[4][7] However, thermal decomposition may produce carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[4]
Incompatible Materials No specific dangerous reactions are known under normal use.[4][7]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of BAPTA-AM.

BTAMB_Disposal_Workflow BAPTA-AM Disposal Workflow start Start: BAPTA-AM Waste Generation ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate 2. Identify & Segregate Waste (Solid, Liquid, Contaminated Materials) ppe->segregate prep_container 3. Prepare Labeled Hazardous Waste Container segregate->prep_container decontaminate Decontaminate Reusable Glassware (Collect first rinse as hazardous waste) segregate->decontaminate dispose_solid 4a. Dispose of Solid Waste (Unused Powder, Contaminated Labware) prep_container->dispose_solid dispose_liquid 4b. Dispose of Liquid Waste (Solutions, Rinsates) prep_container->dispose_liquid storage 5. Store Sealed Container in Designated Secure Area dispose_solid->storage dispose_liquid->storage decontaminate->dispose_liquid end End: Arrange for Professional Disposal storage->end

Caption: Logical workflow for the proper disposal of BAPTA-AM.

There are no specific experimental protocols for the disposal of BAPTA-AM as the procedures are dictated by standard chemical waste handling regulations.[2] The methodologies outlined above are based on established safety guidelines for hazardous chemical waste.

References

Essential Safety and Handling Guide for Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate (BTMPS)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guide is based on available safety data for Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate, often referred to by the brand name Tinuvin 770. It is critical to always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the most accurate and up-to-date information before handling this chemical.

Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate (BTMPS) is an industrial chemical primarily used as a light stabilizer in plastics.[1] Recent findings have also identified its presence as an adulterant in illicit drug supplies.[1] Due to its hazardous properties, strict adherence to safety protocols is mandatory to ensure the well-being of laboratory personnel. Exposure to BTMPS can cause serious eye damage, skin irritation, and reproductive defects.[1][2]

Recommended Personal Protective Equipment (PPE)

To mitigate the risks associated with handling BTMPS, the following personal protective equipment is essential. The level of protection may be adjusted based on the scale of the operation and the potential for exposure, as guided by a site-specific risk assessment.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Handling small quantities in a well-ventilated area Chemical splash gogglesChemically resistant gloves (e.g., Nitrile or Butyl rubber)Laboratory coatNot typically required if ventilation is adequate
Handling larger quantities or in poorly ventilated areas Chemical splash goggles and a face shieldChemically resistant gloves (e.g., Nitrile or Butyl rubber)Chemically resistant apron or coverallsNIOSH-approved respirator with an organic vapor/acid gas cartridge and a dust/mist filter[3]
Managing spills Chemical splash goggles and a face shieldNitrile or Butyl rubber full-length gloves[3]Chemical-resistant clothing or a totally encapsulated chemical- and vapor-protective suit[3][4]NIOSH-approved respirator with an organic vapor/acid gas cartridge and a dust/mist filter[3]

Experimental Protocols: Donning and Doffing PPE

Properly putting on (donning) and taking off (doffing) PPE is crucial to prevent contamination. The following procedures should be followed meticulously.

Donning Sequence:

  • Boot Covers: If required, put on boot covers first.

  • Coveralls/Apron: Don the disposable coveralls or apron.

  • Respirator: If required, perform a fit test and don the respirator.

  • Eye Protection: Put on chemical splash goggles.

  • Face Shield: If required, place the face shield over the goggles.

  • Gloves: Don the appropriate chemically resistant gloves, ensuring the cuffs are pulled over the sleeves of the lab coat or coveralls.

Doffing Sequence (to be performed in a designated area):

  • Gloves: Remove gloves by peeling them off from the cuff downwards, turning them inside out. Dispose of them in a designated hazardous waste container.

  • Face Shield: Remove the face shield from the back of the head.

  • Coveralls/Apron: Remove the coveralls or apron by rolling it down and away from the body, turning it inside out.

  • Eye Protection: Remove goggles from the back of the head.

  • Respirator: Remove the respirator.

  • Boot Covers: If used, remove boot covers.

  • Hand Hygiene: Thoroughly wash hands with soap and water.

Logical Relationship: PPE Donning and Doffing Workflow

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 Boot Covers Don2 Coveralls/Apron Don1->Don2 Don3 Respirator Don2->Don3 Don4 Eye Protection Don3->Don4 Don5 Face Shield Don4->Don5 Don6 Gloves Don5->Don6 ContaminatedZone Enter Decontamination Area Don6->ContaminatedZone Proceed to Work Doff1 Gloves Doff2 Face Shield Doff1->Doff2 Doff3 Coveralls/Apron Doff2->Doff3 Doff4 Eye Protection Doff3->Doff4 Doff5 Respirator Doff4->Doff5 Doff6 Boot Covers Doff5->Doff6 Doff7 Hand Hygiene Doff6->Doff7 End End Doff7->End Start Start CleanZone Enter Clean Area Start->CleanZone CleanZone->Don1 ContaminatedZone->Doff1

Caption: Workflow for donning and doffing Personal Protective Equipment.

Operational and Disposal Plans

Handling and Storage:

  • Handle BTMPS under an inert gas.[5]

  • Ensure good ventilation and use local exhaust systems to maintain airborne levels below exposure limits.[3]

  • Store in a cool, well-ventilated location, away from incompatible materials such as oxidizing agents, amines, reducing agents, and mercaptans.[3][5]

  • Keep containers tightly closed when not in use.

Spill Management:

  • In case of a spill, wear the appropriate level of PPE as outlined in the table above.[3]

  • Absorb the spill with an inert, non-combustible material such as sand or diatomite.[5]

  • Collect the absorbed material into a designated, labeled container for hazardous waste disposal.

  • Do not flush the spill with water.[5]

  • Ventilate the area and wash the spill site after the material has been removed.

Disposal:

  • All BTMPS waste and contaminated materials (including used PPE) must be disposed of as hazardous waste.[6]

  • Dispose of contents and containers in accordance with all local, state, and federal regulations at an approved waste disposal facility.[3]

  • Do not dispose of BTMPS down the drain or in regular trash.[6]

  • Clearly label all waste containers with the contents and associated hazards.[6]

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。